molecular formula C6H9NS B170079 4-Isopropylthiazole CAS No. 17626-74-3

4-Isopropylthiazole

Cat. No.: B170079
CAS No.: 17626-74-3
M. Wt: 127.21 g/mol
InChI Key: IYERPWBBOZARFV-UHFFFAOYSA-N
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Description

4-Isopropylthiazole serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry for developing novel therapeutic agents . The thiazole ring is a key structural component in over 18 FDA-approved drugs, underscoring its significant pharmacological value . Researchers utilize this compound as a foundational building block to create novel compounds with potential antimicrobial properties . For instance, molecular hybridization techniques employ the this compound moiety to synthesize new chemical entities that demonstrate promising in vitro activity against a panel of bacterial and fungal pathogens . This compound is a key precursor in the synthesis of clubbed triazole and oxadiazole derivatives, which have shown considerable efficacy as potential antimicrobial and antitubercular agents against strains like Mycobacterium tuberculosis H37Rv . The derivatives often exhibit a mechanism of action related to the inhibition of essential bacterial enzymes, such as MurB, or fungal enzymes like 14α-lanosterol demethylase . The unique electronic properties and aromaticity of the thiazole ring, contributed by sulfur and nitrogen atoms within its structure, make it an indispensable synthon for exploring new chemical space and optimizing bioactive lead compounds in drug discovery campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYERPWBBOZARFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylthiazole: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies for 4-isopropylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the physicochemical characteristics of this thiazole derivative, supported by spectroscopic data. Furthermore, it presents a detailed exploration of its synthesis, with a primary focus on the Hantzsch thiazole synthesis, including a step-by-step experimental protocol and a thorough discussion of the reaction mechanism. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents incorporating the thiazole scaffold.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds, including natural products and synthetic drugs. The unique electronic properties of the thiazole ring, coupled with its ability to participate in various intermolecular interactions, make it a privileged structure in the design of molecules with diverse therapeutic applications. This compound, as a substituted thiazole, serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities.

Chemical Properties of this compound

Precise experimental data for the parent this compound is limited in publicly available literature. However, the properties of the closely related and commercially available 2-isopropyl-4-methylthiazole provide a reliable reference point for understanding its physicochemical characteristics.

Physical and Chemical Properties

The physical and chemical properties of 2-isopropyl-4-methylthiazole are summarized in the table below. These values are expected to be similar to those of this compound.

PropertyValue (for 2-isopropyl-4-methylthiazole)Reference(s)
Molecular Formula C₇H₁₁NS[1][2]
Molecular Weight 141.24 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Green, nutty, fruity, earthy[3]
Density 1.001 g/mL at 25 °C[2]
Boiling Point 92 °C at 50 mmHg[4]
Solubility Slightly soluble in water; Miscible in fats and ethanol[2]
CAS Number 15679-13-7[1][2]
Spectroscopic Data

The following spectroscopic data for 2-isopropyl-4-methylthiazole can be used as a guide for the characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 2-isopropyl-4-methylthiazole would be expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), a singlet for the methyl group on the thiazole ring, and a singlet for the proton on the thiazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the isopropyl group, the methyl group, and the three carbon atoms of the thiazole ring.

  • IR (Infrared) Spectroscopy: The IR spectrum of a thiazole derivative typically exhibits characteristic absorption bands corresponding to C-H, C=N, and C-S stretching vibrations within the heterocyclic ring.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the thiazole ring and its substituents. The mass spectrum for 2-isopropyl-4-methylthiazole shows a molecular ion peak at m/z 141.[2]

Synthesis of this compound

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide range of derivatives. The Hantzsch thiazole synthesis is a classical and highly effective method for the preparation of thiazoles and is particularly well-suited for the synthesis of this compound.

The Hantzsch Thiazole Synthesis: A Powerful Tool

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[5] The choice of these two starting materials allows for the introduction of various substituents onto the resulting thiazole ring. For the synthesis of this compound, the key precursors are 1-bromo-3-methyl-2-butanone (the α-haloketone) and thioformamide (the thioamide).

The causality behind this choice is straightforward: the isopropyl group is introduced via the α-haloketone, and the absence of a substituent at the 2-position of the target molecule necessitates the use of the simplest thioamide, thioformamide.

Reaction Mechanism of the Hantzsch Synthesis

The Hantzsch thiazole synthesis proceeds through a well-elucidated mechanism involving nucleophilic substitution, cyclization, and dehydration.[6]

Hantzsch_Mechanism cluster_reactants Reactants cluster_product Product A 1-Bromo-3-methyl-2-butanone + Thioformamide B S-Alkylation (SN2) A->B Nucleophilic attack of sulfur C Thioimidate Intermediate B->C D Tautomerization C->D E Hydroxythiazoline Intermediate D->E Protonation of carbonyl F Intramolecular Cyclization E->F Nucleophilic attack of nitrogen G Dehydration F->G Loss of H2O H This compound G->H

Caption: Mechanism of the Hantzsch Synthesis of this compound.

  • S-Alkylation: The reaction initiates with a nucleophilic attack of the sulfur atom of thioformamide on the α-carbon of 1-bromo-3-methyl-2-butanone, displacing the bromide ion in an SN2 reaction. This step forms a thioimidate intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This intramolecular cyclization leads to the formation of a five-membered hydroxythiazoline intermediate.

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The loss of a water molecule results in the formation of the aromatic this compound ring.

Experimental Protocol: Synthesis of this compound

The following is a detailed, step-by-step protocol for the synthesis of this compound via the Hantzsch reaction. This protocol is adapted from established procedures for the synthesis of similar thiazole derivatives.[6][7]

Materials:

  • 1-Bromo-3-methyl-2-butanone

  • Thioformamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-3-methyl-2-butanone (1.0 eq.) in absolute ethanol.

  • To this solution, add thioformamide (1.1 eq.).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and transfer the mixture to a separatory funnel.

  • Neutralize the aqueous solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow start Start: Reactants in Ethanol reflux Reflux Reaction Mixture start->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol (Rotary Evaporator) cool->evaporate neutralize Neutralize with NaHCO3 Solution evaporate->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify (Vacuum Distillation/Chromatography) concentrate->purify product Final Product: this compound purify->product

Caption: Experimental Workflow for the Synthesis of this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of new therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, drawing on data from a closely related analogue, and has presented a comprehensive and practical synthetic route via the Hantzsch thiazole synthesis. The provided experimental protocol and mechanistic insights are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel thiazole-containing molecules in drug discovery programs.

References

  • Hantzsch Thiazole Synthesis - SynArchive. [Link]

  • Chem-Impex. 2-Isopropyl-4-methylthiazole. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis - laboratory experiment. [Link]

  • PubChem. 2-Isopropyl-4-methylthiazole. [Link]

  • Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • synthesis of thiazoles - YouTube. [Link]

  • Ernesto Ventós S.A. 2-ISOPROPYL-4-METHYLTHIAZOLE. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • The Good Scents Company. tropical thiazole. [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 4-Isopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-isopropylthiazole, a heterocyclic compound of interest in flavor chemistry and as a synthetic building block. The structural elucidation of such molecules is fundamentally reliant on a suite of spectroscopic techniques. Here, we present a comprehensive examination of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, and field-proven protocols are provided for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. This compound consists of a five-membered thiazole ring substituted at the C4 position with an isopropyl group. The systematic numbering of atoms is crucial for unambiguous NMR assignments.

Figure 1: Structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, a complete structural map can be assembled.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule.

  • H2 Proton (Thiazole Ring): This proton, attached to C2 adjacent to both nitrogen and sulfur, is expected to be the most deshielded proton on the heterocyclic ring, appearing as a singlet or a narrow doublet due to a small coupling with H5.

  • H5 Proton (Thiazole Ring): This proton at C5 will appear downfield due to the aromatic nature of the ring, but generally upfield relative to H2. It will appear as a singlet or a narrow doublet from coupling to H2.

  • H6 Methine Proton (Isopropyl Group): The methine proton is adjacent to the thiazole ring and is coupled to the six methyl protons. According to the n+1 rule, this signal should appear as a septet.

  • H7/H8 Methyl Protons (Isopropyl Group): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton (H6) and will therefore appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.6 - 8.9d~2.0
H57.0 - 7.3d~2.0
H6 (CH)3.0 - 3.4sept~6.9
H7/H8 (2 x CH₃)1.2 - 1.4d~6.9

Note: Predicted values are based on data for similar alkyl-substituted thiazoles and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[1][2]

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. This compound is expected to exhibit five distinct signals.

  • C2 (Thiazole Ring): This carbon, positioned between two heteroatoms (N and S), is expected to be significantly downfield.

  • C4 (Thiazole Ring): The substituted C4 carbon will also be in the aromatic region but is shielded relative to C2.

  • C5 (Thiazole Ring): The C5 carbon, attached to a hydrogen, will appear in the aromatic region, typically upfield of the substituted C4.

  • C6 (Isopropyl CH): The methine carbon of the isopropyl group will appear in the aliphatic region.

  • C7/C8 (Isopropyl CH₃): The two equivalent methyl carbons will produce a single, typically strong signal in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2150 - 155
C4158 - 162
C5110 - 115
C6 (CH)30 - 35
C7/C8 (2 x CH₃)22 - 25

Note: Predicted values are based on established chemical shift ranges for thiazole derivatives.[3][4][5]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, high-quality NMR tube.[6] For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H, CDCl₃ at δ 77.16 ppm for ¹³C).[7]

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a clear spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary compared to the proton spectrum to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

IR Spectral Analysis

The key vibrational modes for this compound are associated with the thiazole ring and the isopropyl substituent.

  • C-H Stretching: Look for aromatic C-H stretching from the thiazole ring just above 3000 cm⁻¹ and aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations in the 1650-1450 cm⁻¹ region. These are often sharp and of medium to strong intensity.

  • C-H Bending: Aliphatic C-H bending vibrations for the isopropyl group (e.g., scissoring, rocking) will appear in the 1470-1365 cm⁻¹ range. The characteristic doublet for an isopropyl group is expected around 1385 cm⁻¹ and 1370 cm⁻¹.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3050C-H StretchThiazole Ring (=C-H)
2970 - 2870C-H StretchIsopropyl Group
~1600, ~1500C=N, C=C Ring StretchThiazole Ring
1470 - 1450C-H Bend (asymmetric)-CH₃
~1385, ~1370C-H Bend (symmetric, "isopropyl split")Isopropyl Group

Note: These are typical ranges for the specified functional groups.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common technique for liquid samples due to its minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[11]

  • Sample Application: Place a single drop of neat this compound liquid onto the center of the ATR crystal (e.g., diamond or ZnSe).[12]

  • Pressure Application: If a pressure clamp is available, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.[13]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[14]

MS Fragmentation Analysis

The mass spectrum of this compound (Molecular Formula: C₇H₁₁NS, Molecular Weight: 141.23 g/mol ) is predicted to show a distinct molecular ion peak and characteristic fragment ions.

  • Molecular Ion (M⁺•): The parent peak should be observed at a mass-to-charge ratio (m/z) of 141. The presence of a sulfur atom will also give rise to a smaller M+2 peak at m/z 143 due to the natural abundance of the ³⁴S isotope.

  • Major Fragmentation Pathways: The high energy of electron ionization (typically 70 eV) will cause the molecular ion to fragment.[15] The most probable fragmentations involve the loss of stable neutral species or radicals from the isopropyl group.

    • Loss of a Methyl Radical: A common fragmentation is the cleavage of a methyl group, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 126 ([M-15]⁺).

    • McLafferty Rearrangement is not possible as there is no gamma-hydrogen relative to a carbonyl or similar group.

    • Ring Fragmentation: The thiazole ring itself can fragment, though this often leads to a more complex pattern of lower mass ions.

G M [C₇H₁₁NS]⁺• m/z = 141 (Molecular Ion) M_15 [C₆H₈NS]⁺ m/z = 126 M->M_15 - •CH₃

Figure 2: Primary fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Mass Fragments for this compound

m/zProposed Fragment IonIdentity of Loss
141[C₇H₁₁NS]⁺•Molecular Ion (M⁺•)
126[C₆H₈NS]⁺•CH₃
98[C₄H₄NS]⁺C₃H₇• (Isopropyl)

Note: The relative abundance of fragments depends on their stability.

Experimental Protocol: Electron Ionization (EI) MS

This protocol is standard for volatile liquid samples coupled with a Gas Chromatography (GC) inlet.

  • Sample Introduction: Inject a dilute solution of this compound (in a volatile solvent like dichloromethane or hexane) into a GC-MS system. The GC will separate the analyte from the solvent and any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source, where it is bombarded with a beam of 70 eV electrons.[16]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.[17]

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for unambiguous confirmation of the this compound structure.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information MS Mass Spec (m/z = 141) MW Molecular Weight & Formula (C₇H₁₁NS) MS->MW IR IR Spec (C-H, C=N stretches) FG Functional Groups (Aromatic Ring, Alkyl) IR->FG NMR NMR Spec (¹H & ¹³C shifts, coupling) Conn Connectivity & C/H Framework NMR->Conn Structure Confirmed Structure of this compound MW->Structure FG->Structure Conn->Structure

Sources

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 4-Isopropylthiazole Moiety: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the this compound moiety, a heterocyclic scaffold of increasing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying chemical principles governing the synthesis, reactivity, and application of molecules incorporating this core structure. We will explore its physicochemical characteristics through key derivatives, detail synthetic methodologies with an emphasis on causal mechanisms, and contextualize its relevance in the development of novel therapeutic agents.

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is considered a "privileged scaffold" in drug discovery, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its unique electronic properties, ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions with biological targets such as hydrogen bonding and π-stacking.[2] The thiazole ring is a key component in drugs ranging from the anti-inflammatory Meloxicam to the antibiotic Penicillin (in its reduced thiazolidine form).[1][3] Substitutions at the 2, 4, and 5 positions of the ring allow for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile building block for medicinal chemists.

The this compound Moiety: Structure and Identification

The this compound core consists of a standard 1,3-thiazole ring with an isopropyl group attached at the C4 position. While the parent this compound compound is not widely cataloged or commercially available, its structural motif is a key component in a variety of more complex, functionally significant molecules. Therefore, this guide focuses on the properties and synthesis of the this compound moiety as part of these larger structures.

Key derivatives that serve as reference points for this scaffold include:

  • 4-Isopropyl-1,3-thiazole-2-carbaldehyde: (CAS No. 184154-42-5)[4]

  • This compound-2-carbohydrazide: A key intermediate in the synthesis of potential antimicrobial agents.[5]

The isopropyl group at the C4 position provides a moderate lipophilic character and steric bulk, which can be crucial for optimizing a drug candidate's binding affinity to its target protein and influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of the 4-Substituted Thiazole Core: The Hantzsch Synthesis

The most fundamental and widely adopted method for constructing the 4-substituted thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[1][6][7] This reaction is a cornerstone of heterocyclic chemistry due to its reliability, broad substrate scope, and generally high yields.

Causality of the Hantzsch Synthesis: The reaction's efficacy stems from a cyclocondensation between an α-haloketone and a thioamide.[1] The thioamide's sulfur atom acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone is not correct, it attacks the halogenated carbon. The key steps involve the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

General Experimental Protocol: Hantzsch Synthesis of a 4-Alkylthiazole

This protocol describes a generalized procedure for synthesizing a 4-alkylthiazole, which can be adapted specifically for this compound by using the appropriate α-haloketone.

Step 1: Nucleophilic Attack The thioamide (e.g., thioformamide) is dissolved in a suitable polar solvent, such as ethanol or isopropanol. The α-haloketone (e.g., 1-bromo-3-methyl-2-butanone for synthesizing this compound) is added to the solution. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen.

Step 2: Cyclization The resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the original ketone. This step forms the five-membered ring.

Step 3: Dehydration The reaction mixture is typically heated to reflux. Under these conditions, the cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic this compound ring.

Step 4: Work-up and Purification After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Hantzsch_Synthesis Figure 1: Hantzsch Thiazole Synthesis Workflow start Starting Materials: - α-Haloketone (e.g., 1-bromo-3-methyl-2-butanone) - Thioamide (e.g., Thioformamide) reaction_vessel Reaction Vessel: - Polar Solvent (e.g., Ethanol) - Heat (Reflux) start->reaction_vessel Combine nucleophilic_attack Step 1: Nucleophilic Attack (S attacks C-Br) reaction_vessel->nucleophilic_attack Initiate Reaction cyclization Step 2: Intramolecular Cyclization (N attacks C=O) nucleophilic_attack->cyclization Intermediate Formation dehydration Step 3: Dehydration (Aromatization) cyclization->dehydration Heating workup Step 4: Work-up - Neutralization - Extraction dehydration->workup Cooling purification Purification: - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Figure 1: Generalized workflow for the Hantzsch synthesis of this compound.

Physicochemical and Spectroscopic Profile

As data for the parent this compound is scarce, we present computed and experimental data for a key derivative to provide insight into the expected properties of the core moiety.

Table 1: Physicochemical Properties of 4-Isopropyl-1,3-thiazole-2-carbaldehyde

Property Value Source
CAS Number 184154-42-5 [4]
Molecular Formula C₇H₉NOS [4]
Molecular Weight 155.22 g/mol [4]
XLogP3 1.9 [4]
Hydrogen Bond Donor Count 0 [4]
Hydrogen Bond Acceptor Count 2 [4]

| Topological Polar Surface Area | 58.2 Ų |[4] |

Expected Spectroscopic Characteristics (NMR & IR)

Based on the structure and data from related compounds, the following spectral features can be predicted for the this compound moiety:

  • ¹H NMR:

    • Isopropyl Protons: A doublet at approximately 1.2-1.4 ppm (6H) corresponding to the two methyl groups, and a septet at approximately 3.0-3.3 ppm (1H) for the methine proton.

    • Thiazole Protons: The proton at the C5 position (H5) would appear as a singlet downfield, typically in the range of 7.0-7.5 ppm. The proton at the C2 position (H2), if present, would be the most downfield, often appearing above 8.5 ppm due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.

  • ¹³C NMR:

    • Isopropyl Carbons: The methyl carbons would resonate around 23-24 ppm, while the methine carbon would be found further downfield, around 33-35 ppm.

    • Thiazole Carbons: The C4 and C5 carbons would have distinct chemical shifts, while the C2 carbon would be the most deshielded, appearing significantly downfield (e.g., >150 ppm).

  • IR Spectroscopy:

    • C-H Stretching: Aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹.

    • C=N and C=C Stretching: The characteristic aromatic ring stretching vibrations for the thiazole core would be present in the 1600-1450 cm⁻¹ region.

Chemical Reactivity of the 4-Substituted Thiazole Ring

The reactivity of the thiazole ring is complex and dictated by the electronegativity of the heteroatoms. The electron density distribution makes certain positions susceptible to specific types of reactions.[3]

  • Protonation & N-Alkylation: The lone pair of electrons on the nitrogen atom (N3) makes it the primary site for protonation and alkylation, forming thiazolium salts.[3]

  • Deprotonation at C2: The C2 proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. It can be removed by strong bases like organolithium reagents, creating a nucleophilic center at C2 that can react with various electrophiles.[3]

  • Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the heteroatoms. When it does occur, substitution is favored at the C5 position, which is the most electron-rich carbon, followed by the C4 position. The presence of the bulky isopropyl group at C4 would sterically hinder attack at that position and further direct electrophiles to C5.[3]

  • Nucleophilic Substitution: Nucleophilic attack is favored at the C2 position, which is the most electron-deficient.[3]

Caption: Figure 2: Key reactivity sites on the this compound core.

Applications in Drug Development: A Scaffold for Antimicrobial Agents

The most significant application for the this compound moiety in the scientific literature is its incorporation into novel antimicrobial agents. A key study synthesized a series of this compound-2-carbohydrazide analogs and evaluated their activity against bacteria, fungi, and Mycobacterium tuberculosis.[5]

The findings demonstrated that the substituted this compound-2-carbohydrazide moiety plays a crucial role in enhancing the antitubercular properties of this class of compounds.[5][8] Several of the synthesized derivatives exhibited good to moderate antibacterial and antifungal activity.[5][8] This research underscores the value of the this compound scaffold as a foundational element for generating new therapeutic leads. The isopropyl group, in this context, likely contributes to the molecule's overall lipophilicity, which can be critical for cell membrane penetration to reach intracellular targets.

Safety and Handling

Specific toxicology and handling data for this compound are not available due to its limited commercial presence. However, as a sulfur- and nitrogen-containing heterocyclic compound, standard laboratory safety precautions for handling potentially hazardous chemicals should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

References

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  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2016). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 37(6), 688-723. [Link]

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  • Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16936-16953. [Link]

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  • PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S., Singh, P., & Sharma, R. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-666. [Link]

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  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 4-Isopropylthiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-isopropylthiazole, a key heterocyclic moiety. Given the potential ambiguity in nomenclature, this document will address the relevant isomers and derivatives, focusing on their chemical identity, synthesis, and applications, particularly within the realm of drug discovery and development.

Decoding the Nomenclature: Isopropylthiazole Isomers

The term "this compound" can be ambiguous. In chemical nomenclature, it is crucial to specify all substituents on the thiazole ring. The most common and commercially significant isomers are 2-methyl-4-isopropylthiazole and 4-methyl-2-isopropylthiazole . This guide will focus on these, providing clear identification for each.

A critical derivative, 2-isopropyl-4-(methylaminomethyl)thiazole , is a vital intermediate in the synthesis of the antiretroviral drug Ritonavir, highlighting the significance of the 4-substituted isopropylthiazole scaffold in medicinal chemistry.[1][2]

Molecular Structure and Physicochemical Properties

The foundational structure of these compounds is a five-membered aromatic ring containing both sulfur and nitrogen atoms. The position of the isopropyl and methyl groups significantly influences their physical and chemical characteristics.

2-Isopropyl-4-methylthiazole
  • CAS Number: 15679-13-7[3][4][5]

  • Molecular Formula: C₇H₁₁NS[3][4][5]

  • Molecular Weight: 141.24 g/mol [3][4]

  • Appearance: Colorless to pale yellow liquid.[4][6]

  • Odor Profile: Described as having green, earthy, fruity, and tropical notes.[4][6]

4-Isopropyl-2-methylthiazole
  • CAS Number: 32272-52-9[7][8]

  • Molecular Formula: C₇H₁₁NS[7][8]

  • Molecular Weight: 141.24 g/mol [8]

Table 1: Physicochemical Properties of Isopropylthiazole Isomers

Property2-Isopropyl-4-methylthiazole4-Isopropyl-2-methylthiazole
CAS Number 15679-13-7[3][4][5]32272-52-9[7][8]
Molecular Formula C₇H₁₁NS[3][4][5]C₇H₁₁NS[7][8]
Molecular Weight 141.24 g/mol [3][4]141.24 g/mol [8]
Density 1.001-1.006 g/cm³[4]Not readily available
Refractive Index 1.480-1.502[4]Not readily available
Solubility Slightly soluble in water; miscible in fats and ethanol.[4]Not readily available

Synthesis of the this compound Core

The synthesis of the thiazole ring is a well-established process in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. This involves the reaction of a thioamide with an α-haloketone.

A general workflow for the synthesis of a 4-substituted isopropylthiazole derivative is outlined below. The specific starting materials would be chosen based on the desired final product. For instance, for the synthesis of 2-isopropyl-4-hydroxymethylthiazole, 2-methylpropanethioamide can be condensed with a suitable halogenated C3 synthon.[1]

Synthesis_of_4_Isopropylthiazole_Derivative cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate Product Thioamide Thioamide (e.g., 2-Methylpropanethioamide) Condensation Condensation Reaction (Hantzsch Synthesis) Thioamide->Condensation Halogenated_Synthon α-Halogenated C3 Synthon (e.g., 1,3-Dichloroacetone) Halogenated_Synthon->Condensation Thiazole_Core 4-Substituted Isopropylthiazole Core Condensation->Thiazole_Core Forms thiazole ring Thiazole_Antimicrobial_Action cluster_drug Therapeutic Agent cluster_target Bacterial Cell cluster_effect Outcome Thiazole_Derivative This compound Derivative Enzyme Essential Bacterial Enzyme Thiazole_Derivative->Enzyme Binds to and inhibits Pathway Biosynthetic Pathway Enzyme->Pathway Is critical for Inhibition Inhibition of Bacterial Growth Pathway->Inhibition Disruption leads to

Caption: Mechanism of antimicrobial action for thiazole derivatives.

DNA Minor Groove Binding Agents

Thiazole-based compounds have been explored as DNA minor groove binders. [10][11]These agents can selectively bind to the minor groove of DNA, interfering with DNA-protein interactions and thereby inhibiting transcription. This mechanism is a promising strategy for developing novel anticancer, antibacterial, and antiviral therapies. [10][11]The inclusion of a lipophilic isopropylthiazole ring in such molecules could enhance their membrane permeability and cellular uptake. [11]

Flavor and Fragrance Industry

Beyond pharmaceuticals, 2-isopropyl-4-methylthiazole is widely used as a flavoring agent in food and beverages, imparting unique roasted, nutty, and tropical notes. [3][4][12]Its role in the Maillard reaction makes it a key component in creating savory and meaty flavors. [12]

Safety and Handling

As with any chemical, proper safety precautions are essential when handling isopropylthiazole derivatives.

  • Hazards: These compounds are generally flammable liquids and may be harmful if swallowed. They can cause skin and eye irritation. [4][13]* Handling: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [12][14]Avoid inhalation of vapors and direct contact with skin and eyes. [12][14]* Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed. [13][14]

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant applications ranging from flavor and fragrance to cutting-edge drug discovery. Their proven biological activities, particularly as antimicrobial and antitubercular agents, underscore their potential for the development of new therapeutics. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is paramount for researchers aiming to leverage this privileged heterocyclic core in their scientific endeavors.

References

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The Elusive Presence of 4-Isopropylthiazole: A Technical Guide to Its Natural Occurrence and Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic World of Thiazoles

Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that play a pivotal role in the aroma and flavor profiles of a vast array of foods and beverages. Their sensory impact is often potent, contributing to a wide spectrum of notes, from nutty and roasted to green and tropical. Among these, 4-isopropylthiazole and its isomers are of particular interest due to their characteristic sensory attributes. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, with a primary focus on its formation through chemical reactions during food processing, a critical source of this and related flavor compounds. While the direct natural occurrence of this compound in raw, unprocessed materials is not extensively documented, its presence in the human diet is largely a consequence of the thermal processing of food.

Part 1: Natural Occurrence - A Tale of Isomers

Direct evidence for the presence of this compound in uncooked or unprocessed natural products is limited in scientific literature. However, its isomer, 2-isopropyl-4-methylthiazole , is a well-documented natural constituent in a variety of sources.[1][2] Understanding the occurrence of this closely related compound provides valuable context for researchers.

Documented Natural Sources of 2-Isopropyl-4-methylthiazole:
  • Fruits: Notably present in Indonesian durian fruit (Durio zibethinus), contributing to its complex and pungent aroma profile.[1][2] It has also been identified in red tomatoes.[1][2]

  • Herbs and Spices: Found in coriander seed oil.[1][2]

  • Fermented Products: Yeast extract is a known source of this compound.[1][2] Furthermore, 2-isopropyl-4-methylthiazole is a metabolite produced by Saccharomyces cerevisiae (baker's yeast).[1]

The presence of 2-isopropyl-4-methylthiazole in these diverse natural matrices highlights the biosynthetic capabilities of plants and microorganisms to produce complex flavor molecules. However, for this compound itself, the primary pathway to its presence in our food supply appears to be through chemical transformations during cooking.

Part 2: The Maillard Reaction - The Dominant Source of this compound

The most significant source of this compound and other flavor-active thiazoles in the human diet is the Maillard reaction . This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. It is responsible for the desirable flavors and aromas in a wide range of cooked foods.

The Maillard reaction is a cornerstone of flavor chemistry and proceeds through a cascade of intricate chemical transformations.[3][4] The formation of thiazoles is a key outcome of this pathway, particularly when sulfur-containing amino acids like cysteine and methionine are involved.

General Mechanism for Thiazole Formation in the Maillard Reaction:

The formation of thiazoles in the Maillard reaction involves the interaction of key intermediates:

  • Dicarbonyl Compounds: These are formed from the degradation of sugars. Examples include glyoxal, methylglyoxal, and diacetyl.

  • Hydrogen Sulfide (H₂S): This is primarily derived from the Strecker degradation of the sulfur-containing amino acid cysteine.

  • Ammonia (NH₃): This is produced from the degradation of amino acids.

  • Aldehydes and Ketones: These are also generated during the Maillard reaction and can contribute to the final structure of the thiazole.

The reaction of these intermediates leads to the formation of the thiazole ring. The specific substituents on the thiazole ring, such as the isopropyl group at the 4-position, are determined by the structures of the precursor dicarbonyls and aldehydes/ketones. For the formation of this compound, a key precursor would be an α-dicarbonyl that can provide the isopropyl group at the desired position.

Foods Rich in Maillard Reaction-Derived Thiazoles:

Given that the Maillard reaction is the primary source, this compound and its isomers are likely to be found in a variety of cooked and roasted foods:

  • Roasted Products: Coffee beans and cocoa beans are prime examples where roasting induces the Maillard reaction, leading to the formation of a complex array of flavor compounds, including thiazoles.[5][6][7][8]

  • Cooked Meats: The cooking of meat, particularly roasting and grilling, generates a rich profile of Maillard reaction products that contribute to its savory and roasted aroma.[9][10]

  • Baked Goods: The browning of bread crusts and other baked products is a classic example of the Maillard reaction in action.

  • Fried Potatoes: The characteristic flavor of fried potatoes is also heavily influenced by the Maillard reaction.[2]

Part 3: Analytical Methodologies for the Detection and Quantification of this compound

The identification and quantification of volatile and semi-volatile compounds like this compound in complex food matrices require sophisticated analytical techniques. The choice of method depends on the specific research objective, the nature of the sample, and the expected concentration of the analyte.

Sample Preparation and Extraction:

Effective extraction of volatile and semi-volatile compounds from the food matrix is a critical first step. Common techniques include:

  • Headspace-Solid Phase Microextraction (HS-SPME): A solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food samples.

  • Simultaneous Distillation-Extraction (SDE): A classic technique for the isolation of volatile and semi-volatile compounds from aqueous samples.[9]

  • Liquid-Liquid Extraction: A conventional method for extracting compounds based on their differential solubility in two immiscible liquids.

Instrumental Analysis:

The primary analytical technique for the separation and identification of volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS) .[9]

  • Gas Chromatography (GC): Separates the volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column.

  • Mass Spectrometry (MS): Provides structural information about the separated compounds by analyzing their mass-to-charge ratio, allowing for their identification.

For quantitative analysis, a calibration curve using a pure standard of this compound is necessary. Due to the complexity of food matrices, the use of an internal standard is often recommended to ensure accuracy and precision.

Summary Table: Natural Occurrence and Sources of Isopropylthiazoles

CompoundNatural Occurrence (Unprocessed)Primary Formation PathwayKey Food Sources (Processed)
This compound Not well-documentedMaillard ReactionRoasted Coffee, Cooked Meats, Baked Goods
2-Isopropyl-4-methylthiazole Durian, Tomato, Coriander Seed Oil, YeastMaillard ReactionRoasted Meats, Yeast Extract[1][2]
4-Isopropyl-2-methylthiazole Yeast Extract[11]Maillard ReactionProcessed foods containing yeast extract

Visualization of this compound Sources

The following diagram illustrates the primary sources and formation pathway of this compound.

G cluster_formation Primary Formation Pathway cluster_sources Key Food Sources (Post-Processing) Maillard Reaction Maillard Reaction This compound This compound Amino Acids (Cysteine) Amino Acids (Cysteine) H2S + NH3 H2S + NH3 Amino Acids (Cysteine)->H2S + NH3 Strecker Degradation Reducing Sugars Reducing Sugars Dicarbonyls Dicarbonyls Reducing Sugars->Dicarbonyls Degradation Heat Heat Heat->Maillard Reaction Dicarbonyls->this compound H2S + NH3->this compound Roasted Coffee Roasted Coffee This compound->Roasted Coffee Cooked Meats Cooked Meats This compound->Cooked Meats Baked Goods Baked Goods This compound->Baked Goods

Caption: Formation and key sources of this compound.

Conclusion

References

  • 2-isopropyl-4-methylthiazole. PubChem. (n.d.). Retrieved from [Link]

  • tropical thiazole 2-isopropyl-4-methylthiazole. The Good Scents Company. (n.d.). Retrieved from [Link]

  • 4-isopropyl-2-methylthiazole. The Good Scents Company. (n.d.). Retrieved from [Link]

  • Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. (2022). Foods. Retrieved from [Link]

  • Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (2022). Food Chemistry. Retrieved from [Link]

  • Formation of a novel colored product during the Maillard reaction of D-glucose. (2003). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Potent Odorants of Raw Arabica Coffee. Their Changes during Roasting. (1998). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Understanding the Effects of Roasting on Antioxidant Components of Coffee Brews by Coupling On-line ABTS Assay to High Performance Size Exclusion Chromatography. (2017). Phytochemical Analysis. Retrieved from [Link]

  • How does roasting affect the antioxidants of a coffee brew? Exploring the antioxidant capacity of coffee via on-line antioxidant assays coupled with size exclusion chromatography. (2015). Food & Function. Retrieved from [Link]

  • Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. (2005). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling, Storage, and Management of 2-Isopropyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and storage protocols for 2-isopropyl-4-methylthiazole (CAS RN: 15679-13-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data to offer a synthesized, field-proven perspective on managing this compound in a laboratory setting. By elucidating the causality behind safety protocols and grounding recommendations in authoritative sources, this guide aims to foster a culture of safety and ensure the integrity of experimental work involving this versatile heterocyclic compound.

A Note on Nomenclature: The query for "4-isopropylthiazole" has been interpreted to address the significantly more common and commercially available isomer, 2-isopropyl-4-methylthiazole . While this compound and its derivatives are valid chemical entities, the overwhelming body of safety, regulatory, and application data pertains to 2-isopropyl-4-methylthiazole.[1][2][3] This guide will therefore focus exclusively on the latter, providing the most relevant and practical safety information for laboratory professionals.

Chemical Identity and Physicochemical Properties

2-Isopropyl-4-methylthiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen.[4][5] It is a colorless to pale yellow liquid recognized for its distinctive green, nutty, and fruity aroma, which has led to its use as a flavoring agent in the food industry.[3][5][6] However, its utility in research and as a synthetic building block necessitates a thorough understanding of its chemical properties and associated hazards.[7]

Diagram 1: Chemical Structure of 2-Isopropyl-4-methylthiazole

Caption: Structure of 2-Isopropyl-4-methylthiazole (C₇H₁₁NS).

PropertyValueSource(s)
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
CAS Number 15679-13-7[8]
Appearance Clear, colorless to pale yellow liquid[3][6]
Boiling Point 92 °C at 50 mmHg (approx. 174-176 °C at 760 mmHg)[3][9]
Density 1.001 g/mL at 25 °C[3]
Flash Point 62 °C (143.6 °F)[9]
Refractive Index n20/D 1.5 (lit.)[3]
Solubility Slightly soluble in water; miscible in ethanol and fats.[2]

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For 2-isopropyl-4-methylthiazole, the primary hazards stem from its flammability and its potential to cause irritation upon contact.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid and Vapour (Category 3): The flash point of 62°C indicates that it can be ignited under moderate heating.[9] Vapors are heavier than air and may travel a considerable distance to an ignition source, creating a flashback hazard.[10]

  • Harmful if Swallowed (Acute Toxicity, Oral): Ingestion can lead to adverse health effects.[2]

  • Causes Skin Irritation: Direct contact with the skin can cause irritation.[10]

  • Causes Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage if splashed into the eyes.[10]

  • May Cause Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract.[10]

Reactivity and Incompatibility Profile

The thiazole ring is aromatic and relatively stable, but exhibits specific reactivities that must be managed.[4]

  • Incompatible Materials: The most significant incompatibility is with strong oxidizing agents .[1] Contact can lead to vigorous reactions, increasing the risk of fire or explosion.

  • Reactivity of the Thiazole Ring: The nitrogen atom at position 3 is basic and can react with acids.[10] While the C2 position is typically the most acidic proton on a thiazole ring, in this molecule it is substituted. Electrophilic substitution is most likely to occur at the C5 position.[4][10] Alkylation can occur at the nitrogen, forming a thiazolium salt.[4][10]

  • Hazardous Decomposition Products: Combustion or thermal decomposition will release toxic and irritating fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[1] The formation of hydrogen cyanide (HCN) under certain conditions is also possible.[11]

Risk Assessment Workflow

The causality behind a risk assessment involves evaluating both the intrinsic hazards of the substance and the specific parameters of the planned experiment. A systematic approach is crucial.

Diagram 2: Risk Assessment Workflow for 2-Isopropyl-4-methylthiazole

start Start: Proposed Experiment with 2-Isopropyl-4-methylthiazole identify_hazards Identify Hazards: - Flammability (Flash Point 62°C) - Irritation (Skin, Eye, Respiratory) - Acute Toxicity (Oral) start->identify_hazards assess_quantity Assess Quantity & Concentration (Small scale <10g vs. Large scale >100g) assess_conditions Assess Experimental Conditions (Temp, Pressure, Reaction Time) assess_quantity->assess_conditions evaluate_controls Evaluate Engineering Controls (Fume Hood, Ventilation) assess_conditions->evaluate_controls reassess Re-evaluate & Modify Protocol assess_conditions->reassess High Temp/Pressure? identify_hazards->assess_quantity select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) evaluate_controls->select_ppe plan_waste Plan Waste Disposal (Segregated, Labeled Hazardous Waste) select_ppe->plan_waste emergency_prep Emergency Preparedness (Spill Kit, Eyewash, Shower Access) plan_waste->emergency_prep proceed Proceed with Experiment emergency_prep->proceed reassess->evaluate_controls Yes

Caption: A decision workflow for assessing risks before handling the compound.

Safe Handling and Engineering Controls

The principle of ALARP (As Low As Reasonably Practicable) should govern all handling procedures. This is achieved through a combination of engineering controls and stringent work practices.

  • Primary Engineering Control: All manipulations of 2-isopropyl-4-methylthiazole must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[10][12] The fume hood provides the critical function of exhausting flammable and irritating vapors away from the operator.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Storage areas should also be well-ventilated to prevent the accumulation of flammable vapors.

  • Ignition Source Control: Due to the flammability hazard, all sources of ignition must be strictly excluded from the handling area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment such as stir plates, ovens, and vacuum pumps.[10] Use only explosion-proof electrical equipment and non-sparking tools when handling larger quantities.

  • Static Discharge Prevention: Static electricity can serve as an ignition source. When transferring the liquid, especially in larger quantities, containers and receiving equipment must be grounded and bonded to prevent the buildup of static charge.[12]

  • Safe Work Practices:

    • Avoid all personal contact, including inhalation.[10]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

    • Wash hands thoroughly with soap and water after handling.[10][12]

    • Keep containers tightly closed when not in use to minimize vapor release.

    • Never work alone when handling this or any other hazardous chemical.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific tasks being performed. The choice of PPE is not merely a checklist item; it is a scientifically-informed decision to create a barrier between the researcher and the chemical hazard.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the material under pressure.[12]

  • Hand Protection: Chemically resistant gloves are required. Nitrile rubber gloves are a common and effective choice for incidental contact.[9] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating the skin.[12] For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.

  • Skin and Body Protection: A flame-retardant laboratory coat is required.[12] When handling larger quantities, consider using impervious clothing or a chemical-resistant apron.[12] Do not wear shorts or open-toed shoes in the laboratory.[13]

  • Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges must be used.[12] Respirator use requires a formal respiratory protection program, including fit testing and training.

Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[10] The recommended storage temperature is often between 2-8°C to minimize vapor pressure.

  • Container Integrity: Store in the original, tightly sealed container. Containers must be clearly labeled with the chemical name and all relevant hazard warnings. Regularly inspect containers for leaks or damage.[10]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1] Designate a specific area within a flammable liquids storage cabinet for this and other flammable organic compounds.

Spill and Emergency Procedures

Preparedness is paramount. All personnel working with this chemical must be familiar with emergency procedures and the location of safety equipment.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If vapors are inhaled, immediately move the person to fresh air and keep them at rest in a position comfortable for breathing.[12] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[8]

  • Skin Contact: Take off immediately all contaminated clothing.[12] Rinse the affected skin with plenty of water for at least 15 minutes.[12] If skin irritation occurs, get medical advice.[12]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses, if present and easy to do.[12] Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[14] Call a poison center or doctor immediately.[12]

Spill Response Protocol

The response to a spill must be swift, systematic, and safe. This protocol is for small, manageable laboratory spills (typically <100 mL). For larger spills, evacuate the area and contact emergency services.

Diagram 3: Laboratory Spill Response Workflow

spill Spill Occurs! alert Alert others in the area. Isolate the spill. spill->alert ppe Don appropriate PPE: - Respirator (if needed) - Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat/Apron alert->ppe ignite Eliminate all ignition sources. ppe->ignite contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). ignite->contain absorb Carefully absorb the liquid, working from outside in. contain->absorb collect Collect contaminated material using non-sparking tools into a labeled, sealable container. absorb->collect decon Decontaminate the spill area with soap and water. collect->decon dispose Dispose of waste as hazardous chemical waste. decon->dispose report Report the incident to lab supervisor/EHS. dispose->report

Caption: Step-by-step procedure for managing a small laboratory spill.

Detailed Spill Cleanup Methodology:

  • Alert and Isolate: Immediately alert colleagues in the vicinity. Secure the area to prevent others from entering.

  • Assess and Equip: If the spill is large or ventilation is poor, evacuate and call for emergency response. For a small spill, ensure you are wearing the correct PPE (as detailed in Section 4), including double-gloving with nitrile gloves.

  • Control Vapors and Ignition: If not already done, extinguish all nearby ignition sources. If safe to do so, increase ventilation by opening the fume hood sash.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material. Place it into a heavy-duty plastic bag or a sealable container.

  • Decontaminate: Clean the spill surface area with soap and water.[9] Collect the cleaning materials and any contaminated items (e.g., gloves) and place them in the same hazardous waste container.

  • Package and Label: Seal the waste container. Attach a hazardous waste tag, clearly identifying the contents as "2-Isopropyl-4-methylthiazole" and any absorbent material.

  • Dispose and Report: Arrange for pickup by your institution's environmental health and safety (EHS) department. Report the incident to your supervisor.

Decontamination and Waste Disposal

Systematic decontamination and proper waste disposal are regulatory and ethical necessities to protect personnel and the environment.

Equipment Decontamination

Glassware and equipment should be decontaminated before being removed from the fume hood.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the thiazole residue. This rinseate must be collected as hazardous waste.

  • Wash: Wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry.

Waste Management

All waste streams containing 2-isopropyl-4-methylthiazole must be treated as hazardous waste.

  • Liquid Waste: Unused or waste solutions should be collected in a designated, clearly labeled, and sealed waste container. Do not mix with incompatible waste streams (e.g., oxidizers).

  • Solid Waste: Contaminated solid waste, including absorbent materials from spills, used gloves, and contaminated labware, must be collected in a separate, labeled solid hazardous waste container.[15]

  • Disposal Pathway: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor. Drain disposal is strictly prohibited.[3]

Conclusion

2-Isopropyl-4-methylthiazole is a valuable compound in research and development, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By treating this substance with the respect it deserves—through diligent risk assessment, consistent use of engineering controls and PPE, and adherence to proper handling and disposal procedures—researchers can mitigate risks effectively. This guide serves as a technical resource to empower scientists to work safely and confidently, ensuring that scientific advancement and personal safety proceed in tandem.

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Methodological & Application

Application Notes and Protocols: 4-Isopropylthiazole as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive component for molecular design. This application note focuses on the 4-isopropylthiazole moiety, a specific and increasingly important building block. The isopropyl group at the 4-position provides a valuable lipophilic handle that can be used to probe hydrophobic pockets in target proteins, enhancing binding affinity and modulating pharmacokinetic properties.[4] We will explore the synthesis, key applications, and structure-activity relationships of this compound derivatives, providing detailed protocols for their preparation and functionalization in a drug discovery context.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds are cornerstones of modern drug discovery, with nitrogen-containing heterocycles present in approximately 75% of FDA-approved small-molecule drugs.[1][5] Among these, the thiazole nucleus is a five-membered aromatic ring containing one sulfur and one nitrogen atom, which imparts a unique set of physicochemical properties.[1][6] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][7][8][9][10]

The this compound scaffold offers distinct advantages:

  • Lipophilic Interaction: The isopropyl group provides a well-defined hydrophobic substituent that can effectively interact with nonpolar regions of a biological target's binding site.

  • Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, and the isopropyl group can further enhance this stability.

  • Synthetic Tractability: The this compound core can be readily synthesized and functionalized, allowing for the rapid generation of compound libraries for screening and optimization.

A prime example of its clinical significance is its presence in the structure of Ritonavir , an antiretroviral medication used to treat HIV/AIDS.[6][11] The this compound moiety in Ritonavir plays a crucial role in its mechanism of action, particularly in its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[12] This "boosting" effect is exploited to increase the plasma concentration of other co-administered protease inhibitors.

Synthetic Strategies: Accessing the this compound Core

The most robust and widely used method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis , first described in 1887.[6][13][14] This reaction involves the condensation of an α-haloketone with a thioamide.

To synthesize the this compound core, the key starting materials are 1-bromo-3-methyl-2-butanone (the α-haloketone) and a suitable thioamide. The choice of thioamide determines the substituent at the 2-position of the resulting thiazole.

Workflow for Hantzsch Thiazole Synthesis

The general workflow involves a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[13]

Hantzsch_Synthesis reagents Starting Materials: 1. α-Haloketone (1-bromo-3-methyl-2-butanone) 2. Thioamide (e.g., Thioformamide) reaction Reaction Vessel (e.g., Ethanol, Reflux) reagents->reaction 1. Combine intermediate Cyclization & Dehydration Intermediate reaction->intermediate 2. Heat workup Aqueous Workup & Extraction intermediate->workup 3. Quench product Purified this compound Derivative purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate Crude purification->product 5. Purify

Caption: General workflow for the Hantzsch synthesis of a this compound derivative.

Protocol 1: Synthesis of 2-Amino-4-isopropylthiazole

This protocol describes the synthesis of a foundational building block, 2-amino-4-isopropylthiazole, which can be further functionalized.

Rationale: This protocol employs the Hantzsch synthesis. 1-bromo-3-methyl-2-butanone provides the isopropyl group at the 4-position and the adjacent carbon for cyclization. Thiourea serves as the thioamide, introducing the amino group at the 2-position. Ethanol is a common solvent, and the reaction is typically heated to drive the condensation and dehydration steps.[6][13] The sodium carbonate workup neutralizes the hydrobromide byproduct, precipitating the free base product.

Materials:

  • 1-Bromo-3-methyl-2-butanone

  • Thiourea

  • Ethanol (absolute)

  • 5% Sodium Carbonate solution (aqueous)

  • Stir bar, round-bottom flask, condenser, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine 1-bromo-3-methyl-2-butanone (10 mmol, 1.0 eq) and thiourea (12 mmol, 1.2 eq).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Workup: Pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution. Stir for 15-20 minutes. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 15 mL) to remove any remaining salts.

  • Drying: Allow the product to air-dry on the filter paper or on a watch glass. For complete drying, use a vacuum oven at 40-50°C.

  • Characterization: Confirm the identity and purity of the resulting 2-amino-4-isopropylthiazole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery: Case Studies & SAR

The this compound moiety is a key component in several classes of therapeutic agents. Its hydrophobic nature and ability to be synthetically elaborated make it a valuable tool for medicinal chemists.

Case Study 1: Ritonavir (HIV Protease Inhibitor & CYP3A4 Inhibitor)

Ritonavir was initially developed as an inhibitor of the HIV protease enzyme.[12] However, its most common clinical use is as a pharmacokinetic enhancer.[12] It is a potent inhibitor of CYP3A4, an enzyme responsible for metabolizing many drugs, including other HIV protease inhibitors.[11] By inhibiting CYP3A4, Ritonavir "boosts" the levels of co-administered drugs.

Role of this compound: The thiazole nitrogen of the this compound ring in Ritonavir binds irreversibly to the heme iron in the active site of the CYP3A4 enzyme.[12] This interaction reduces the redox potential of the protein, preventing its normal catalytic cycle. The isopropyl group itself is likely involved in hydrophobic interactions within the active site, contributing to the overall binding affinity.

Ritonavir_MoA cluster_cyp3a4 CYP3A4 Active Site Heme Heme Iron (Fe) HydrophobicPocket Hydrophobic Pocket Ritonavir Ritonavir Thiazole This compound Moiety Ritonavir->Thiazole contains Inhibition Inhibition of Drug Metabolism Ritonavir->Inhibition causes Thiazole->Heme N atom binds to Fe Thiazole->HydrophobicPocket Isopropyl group interacts IncreasedLevels Increased Plasma Levels (Boosting Effect) Inhibition->IncreasedLevels leads to OtherDrug Co-administered Drug (e.g., another Protease Inhibitor) OtherDrug->Inhibition metabolism blocked

Caption: Role of this compound in Ritonavir's inhibition of CYP3A4.

Case Study 2: Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[10][15] Many kinase inhibitors target the ATP-binding site. The thiazole ring is a common scaffold in kinase inhibitors because its nitrogen and sulfur atoms can act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine ring of ATP.[2][16] The 4-isopropyl group can be oriented to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[10]

Case Study 3: Antimicrobial and Antitubercular Agents

Studies have shown that derivatizing the this compound core can lead to compounds with significant antibacterial, antifungal, and antitubercular activity.[7][8] For instance, synthesizing hydrazide analogs and subsequently converting them into clubbed triazole and oxadiazole ring systems has yielded compounds with potent activity against Mycobacterium tuberculosis.[7][8] The this compound moiety appears crucial for enhancing these properties.[7]

Summary of Biological Activities & Structure-Activity Relationships (SAR)

The utility of the this compound scaffold is evident across multiple therapeutic areas. The following table summarizes key findings and SAR insights.

Derivative Class Therapeutic Area Target/Organism Key SAR Insights Reference(s)
Thiazole-based PeptidomimeticsAntiviral (HIV)HIV Protease, CYP3A4The thiazole nitrogen is critical for CYP3A4 heme binding. The isopropyl group contributes to hydrophobic interactions.[11][12]
Substituted Thiazole AmidesAntiviral (Chikungunya)Viral ReplicationModifications to substituents on the thiazole ring significantly impact antiviral potency and metabolic stability.[17]
Thiazole Hydrazides & TriazolesAnti-infectiveM. tuberculosisThe substituted this compound-2-carbohydrazide moiety is important for enhancing antitubercular properties.[7]
AminothiazolesAnticancerProtein Kinases (e.g., Aurora)The aminothiazole core can act as a hinge-binding motif. Substituents at the 4-position (like isopropyl) can confer selectivity by interacting with specific hydrophobic pockets.[10][18]
Thiazole AminoguanidinesAntibacterial (MRSA)Undecaprenyl Diphosphate SynthaseThe isopropyl group is part of a larger lipophilic structure at the C2 position (in these analogs) that is crucial for activity against Gram-positive bacteria.[19]

Protocol 2: Functionalization of 2-Amino-4-isopropylthiazole (Amide Coupling)

This protocol demonstrates a common follow-up reaction: acylating the 2-amino group to generate a library of amides for SAR studies.

Rationale: This is a standard amide coupling reaction. The 2-amino group of the thiazole acts as the nucleophile. An acid chloride is used as the electrophile. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine. Dichloromethane (DCM) is a suitable anhydrous solvent for this transformation.

Materials:

  • 2-Amino-4-isopropylthiazole (from Protocol 1)

  • Desired Acid Chloride (e.g., Benzoyl chloride, 1.0 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir bar, round-bottom flask, ice bath

Procedure:

  • Reactant Setup: Dissolve 2-amino-4-isopropylthiazole (5 mmol, 1.0 eq) and triethylamine (7.5 mmol, 1.5 eq) in 25 mL of anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Electrophile Addition: Slowly add the acid chloride (5 mmol, 1.0 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Conclusion

The this compound scaffold is a high-value building block for modern drug discovery. Its combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has led to its incorporation in successful therapeutics like Ritonavir and numerous promising investigational compounds. The Hantzsch synthesis provides a reliable and scalable route to the core structure, which can then be readily diversified. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this versatile scaffold in the design and synthesis of novel therapeutic agents targeting a wide range of diseases.

References

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Applications of 4-Isopropylthiazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone in medicinal chemistry, a privileged scaffold found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing therapeutic agents against a wide range of diseases. Among the myriad of substituted thiazoles, the 4-isopropylthiazole moiety has emerged as a particularly interesting pharmacophore, contributing significantly to the biological activity of several classes of compounds. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed application notes, experimental protocols, and insights into the rationale behind its use in drug design.

The Significance of the this compound Scaffold

The this compound core combines the key features of the thiazole ring with the steric and lipophilic properties of an isopropyl group. This combination offers several advantages in drug design:

  • Enhanced Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.

  • Steric Influence: The bulky isopropyl group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets. This can lead to improved selectivity and potency.

  • Metabolic Stability: The isopropyl group can block potential sites of metabolism, increasing the compound's half-life in the body.

  • Versatile Synthetic Handle: The thiazole ring itself provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

These properties have been successfully exploited in the development of novel therapeutics in various fields, most notably in oncology and infectious diseases.

Application in Oncology: Targeting Protein Kinases

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, kinase inhibitors have become a major focus of cancer drug discovery. The this compound scaffold has been incorporated into several potent and selective kinase inhibitors.

Spleen Tyrosine Kinase (SYK) Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that is a key mediator of signal transduction in hematopoietic cells.[6][7] Its aberrant activation is implicated in various B-cell malignancies and autoimmune diseases. Several this compound-containing compounds have been developed as potent SYK inhibitors.

This protocol describes a luminescent-based assay to determine the in vitro potency of a this compound-containing compound against SYK.

Principle:

The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is allowed to proceed, and then a reagent is added to stop the reaction and detect the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.

Materials:

  • Recombinant human SYK enzyme

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (e.g., a this compound derivative)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the SYK enzyme and the poly-Glu,Tyr substrate in kinase assay buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for SYK.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for SYK Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of test compound in DMSO Add_Compound Add compound/DMSO to 384-well plate Compound_Prep->Add_Compound Enzyme_Substrate_Mix Prepare SYK enzyme and substrate solution Add_Enzyme_Substrate Add enzyme/substrate mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution Prepare ATP solution Add_ATP Initiate reaction with ATP ATP_Solution->Add_ATP Add_Compound->Add_Enzyme_Substrate Add_Enzyme_Substrate->Add_ATP Incubate_Reaction Incubate at 30°C for 1 hr Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate at RT for 30 min Add_Detection->Incubate_Detection Read_Luminescence Measure luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % inhibition Read_Luminescence->Calculate_Inhibition Plot_Data Plot data and fit curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro SYK kinase inhibition assay.

Application in Infectious Diseases

The this compound scaffold has also demonstrated significant potential in the development of agents against various infectious diseases, including bacterial, fungal, and viral infections.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new antitubercular agents. Several studies have reported the synthesis and evaluation of this compound derivatives as potent antitubercular agents.[4][9][10] For instance, a series of this compound-2-carbohydrazide analogs have shown promising activity against the H37Rv strain of M. tuberculosis.[9][10] The presence of the this compound moiety was found to be crucial for the enhanced antitubercular properties of these compounds.[9][10]

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of a this compound-containing compound against M. tuberculosis.

Principle:

The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound (e.g., a this compound derivative)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile water with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Harvest colonies of M. tuberculosis from a solid medium.

    • Suspend the colonies in sterile water with Tween 80.

    • Vortex with glass beads to break up clumps.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation:

    • Seal the plates and incubate at 37°C.

  • Reading Results:

    • After 14-21 days of incubation, visually inspect the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Antitubercular Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Inoculum_Prep Prepare M. tuberculosis inoculum (0.5 McFarland) Inoculate_Plate Inoculate plate with bacterial suspension Inoculum_Prep->Inoculate_Plate Compound_Dilution Prepare serial dilutions of test compound Add_Compound Add compound dilutions to 96-well plate Compound_Dilution->Add_Compound Add_Compound->Inoculate_Plate Controls Include growth and sterility controls Inoculate_Plate->Controls Incubate Incubate at 37°C for 14-21 days Controls->Incubate Read_Plate Visually inspect for growth Incubate->Read_Plate Determine_MIC Determine the MIC Read_Plate->Determine_MIC

Caption: Workflow for the broth microdilution antitubercular susceptibility assay.

Synthesis of this compound Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.[1][11] This reaction involves the condensation of an α-haloketone with a thioamide.

Protocol: Synthesis of a Representative 4-Isopropyl-2-aminothiazole Derivative

This protocol describes the synthesis of a 4-isopropyl-2-aminothiazole, a common building block for more complex derivatives.

Reaction Scheme:

1-Bromo-3-methyl-2-butanone + Thiourea → 4-Isopropyl-2-aminothiazole

Materials:

  • 1-Bromo-3-methyl-2-butanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-bromo-3-methyl-2-butanone (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reaction:

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Dissolve Dissolve 1-bromo-3-methyl-2-butanone and thiourea in ethanol Reflux Reflux for 2-4 hours Dissolve->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ solution Cool->Neutralize Precipitate Precipitate the product Neutralize->Precipitate Filter Collect solid by filtration Precipitate->Filter Recrystallize Recrystallize from ethanol/water Filter->Recrystallize Characterize Characterize by NMR, MS Recrystallize->Characterize

Caption: Workflow for the synthesis of a 4-isopropyl-2-aminothiazole derivative.

Conclusion

The this compound scaffold is a valuable asset in the medicinal chemist's toolbox. Its unique combination of steric and electronic properties allows for the development of potent and selective therapeutic agents. The detailed protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this versatile pharmacophore in their own drug discovery programs. As our understanding of disease biology continues to grow, it is likely that the applications of this compound in medicinal chemistry will continue to expand, leading to the development of new and improved treatments for a variety of human diseases.

References

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  • Bashore, F. M., Katis, V. L., Du, Y., Sikdar, A., Wang, D., Bradshaw, W. J., Rygiel, K. A., Leisner, T. M., Chalk, R., Mishra, S., Williams, C. A., Gileadi, O., Brennan, P. E., Wiley, J. C., Gockley, J., Cary, G. A., Carter, G. W., Young, J. E., Pearce, K. H., Fu, H., … Axtman, A. D. (2021). Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM. PLOS ONE, 16(11), e0257583. [Link]

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Application Notes and Protocols for the Synthesis of 4-Isopropylthiazole Analogs for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of the Thiazole Scaffold

The rise of antimicrobial resistance (AMR) represents a significant threat to global public health, necessitating the urgent development of new and effective antibacterial drugs.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry. This structure is a key component in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial properties.[2][3][4] Notably, the thiazole nucleus is found in established antibiotics such as sulfathiazole.[1][2] The 4-isopropylthiazole moiety, in particular, has been identified as a promising starting point for the development of novel antibacterial agents.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antibacterial evaluation of this compound analogs. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the critical analysis of structure-activity relationships (SAR) to guide the design of more potent antibacterial compounds.

Part 1: Chemical Synthesis of this compound Analogs

The cornerstone of synthesizing the thiazole ring is the Hantzsch thiazole synthesis, a classic and versatile method first described in 1887.[3][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of this compound analogs, a common strategy involves the reaction of a suitable α-bromoketone with a thiourea or thioamide derivative.

Rationale for Synthetic Strategy

The Hantzsch synthesis is favored for its reliability and the commercial availability of a wide variety of starting materials, allowing for the generation of a diverse library of analogs. By modifying the thioamide and the α-haloketone, chemists can systematically introduce different substituents onto the thiazole ring to explore their impact on antibacterial activity. For instance, incorporating various aryl or heteroaryl groups can modulate the compound's lipophilicity and electronic properties, which are often crucial for target engagement and cell penetration.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates a general and adaptable workflow for the synthesis of this compound analogs, culminating in a final product with potential antibacterial activity.

Synthesis_Workflow cluster_synthesis Part 1: Synthesis Start Starting Materials: α-Bromoketone & Thiourea Derivative Reaction Hantzsch Thiazole Synthesis Start->Reaction Condensation Purification Purification: Recrystallization or Chromatography Reaction->Purification Crude Product Characterization Structural Characterization: NMR, Mass Spectrometry, IR Purification->Characterization Purified Compound Final_Product This compound Analog Library Characterization->Final_Product

Caption: General workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Synthesis of a Representative 2-Amino-4-isopropylthiazole Analog

This protocol details the synthesis of a 2-amino-4-isopropylthiazole derivative, a common precursor for further functionalization.

Materials:

  • 1-Bromo-3-methyl-2-butanone (α-bromoketone)

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, and filtration flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol (10 volumes).

  • Addition of α-Bromoketone: To the stirred solution, add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature. A mild exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • Isolation of Product: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water and then a small amount of cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the structure of the synthesized 2-amino-4-isopropylthiazole analog using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Part 2: Biological Evaluation of Antibacterial Activity

The synthesized this compound analogs must be evaluated for their ability to inhibit bacterial growth. The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

Rationale for Biological Assay

The broth microdilution assay is a robust method that allows for the simultaneous testing of multiple compounds at various concentrations against different bacterial strains.[9] This high-throughput capability is essential for efficiently screening a library of synthesized analogs and generating the quantitative data needed for SAR analysis. The MIC value, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical parameter in assessing the potency of a potential new drug.[12]

Visualizing the Biological Evaluation Workflow

The following diagram outlines the key steps involved in determining the MIC of the synthesized this compound analogs.

Biological_Evaluation_Workflow cluster_evaluation Part 2: Biological Evaluation Start Synthesized Analogs & Bacterial Strains Serial_Dilution Serial Dilution of Analogs in 96-well Plate Start->Serial_Dilution Inoculation Inoculation with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation MIC_Determination Visual or Spectrophotometric Determination of MIC Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound analogs

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (approximately 5 x 105 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.[11]

  • Controls: Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Data Presentation: Example MIC Data Table
Compound IDR1-substituentR2-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4a -H-Phenyl64>128
4b -H-4-Chlorophenyl3264
4c -CH3-Phenyl128>128
4d -CH3-4-Chlorophenyl64128
Ciprofloxacin (Control)(Control)0.50.25

Part 3: Structure-Activity Relationship (SAR) Analysis

The analysis of SAR is a critical step in drug discovery, providing insights into how different chemical modifications influence biological activity.[13][14] By comparing the MIC values of the synthesized analogs, researchers can identify key structural features that are essential for antibacterial potency.

Causality in Experimental Choices for SAR

The selection of substituents for the analog library should be deliberate. For example, including electron-donating and electron-withdrawing groups on an aromatic ring can probe the electronic requirements for activity. Varying the size and lipophilicity of substituents can provide information about the steric and hydrophobic interactions within the biological target.[8]

Visualizing Structure-Activity Relationships

The following diagram illustrates hypothetical SARs for this compound analogs, highlighting regions of the molecule where modifications can impact antibacterial activity.

Caption: Hypothetical structure-activity relationships for this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents.[5] The synthetic and biological evaluation protocols outlined in this document provide a robust framework for the systematic exploration of this chemical space. Future efforts should focus on optimizing the identified lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Mechanistic studies to elucidate the specific cellular targets of these compounds will also be crucial for their further development as therapeutic agents.[15][16] The hybridization of the thiazole moiety with other antibacterial pharmacophores may also lead to the discovery of more effective drug candidates.[17]

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  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). SN Applied Sciences, 4(12), 345. Retrieved January 14, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(15), 4967. Retrieved January 14, 2026, from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). Asian Journal of Chemistry, 28(4), 927-932. Retrieved January 14, 2026, from [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). European Journal of Medicinal Chemistry, 261, 115689. Retrieved January 14, 2026, from [Link]

  • Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3481-3487. Retrieved January 14, 2026, from [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). European Journal of Medicinal Chemistry, 64, 407-417. Retrieved January 14, 2026, from [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). Scientific Reports, 13(1), 9908. Retrieved January 14, 2026, from [Link]

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Application Notes & Protocols: Leveraging 4-Isopropylthiazole in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Significance of Thiazole Scaffolds in Antifungal Drug Discovery

The relentless rise of invasive fungal infections, particularly in immunocompromised populations, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2] This escalating crisis necessitates the urgent development of novel antifungal agents with improved efficacy and alternative mechanisms of action. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged structure in the design of potent antimicrobial agents.[3][4]

Thiazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][5] Their mechanism of antifungal action often involves the inhibition of crucial fungal enzymes, such as cytochrome P450 demethylase (lanosterol 14α-demethylase), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] Disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death.[5]

This technical guide focuses on the strategic utilization of 4-isopropylthiazole , a key building block, in the synthesis of innovative antifungal compounds. The isopropyl group at the 4-position can significantly influence the lipophilicity and steric interactions of the final molecule, potentially enhancing its binding affinity to target enzymes and improving its pharmacokinetic profile. We will delve into the synthetic rationale, provide detailed experimental protocols, and present data that underscores the potential of this compound-based compounds in the ongoing search for next-generation antifungal therapies.

Mechanistic Underpinnings: Why the Thiazole Core is Effective

The antifungal activity of many thiazole-containing compounds is rooted in their ability to disrupt the integrity of the fungal cell membrane. This is primarily achieved by targeting the ergosterol biosynthesis pathway.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

Similar to established azole antifungals like fluconazole, many thiazole derivatives function by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[5][6] The nitrogen atom in the thiazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockade leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the structure and function of the fungal cell membrane, leading to growth inhibition and cell death.[6]

Disruption of Fungal Cell Wall and Membrane Integrity

Beyond enzyme inhibition, some thiazole derivatives may exert their antifungal effects through direct interactions with the fungal cell wall and/or cell membrane.[1] This can lead to increased membrane permeability and leakage of essential cellular components. The lipophilicity of the molecule, often influenced by substituents like the isopropyl group, plays a crucial role in its ability to penetrate and disrupt these cellular barriers.[1]

cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action This compound This compound Intermediate_A Thiazole Hydrazide Intermediate This compound->Intermediate_A Hydrazinolysis Final_Compound Substituted Thiazole Antifungal Agent Intermediate_A->Final_Compound Condensation/ Cyclization CYP51 Lanosterol 14α-demethylase (CYP51) Final_Compound->CYP51 Inhibition Fungal_Cell Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Fungal_Cell->Ergosterol_Biosynthesis Ergosterol_Biosynthesis->CYP51 Cell_Membrane Cell Membrane Integrity CYP51->Cell_Membrane Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death Disruption

Caption: Synthetic pathway from this compound and its mechanism of action.

Synthetic Strategies and Protocols

The synthesis of antifungal agents from this compound often involves the initial formation of a versatile intermediate, such as a carbohydrazide, which can then be further modified to generate a diverse library of compounds.

Protocol 1: Synthesis of this compound-2-carbohydrazide

This protocol outlines the synthesis of a key hydrazide intermediate, which serves as a foundational building block for subsequent derivatization.

Rationale: The carbohydrazide moiety is a versatile functional group that readily participates in condensation reactions with various electrophiles, allowing for the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of the starting this compound derivative in ethanol, add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the this compound-2-carbohydrazide.

Protocol 2: Synthesis of Substituted Thiazole Analogs via Condensation

This protocol details the synthesis of target antifungal compounds through the condensation of the hydrazide intermediate with various aromatic aldehydes.

Rationale: The introduction of different substituted aromatic rings allows for a systematic investigation of how electronic and steric factors influence antifungal activity. This approach is crucial for optimizing the lead compound.

Materials:

  • This compound-2-carbohydrazide

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve this compound-2-carbohydrazide in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is filtered, washed with a small amount of cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure final compound.

G start Start: This compound step1 Protocol 1: Synthesis of This compound- 2-carbohydrazide start->step1 intermediate Intermediate: Hydrazide Derivative step1->intermediate step2 Protocol 2: Condensation with Substituted Aldehydes intermediate->step2 product Final Product: Antifungal Agent step2->product analysis Characterization & Antifungal Screening product->analysis

Caption: Experimental workflow for the synthesis of antifungal agents.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent antifungal activity.

Compound SeriesR Group on Phenyl RingAntifungal Activity (MIC in µg/mL)Key Observation
Thiazole Hydrazones -H8-16Moderate activity.
4-Cl2-8Electron-withdrawing groups enhance activity.
4-NO21-4Strong electron-withdrawing groups significantly improve potency.
4-OCH316-32Electron-donating groups tend to decrease activity.

Note: The MIC (Minimum Inhibitory Concentration) values are representative and may vary depending on the specific fungal strain and testing conditions.

The data suggests that the electronic properties of the substituent on the appended phenyl ring play a crucial role in determining the antifungal potency. Electron-withdrawing groups, such as chloro and nitro, generally lead to more active compounds. This may be due to their influence on the overall electronic distribution of the molecule, which can affect its interaction with the target enzyme.

In Vitro Antifungal Activity Evaluation

The newly synthesized this compound derivatives should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal pathogens.

Protocol 3: Broth Microdilution Assay for MIC Determination

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, providing a quantitative measure of its potency.

Materials:

  • Synthesized thiazole compounds

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the fungal suspension.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi with no drug) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile scaffold for the synthesis of novel antifungal agents. The synthetic protocols outlined in this guide provide a robust framework for generating libraries of diverse thiazole derivatives. The initial SAR studies indicate that strategic modification of the core structure can lead to compounds with potent antifungal activity.

Future research should focus on:

  • Expansion of the chemical space: Synthesize a broader range of derivatives to further refine the SAR.

  • Mechanism of action studies: Elucidate the precise molecular targets of the most potent compounds.

  • In vivo efficacy and toxicity studies: Evaluate the therapeutic potential and safety profile of lead candidates in animal models of fungal infections.

The continued exploration of this compound-based compounds holds significant promise for the development of new and effective treatments to combat the growing threat of fungal diseases.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters - EBSCO.
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  • Patel, N. B., et al. (2012). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 53, 93-102. [Link]

  • Singh, S., et al. (2023). Thiazole containing antifungal agents. ResearchGate. [Link]

  • Ali, F. (2025). Thiazole Bioactivity and Drug Applications. Prezi. [Link]

  • Li, Y., et al. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 11(48), 30235-30241. [Link]

  • Sabou, M., et al. (2016). Thiazole derivatives with antifungal activity against Candida species. Studia Universitatis Babes-Bolyai, Chemia, 61(3), 117-123. [Link]

  • Ionescu, S., et al. (2022). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Patel, A. (2018). Synthesis, Characterisation and Pharmacological Evaluation of Substituted Thiazole Derivatives as Anti-Fungal Agents. Impactfactor. [Link]

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  • Shi, L., et al. (2022). Synthetic route for the target compounds. ResearchGate. [Link]

  • Al-Mugren, K. S., et al. (2025). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. RSC Advances, 15(1), 1-15. [Link]

  • Khan, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3477. [Link]

  • Türe, A., et al. (2025). Novel 4-thiazolidinone derivatives as potential antifungal and antibacterial drugs. ResearchGate. [Link]

  • Solution Pharmacy. (2023). Topic (55) Antifungal Agents = SAR of Anti Fungal Agents. YouTube. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 841. [Link]

  • Wang, Y., et al. (2023). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry, 71(1), 589-600. [Link]

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Application Notes and Protocols: 4-Isopropylthiazole as a Versatile Precursor for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel antitubercular agents with new mechanisms of action. Heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a promising area of research. Thiazole-based compounds are known to exhibit potent antitubercular activity by targeting key bacterial enzymes, disrupting cell wall synthesis, and interfering with essential metabolic pathways[1].

The 4-isopropylthiazole moiety, in particular, has been identified as a key pharmacophore in the development of potent antitubercular agents. Its derivatives, especially the carbohydrazide analogs, have shown significant promise in preclinical studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and optimization of this compound-based compounds as potential antitubercular drug candidates. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and explore the structure-activity relationships that govern the efficacy of these compounds.

Section 1: Synthesis of the Key Precursor: this compound-2-Carbohydrazide

The foundational step in developing a library of antitubercular candidates is the efficient synthesis of the core precursor, this compound-2-carbohydrazide. This compound serves as a versatile starting material for the generation of a diverse range of derivatives, including hydrazones, triazoles, and oxadiazoles[2]. The following protocol outlines a robust and reproducible method for its synthesis.

Protocol 1: Synthesis of this compound-2-Carbohydrazide

This protocol is adapted from established methods for the synthesis of carbohydrazides from their corresponding esters[3][4][5]. The causality behind this two-step process lies in the conversion of a stable ester into a highly reactive hydrazide, which can then readily undergo condensation reactions with various aldehydes and ketones to produce a library of derivatives.

Materials:

  • Ethyl this compound-2-carboxylate

  • Hydrazine hydrate (99%)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Crystallization dish

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl this compound-2-carboxylate (0.05 mol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.1 mol, 2 equivalents) dropwise at room temperature. The excess hydrazine hydrate ensures the complete conversion of the ester.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain a gentle reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A white crystalline solid, the desired this compound-2-carbohydrazide, should precipitate out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For purification, recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to obtain pure, needle-like crystals.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry to confirm its identity and purity.

Synthesis_Workflow Ester Ethyl this compound-2-carboxylate Reflux Reflux (8-12h) Ester->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Absolute Ethanol Solvent->Reflux Product This compound-2-Carbohydrazide Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Recrystallization->Product Mechanism_of_Action Compound This compound Derivative InhA InhA Enzyme Compound->InhA Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Component of Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action via InhA inhibition.

Structure-Activity Relationship (SAR)

SAR studies on this compound hydrazide analogs have revealed several key insights that can guide further optimization efforts:[2][6]

  • The Hydrazide Moiety: The -CONHNH2 group is a critical feature for antitubercular activity, likely due to its ability to form key interactions with the target enzyme.

  • Substitution on the Hydrazide: The antitubercular efficacy can be significantly enhanced by substituting the terminal nitrogen of the hydrazide. The formation of hydrazones with various aromatic and heteroaromatic aldehydes has been a successful strategy.

  • Nature of the Substituent: The electronic properties of the substituents on the aromatic ring of the hydrazone moiety play a crucial role. Electron-withdrawing groups at the para position of the phenyl ring have been shown to increase activity in some series, while in others, lipophilicity appears to be a more dominant factor.[6]

  • The 4-Isopropyl Group: This group contributes to the lipophilicity of the molecule, which can enhance its ability to penetrate the lipid-rich mycobacterial cell wall.

Data Summary

Compound ClassGeneral StructureKey SAR ObservationsPotency (MIC Range)
This compound-2-carbohydrazideThis compound-CONHNH2Parent scaffold, moderate activity.25-50 µg/mL
N'-Aryliden-4-isopropylthiazole-2-carbohydrazidesThis compound-CONH-N=CH-ArActivity is highly dependent on the nature of the aryl substituent. Electron-withdrawing groups can enhance potency.0.5-25 µg/mL
Clubbed Triazole/Oxadiazole DerivativesHeterocyclic rings derived from the carbohydrazideCyclization into five-membered heterocycles can lead to compounds with significant activity.1-10 µg/mL

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antitubercular agents. The synthetic accessibility of the this compound-2-carbohydrazide precursor allows for the generation of diverse chemical libraries. The detailed protocols provided herein for synthesis, MIC determination, and cytotoxicity assessment offer a robust framework for the preclinical evaluation of these compounds. Future work should focus on the synthesis of a broader range of derivatives to further elucidate the SAR, confirm the mechanism of action through enzymatic assays and molecular modeling, and evaluate the in vivo efficacy of the most promising candidates in animal models of tuberculosis.

References

  • Deshpande, S., et al. (2018). Determination of Toxicity Through Cytotoxicity Assays. In: Springer Protocols. Springer Nature. [Link]

  • Pattan, S. R., et al. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 44(10), 4029-4036. [Link]

  • Kumar, A., Debnath, U., & Roy, K. K. (2023). Thiazole-Scaffold-Based Anti-tubercular Agents: A Review on Synthesis and Structural Modifications. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Kumar, A., Debnath, U., & Roy, K. K. (2025). Thiazole-Scaffold-Based Anti-tubercular Agents: A Review on Synthesis and Structural Modifications. Bohrium. [Link]

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 36(2), 362-366. [Link]

  • Gawade, P. P., et al. (2024). Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. Chemistry & biodiversity, e202400496. [Link]

  • Stanciu, G. D., et al. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Pharmaceuticals, 15(10), 1230. [Link]

  • Sadornil, A. A., et al. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]

  • Sebola, T. E., et al. (2023). Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells. Toxins, 15(11), 633. [Link]

  • Carbonell, G. V., et al. (1997). Detection of cytotoxic activity on Vero cells in clinical isolates of Serratia marcescens. Brazilian journal of medical and biological research, 30(11), 1291-1296. [Link]

  • Zhao, X., et al. (2025). Thiazole - A promising scaffold for antituberculosis agents and structure-activity relationships studies. Bioorganic chemistry, 154, 108035. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. PubMed. [Link]

  • Montaño, L. M., et al. (2014). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. International Scholars Journals. [Link]

  • Carbonell, G. V., et al. (1997). Detection of cytotoxic activity on Vero cells in clinical isolates of Serratia marcescens. Semantic Scholar. [Link]

  • Ekins, S., et al. (2016). Naïve Bayesian Models for Vero Cell Cytotoxicity. Journal of chemical information and modeling, 56(11), 2295-2304. [Link]

  • Kumar, K. S., et al. (2014). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Bioinorganic chemistry and applications, 2014, 831653. [Link]

  • Farshori, N. N., et al. (2014). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 19(11), 18805-18819. [Link]

  • Stanciu, G. D., et al. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. MDPI. [Link]

  • Onajole, O. K., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International journal of medicinal chemistry, 2013, 184278. [Link]

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Introduction: The Pivotal Role of Thiazoles in Modern Flavor and Fragrance

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the flavor and fragrance applications of 4-isopropylthiazole derivatives, designed for researchers, scientists, and product development professionals.

Thiazoles are a class of heterocyclic compounds containing a five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.[1] While known to organic chemists for over a century, their profound impact on the sensory world was not fully appreciated until the discovery of 4-methyl-5-vinylthiazole in cocoa, which imparted a characteristic nut-like aroma.[1] Since then, numerous thiazole derivatives have been identified as key aroma-active compounds in a vast array of foods, often formed during thermal processing through Maillard reactions and the degradation of sulfur-containing amino acids.[2]

The this compound scaffold and its derivatives represent a particularly versatile and powerful subset within this class. The isopropyl group at the 4-position, often in combination with other substituents, gives rise to a spectrum of complex and high-impact aromas ranging from tropical and fruity to savory, roasted, and nutty notes. These compounds are indispensable tools for flavorists and perfumers aiming to create authentic and memorable sensory experiences in food, beverages, and fragrances.[3][4] This guide provides detailed application notes and validated protocols for the synthesis, analysis, and sensory evaluation of these critical compounds.

Application Notes: Spotlight on 2-Isopropyl-4-Methylthiazole

One of the most commercially significant derivatives is 2-isopropyl-4-methylthiazole (CAS No. 15679-13-7). This compound is a powerful aroma chemical celebrated for its multifaceted sensory profile and is found naturally in foods like tomatoes, roasted meats, and durian fruit.[5][6]

Sensory Profile & Organoleptic Properties

2-Isopropyl-4-methylthiazole is renowned for its complex and potent aroma, which can be modulated by its concentration and the matrix in which it is used. Its primary descriptors include:

  • Tropical & Fruity: It is a key component for building authentic tropical fruit profiles, particularly passionfruit, mango, durian, and peach.[3][5][7] It imparts a juicy, ripe, and slightly sulfurous character that enhances the natural fruit sensation.

  • Savory & Roasted: At different concentrations, it delivers powerful savory, brothy, and roasted meat notes.[4] This makes it invaluable in the creation of meat flavors (especially grilled and roasted), as well as in soups, sauces, and savory snacks.[4][8]

  • Nutty & Green: Subtle nutty and green vegetable undertones add depth and realism to both fruit and savory flavor systems.[9] The green note is often compared to that of fresh tomato leaf, a characteristic shared by other alkylthiazoles.[1]

Applications

The versatility of 2-isopropyl-4-methylthiazole allows for its use across a wide range of products:

  • Beverages: Used to enhance the aromatic profile of tropical fruit juices, nectars, and flavored alcoholic beverages.

  • Confectionery & Desserts: Provides authentic fruit notes in candies, ice creams, and baked goods, particularly for peach, apricot, and nectarine flavors.[5]

  • Savory Products: A cornerstone ingredient in reaction flavors, seasonings for snacks, instant noodles, processed meats, and vegetarian meat alternatives to impart a genuine roasted or grilled character.[4][8]

  • Fragrance Industry: In perfumery, it is used to introduce unique gourmand, warm, and smoky notes, adding complexity to oriental, leather, and woody fragrance compositions.[4][9]

Quantitative & Regulatory Data
PropertyValueSource
Chemical Name 2-Isopropyl-4-methylthiazole[5]
CAS Number 15679-13-7[4][5]
Chemical Formula C₇H₁₁NS[4]
Molecular Weight 141.24 g/mol [5]
FEMA Number 3555[10][11]
JECFA Number 1037[10][11]
Regulatory Status Generally Recognized As Safe (GRAS)[9]
Sensory Profile Tropical fruit, peach, meaty, roasted, nutty, green[3][4][5][9]

Protocols: Synthesis, Analysis, and Evaluation

The following protocols provide a framework for the laboratory synthesis and evaluation of this compound derivatives, adhering to principles of scientific integrity and safety.

Protocol 1: Synthesis of 2-Alkyl-4-isopropylthiazole via Hantzsch Synthesis

This protocol describes a generalized Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide.

Objective: To synthesize a 2-alkyl-4-isopropylthiazole derivative for flavor and fragrance analysis.

Causality: The Hantzsch synthesis is chosen for its efficiency and modularity. The reaction directly forms the desired thiazole ring by creating two new carbon-heteroatom bonds (C-S and C-N) in a single pot, making it a convergent and effective strategy.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide solvent Reflux in Solvent (e.g., Ethanol) reagents->solvent 1. Mix cyclization Cyclocondensation solvent->cyclization 2. Heat workup Aqueous Work-up & Extraction cyclization->workup 3. Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate Organic Phase product Purified Thiazole Derivative purification->product 5. Isolate Pure Fraction

Caption: Hantzsch Thiazole Synthesis Workflow.

Materials & Reagents:

  • 1-Bromo-3-methyl-2-butanone (α-haloketone precursor to the 4-isopropyl group)

  • Thioacetamide (or other appropriate thioamide for the desired 2-substituent)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography mobile phase)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the thioamide (1.0 eq) in anhydrous ethanol.

  • Addition of Haloketone: Slowly add 1-bromo-3-methyl-2-butanone (1.0 eq) to the stirring solution at room temperature. Causality: The slow addition prevents an exothermic runaway and ensures homogenous mixing for an efficient reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step removes the HBr byproduct.

  • Extraction: Remove the ethanol using a rotary evaporator. Extract the aqueous residue three times with dichloromethane. Causality: DCM is an effective solvent for the thiazole product and is immiscible with water, allowing for efficient separation.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the pure thiazole derivative.

  • Characterization: Confirm the structure and purity of the final product using GC-MS and NMR analysis as described in Protocol 2.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]

  • α-haloketones are lachrymatory and corrosive; handle with extreme care.

  • Dispose of all chemical waste according to institutional guidelines.

Protocol 2: Analytical Characterization by GC-MS

Objective: To confirm the identity and assess the purity of the synthesized this compound derivative.

Causality: GC-MS is the gold standard for analyzing volatile flavor compounds.[12][13] It provides two orthogonal pieces of information: the retention time (a measure of the compound's volatility and interaction with the column) and the mass spectrum (a molecular fingerprint based on its fragmentation pattern), ensuring confident identification.

Instrumentation & Typical Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

  • Injector: Splitless mode, 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of the purified thiazole derivative at 1000 ppm in ethanol.

  • Create a dilute working solution by diluting the stock solution to approximately 10 ppm in ethanol.

Procedure:

  • Inject 1 µL of the working solution into the GC-MS system.

  • Acquire the data using the parameters listed above.

  • Data Interpretation:

    • Identify the peak corresponding to the synthesized product in the total ion chromatogram. Purity can be estimated by the relative area of this peak.

    • Analyze the mass spectrum of the peak. Compare the observed fragmentation pattern and molecular ion (M+) with a reference spectrum from a database (e.g., NIST) or theoretical fragmentation patterns to confirm the compound's identity.

Protocol 3: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the specific odor character and intensity of the synthesized thiazole derivative.

Causality: While a chemical detector like MS identifies a compound, it provides no information about its aroma. GC-O is a critical sensory-guided technique that uses the human nose as a highly sensitive detector to pinpoint which compounds in a mixture are responsible for its aroma.[14][15][16][17] This is essential for understanding the contribution of a specific derivative to a flavor or fragrance profile.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Effluent Splitting & Detection cluster_Output Data Correlation Injector Injector Column Column Injector->Column Sample Injection Effluent_Splitter Effluent_Splitter Column->Effluent_Splitter Separated Analytes MS_Detector Mass Spectrometer (Identification) Chromatogram Chromatogram (Retention Time vs. Abundance) MS_Detector->Chromatogram Sniffing_Port Olfactometry Port (Sensory Data) Aromagram Aromagram (Retention Time vs. Odor) Sniffing_Port->Aromagram Effluent_Splitter->MS_Detector ~50% Effluent Effluent_Splitter->Sniffing_Port ~50% Effluent + Humidified Air Final_ID Odor-Active Compound ID Aromagram->Final_ID Chromatogram->Final_ID

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Instrumentation & Setup:

  • A GC-MS system as described in Protocol 2.

  • An effluent splitter installed at the end of the GC column, dividing the flow between the MS detector and the olfactometry port.

  • A heated transfer line to the olfactometry port to prevent condensation.

  • An olfactometry port (sniffing port) designed for comfortable assessment.

  • A humidified air supply mixed with the column effluent to prevent nasal dehydration.

  • Voice recording software or a data station for recording assessor feedback in real-time.

Step-by-Step Methodology:

  • Assessor Training: Train assessors to recognize and describe a wide range of standard aroma compounds. Ensure they are familiar with the terminology and intensity scales to be used.

  • System Setup: Run the GC-MS/O system with the same parameters as in Protocol 2. Inject the 10 ppm sample solution.

  • Olfactory Assessment: The trained assessor sits at the sniffing port and continuously monitors the effluent.

  • Data Recording: When an odor is detected, the assessor describes its character (e.g., "passionfruit," "roasted," "green") and intensity (e.g., on a scale from 1 to 10) into the recording device. The software time-stamps these descriptors.

  • Data Correlation: After the run, the olfactometry data (the "aromagram") is aligned with the chemical data from the MS detector (the chromatogram) based on retention time.

  • Analysis: The peak in the chromatogram that elutes at the same time as a specific odor description is identified as the source of that aroma. This definitively links the synthesized 2-isopropyl-4-methylthiazole to its characteristic sensory profile.

References

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  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (n.d.).
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  • Aroma Properties of Some Alkylthiazoles. (1984). Perfumer & Flavorist.
  • Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of 5-Propylthiazole. (2025). Benchchem.
  • The Role of Tropical Flavors in Enhancing Consumer Experiences: A Focus on 2-Isopropyl-4-Methylthiazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical. (n.d.). ChemicalBull.
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  • Enhance Your Flavors: Understanding 2-Isopropyl-4-Methylthiazole for Food & Fragrance. (n.d.). LookChem.
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  • Smell Fragrance 2-Isopropyl-4-Methyl Thiazole CAS 15679-13-7 Edible Flavors Such As Peach, Mango, Passion Fruit. (n.d.). Edible-flavor.com.
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Application Notes & Protocols for High-Throughput Screening of 4-Isopropylthiazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-isopropylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[1][2][3] High-throughput screening (HTS) provides a robust methodology for systematically evaluating large libraries of this compound derivatives to identify novel hit compounds for drug discovery programs. This guide offers a comprehensive framework for designing and executing HTS campaigns targeting this chemical class. We delve into the causality behind experimental design, presenting detailed protocols for both biochemical and cell-based assays, and emphasize the critical importance of integrated counter-screening strategies to eliminate artifacts. Our objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous and practical roadmap for unlocking the therapeutic potential of this compound libraries.

Introduction: The Rationale for Screening this compound Libraries

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is present in numerous FDA-approved drugs and biologically active agents.[4] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it an invaluable building block in drug design. The 4-isopropyl substitution, in particular, has been associated with compounds exhibiting antibacterial, antifungal, and antitubercular activities.[1]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of millions of chemical compounds against specific biological targets or cellular phenotypes.[5] By integrating robotics, miniaturized assays, and sophisticated data analysis, HTS dramatically accelerates the identification of starting points for drug development.[4]

This document outlines a strategic approach to screening this compound libraries, focusing on two high-value therapeutic areas: oncology and infectious diseases. We will detail protocols for:

  • A Biochemical Kinase Inhibition Assay: Protein kinases are critical regulators of cellular processes and a major class of drug targets, particularly in oncology.[6]

  • A Cell-Based Cytotoxicity Assay: A fundamental screen to identify compounds with antiproliferative effects against cancer cells.[7]

  • An Antimicrobial Whole-Cell Growth Inhibition Assay: To discover novel agents against pathogenic bacteria.[5]

Crucially, we will address the challenge of Pan-Assay Interference Compounds (PAINS), which are molecules that frequently cause false-positive results in HTS assays.[8][9] Thiazole-containing structures can sometimes be flagged as potential PAINS, often due to non-specific reactivity with protein thiols.[10][11] Therefore, a robust screening cascade must include carefully designed counter-screens to ensure hit validation and build confidence in the resulting data.[12]

The High-Throughput Screening Workflow: A Validating System

A successful HTS campaign is a multi-stage process designed to progressively filter a large compound library down to a small number of validated, high-quality hits. Each stage serves as a quality control checkpoint, ensuring that resources are focused on the most promising molecules.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage Lib_Prep Library Preparation (this compound Derivatives) Assay_Dev Assay Development & Miniaturization (384-well) Lib_Prep->Assay_Dev Validation Assay Validation (Z'-factor > 0.5) Assay_Dev->Validation Primary_HTS Primary HTS (Single Concentration, e.g., 10 µM) Validation->Primary_HTS Proceed to HTS Hit_ID Primary Hit Identification (% Inhibition Threshold) Primary_HTS->Hit_ID Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_ID->Dose_Response Advance Hits Counter_Screens Counter-Screens (Assay Interference, Cytotoxicity) Dose_Response->Counter_Screens SAR_Triage Hit Triage & Preliminary SAR Counter_Screens->SAR_Triage Lead_Opt Lead Optimization SAR_Triage->Lead_Opt Validated Hits to Lead Optimization

Caption: The HTS cascade from library preparation to validated hits.

Protocol 1: Biochemical Screening for Kinase Inhibitors

This protocol describes a universal, fluorescence-based assay for detecting kinase activity by quantifying the production of Adenosine Diphosphate (ADP). It is adaptable to a wide range of protein kinases and is well-suited for HTS.[6][13]

Scientific Rationale

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. In this process, ATP is converted to ADP. By measuring the amount of ADP produced, we can quantify the enzyme's activity. The assay uses a coupled-enzyme system where ADP is used in a series of reactions that ultimately produce a highly fluorescent molecule, resorufin, providing a robust and sensitive readout.[6] Running the assay at a substrate concentration near its Michaelis-Menten constant (Km) ensures sensitivity to competitive inhibitors.

Materials & Reagents
  • Target Kinase: e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for some thiazole derivatives.[14]

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • ADP Detection Kit: Commercially available kits (e.g., ADP-Glo™, Transcreener® ADP²) or individual components (pyruvate kinase, lactate dehydrogenase, PEP, NADH). For this protocol, we describe a one-step, enzyme-coupled fluorescence approach.[6]

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Note: DTT is critical for enzyme stability but can react with certain library compounds. Its inclusion must be validated.

  • This compound Library: Compounds dissolved in 100% DMSO.

  • Controls: Staurosporine (positive control, potent broad-spectrum kinase inhibitor), DMSO (negative control).

  • Plates: 384-well, low-volume, black, flat-bottom plates.

Detailed Step-by-Step Protocol

A. Assay Optimization (Prior to HTS)

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay during a fixed incubation time (e.g., 60 minutes).

  • Substrate Km Determination: Measure the rate of reaction at various substrate concentrations to determine the Km. For the HTS, use a substrate concentration at or slightly below the Km.

  • Z'-Factor Validation: Perform a plate-based validation experiment using positive (Staurosporine) and negative (DMSO) controls to ensure the assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

B. HTS Protocol

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer ~50 nL of the this compound library compounds and controls from the source plates to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.

  • Kinase Addition: Add 25 µL of the target kinase diluted in assay buffer to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 25 µL of a solution containing the kinase substrate and ATP (both at 2x final concentration) in assay buffer to initiate the enzymatic reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of the ADP detection reagent. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity (e.g., Ex/Em = 535/590 nm for a resorufin-based system) using a compatible plate reader.

Data Analysis
  • Normalization: Calculate the percent inhibition for each compound well relative to the plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Hit Selection: Define a primary hit threshold. A common starting point is a percent inhibition greater than 3 standard deviations from the mean of the library compounds, or a fixed cutoff (e.g., >50% inhibition).

Protocol 2: Cell-Based Cytotoxicity Screening

This protocol uses the Sulforhodamine B (SRB) assay to measure drug-induced cytotoxicity in adherent cancer cell lines. The SRB assay is a simple, robust, and reproducible colorimetric method based on the ability of SRB to bind to protein basic amino acid residues in fixed cells.

Scientific Rationale

The primary goal of this assay is to identify compounds that reduce cell viability, a hallmark of potential anticancer agents. After a defined exposure time, cells are fixed with trichloroacetic acid (TCA), which also precipitates cellular proteins. The fixed cells are then stained with SRB. The amount of bound dye is directly proportional to the total cellular protein mass, and thus, to the number of viable cells remaining in the well. This method is less susceptible to interference from colored or fluorescent compounds than tetrazolium-based (e.g., MTT) or luciferase-based assays.

Materials & Reagents
  • Cancer Cell Lines: e.g., MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma).[15]

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris-base solution.

  • Controls: Doxorubicin or Cisplatin (positive control), DMSO (negative vehicle control).

  • Plates: 384-well, clear, flat-bottom, tissue culture-treated plates.

Detailed Step-by-Step Protocol
  • Cell Plating: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-2,000 cells/well in 40 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Add 100 nL of library compounds and controls to the wells for a final concentration of 10 µM.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 10 µL of cold 50% (w/v) TCA to each well (final concentration 10%). Incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates 5 times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 25 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 50 µL of 10 mM Tris-base solution (pH 10.5) to each well. Shake on a plate shaker for 10 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.

Data Presentation & Analysis

Data should be presented as percent growth inhibition. Confirmed hits from the primary screen should be re-tested in a dose-response format to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound IDTarget ClassAssay TypeIC₅₀ (µM)Reference
Thiazole Derivative 4c AnticancerCytotoxicity (MCF-7)2.57 ± 0.16[16]
Thiazole Derivative 4d VEGFR-2 InhibitorCytotoxicity (MDA-MB-231)1.21 µM[14]
Staurosporine (Control) Kinase InhibitorCytotoxicity (HepG2)8.4 ± 0.51[15]

Trustworthiness: The Role of Counter-Screens

A critical step in any HTS campaign is the elimination of false positives.[12] For this compound libraries, this is particularly important due to the potential for assay interference.

Counter_Screen_Logic cluster_cs Counter-Screening Module Primary_Hit Primary Hit (e.g., Kinase Inhibition) CS1 Luciferase Inhibition Assay Is the primary assay reporter-based? Primary_Hit->CS1:f0 Triage CS2 Thiol Reactivity Assay Does the compound class have potential for PAINS? Primary_Hit->CS2:f0 Triage CS3 Orthogonal Assay Can the hit be confirmed with a different technology? Primary_Hit->CS3:f0 Confirm False_Positive False Positive CS1->False_Positive CS2->False_Positive Validated_Hit Validated Hit CS3->Validated_Hit

Caption: Logic flow for triaging primary hits using counter-screens.

Protocol: Thiol Reactivity Counter-Screen

Rationale: Some compounds, including certain heterocyclic structures, can non-specifically inhibit enzymes by reacting with cysteine residues.[10][11] This assay identifies compounds that react with free thiols, flagging them as potential promiscuous inhibitors.

Method: A simple and effective method is to monitor the reaction of a compound with a thiol-containing molecule like glutathione (GSH) in the presence of a thiol-reactive fluorescent probe, such as ThioGlo® or CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin). A decrease in fluorescence in the presence of the test compound indicates that the compound has sequestered the available thiols, preventing them from reacting with the probe.

Brief Protocol:

  • Incubate the hit compound with GSH in assay buffer.

  • Add the thiol-reactive fluorescent probe.

  • Measure fluorescence.

  • Compounds that significantly reduce the fluorescent signal compared to a DMSO control are flagged as potential thiol-reactive PAINS.

Conclusion

The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The success of such a campaign hinges not only on the execution of robust primary assays but also on a deep-seated understanding of the potential liabilities of the chemical scaffold being screened. By integrating the detailed biochemical and cell-based protocols presented here with a rigorous counter-screening strategy to eliminate artifacts, researchers can build a self-validating workflow. This approach maximizes the probability of identifying high-quality, validated hits that can serve as the foundation for successful drug discovery programs.

References

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  • Mallesha, L., et al. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 44(11), 4494-502. [Link]

  • Klebl, B., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

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  • ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]

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  • Hoelder, S., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLOS ONE, 11(10), e0164974. [Link]

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The Strategic Incorporation of 4-Isopropylthiazole in the Synthesis of DNA Minor Groove Binders: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 4-Isopropylthiazole in Minor Groove Binder Design

DNA minor groove binders (MGBs) are a class of small molecules that bind non-covalently to the minor groove of double-stranded DNA, often with a degree of sequence specificity. Their ability to interfere with DNA-protein interactions makes them potent therapeutic candidates with applications as antimicrobial, antiviral, and anticancer agents.[1][2] The design of these molecules is a delicate balance of achieving a crescent shape that complements the DNA curvature, establishing specific hydrogen bonds, and optimizing physicochemical properties for cell permeability and target engagement.

This guide focuses on the synthesis and application of MGBs incorporating a key structural motif: the this compound ring. This heterocyclic unit is not merely a passive linker; its inclusion is a strategic decision to enhance the molecule's DNA binding affinity and modulate its pharmacological profile. The isopropyl group, in particular, plays a crucial role in increasing the hydrophobicity of the MGB, which can strengthen its association with the relatively nonpolar environment of the DNA minor groove walls.[3][4][5] Furthermore, the thiazole ring's nitrogen atom can act as a hydrogen bond acceptor, contributing to the sequence-reading capabilities of the molecule by interacting with specific base pairs, such as the exocyclic amine of guanine.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed look into the synthetic rationale, step-by-step protocols for key intermediates, and the underlying principles that make this compound a valuable component in the MGB armamentarium.

The Architectural Role of this compound in DNA Recognition

The efficacy of a minor groove binder is dictated by its ability to fit snugly within the minor groove and interact with the base pairs. The this compound moiety contributes to this in several critical ways, as illustrated below.

MGB_Logic cluster_MGB MGB Core Structure cluster_DNA DNA Minor Groove Interaction cluster_Properties Physicochemical & Biological Properties A Heterocyclic Core (e.g., Pyrrole, Imidazole) B This compound Moiety A->B Amide Bond E Shape Complementarity (Crescent Shape) A->E C Flexible Tail (e.g., Amine) B->C Amide Bond D Hydrophobic Interactions with Groove Walls B->D Isopropyl group enhances B->E Contributes to curvature F Sequence-Specific H-Bonding B->F Thiazole Nitrogen as H-bond acceptor G Increased Lipophilicity B->G Isopropyl group provides H Enhanced Binding Affinity (Ka) D->H E->H F->H I Improved Cell Permeability G->I H->I Influences

Caption: Logical flow of this compound's contribution to MGB function.

Synthetic Strategy: Building the this compound Core

The synthesis of MGBs containing the this compound unit typically involves a convergent strategy. A key building block is methyl 2-amino-5-isopropylthiazole-4-carboxylate. This intermediate is then coupled with other heterocyclic carboxylic acids, such as N-methylpyrrole derivatives, to build the polyamide backbone. The formation of the amide bond is a critical step, often requiring specific coupling reagents to ensure high yield and prevent side reactions.

Causality in Experimental Choices: The Amide Coupling Step

The amide bond formation between heterocyclic systems like thiazoles and pyrroles can be challenging.[6] The low nucleophilicity of the aromatic amine on the thiazole ring and the potential for side reactions necessitate the use of potent coupling reagents.

  • Why Carbodiimides? Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) are frequently employed. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and reacts efficiently with the amine.

  • Why HBTU/HATU? For more challenging couplings, uronium/aminium reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used. These reagents react with the carboxylic acid to form an activated HOBt ester in situ, driving the reaction to completion with high efficiency.[8]

The choice of solvent is also critical. Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to prevent hydrolysis of the activated intermediates. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Synthetic_Workflow A Methyl 2-amino-5- isopropylthiazole-4-carboxylate C Intermediate Amide (Ester) A->C B N-Methyl-4-nitro-2- trichloroacetylpyrrole B->C TEA, DCM E Intermediate Carboxylic Acid C->E THF/H2O D LiOH (Hydrolysis) D->E H Final MGB Product E->H F Amine Tail (e.g., Dimethylaminopropylamine) F->H G HBTU/HATU Coupling G->H I Reduction of Nitro Group (Optional) H->I J Further Coupling Steps (Optional) I->J

Caption: General synthetic workflow for this compound MGBs.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and provide a framework for the synthesis of a representative this compound-containing MGB.[8][9]

Protocol 1: Synthesis of Methyl 2-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-5-isopropylthiazole-4-carboxylate

This protocol details the crucial amide bond formation between the thiazole and pyrrole moieties.

  • Reagents & Materials:

    • Methyl 2-amino-5-isopropylthiazole-4-carboxylate

    • N-Methyl-4-nitro-2-trichloroacetylpyrrole

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Standard glassware for organic synthesis

    • Magnetic stirrer

  • Procedure:

    • Dissolve methyl 2-amino-5-isopropylthiazole-4-carboxylate (1.0 eq) and TEA (3.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • In a separate flask, dissolve N-methyl-4-nitro-2-trichloroacetylpyrrole (1.0 eq) in anhydrous DCM.

    • Cool the thiazole solution to 0 °C using an ice bath.

    • Add the pyrrole solution dropwise to the stirred thiazole solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Add a solution of aqueous sodium carbonate (e.g., 5%) and stir for 10-15 minutes.

    • Filter the resulting precipitate, wash with a mixture of methanol and water (e.g., 40:60), and dry under vacuum to yield the pure product.

  • Self-Validation & Characterization:

    • The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9] Expected ¹H NMR signals include singlets for the N-methyl and O-methyl groups, aromatic protons for the pyrrole and thiazole rings, and a septet and doublet for the isopropyl group.[9]

Protocol 2: Saponification to the Carboxylic Acid

This step prepares the molecule for coupling with the amine tail group.

  • Reagents & Materials:

    • Product from Protocol 1

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Distilled water

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester from Protocol 1 (1.0 eq) in THF.

    • In a separate container, dissolve LiOH (approx. 6.0 eq) in distilled water.

    • Add the LiOH solution to the ester solution and stir at room temperature for 6-8 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous layer to a pH of ~2-3 with 1N HCl. A precipitate should form.

    • Filter the precipitate, wash thoroughly with distilled water, and dry under vacuum to yield the carboxylic acid.

  • Self-Validation & Characterization:

    • Successful conversion is confirmed by the disappearance of the methyl ester signal in the ¹H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton. Mass spectrometry will show the expected change in molecular weight.

Protocol 3: Final Amide Coupling to Install the Amine Tail

This protocol completes the synthesis of the target MGB.

  • Reagents & Materials:

    • Carboxylic acid from Protocol 2

    • Desired amine tail (e.g., N,N-dimethyl-1,3-propanediamine)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), HBTU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

    • Add the amine tail (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final MGB.

  • Self-Validation & Characterization:

    • The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Binding Affinity of Thiazole-Containing MGBs

The incorporation of the this compound moiety and other structural modifications directly impacts the DNA binding affinity. Isothermal Titration Calorimetry (ITC) is a powerful technique to quantify these interactions. The data below, adapted from the literature, illustrates the binding affinities of various thiazole-containing MGBs with a specific DNA duplex.

Compound IDKey Structural FeaturesBinding Stoichiometry (N) (Ligand:DNA)Binding Constant (Kₐ) (M⁻¹)
Compound 9 Benzamido head, two 5-isopropylthiazole units2:13.12 x 10⁷ ± 0.1
Compound 10 Furan head, two 5-isopropylthiazole units2:14.65 x 10⁷ ± 0.3
Compound 11 Thiophene head, two 5-isopropylthiazole units2:18.84 x 10⁷ ± 0.2
Compound 12 Pyridine head, two 5-isopropylthiazole units2:16.31 x 10⁷ ± 0.4
Data adapted from Hasan Y Alniss, et al. (2023) for binding to d(GCGAGTACTCGC)₂ duplex.[9]

These results demonstrate that while the core this compound structure provides a strong foundation for DNA binding, modifications to other parts of the molecule, such as the "head" group, can further tune the binding affinity. The thiophene-containing compound 11 exhibits the highest affinity in this series, highlighting the subtle interplay of electronic and steric factors in molecular recognition.[9]

Conclusion and Future Directions

The this compound moiety is a validated and highly effective building block in the design and synthesis of DNA minor groove binders. Its dual function of enhancing hydrophobic interactions and providing a potential hydrogen-bonding site makes it a valuable tool for medicinal chemists. The synthetic routes, while requiring careful control of amide coupling conditions, are robust and adaptable for the creation of diverse MGB libraries. Future work in this area will likely focus on further exploring the structure-activity relationships of the thiazole substitution, developing novel MGBs with enhanced sequence specificity, and optimizing their pharmacokinetic properties to produce the next generation of DNA-targeting therapeutics.

References

  • Anthony, N.G., Johnston, B.F., Khalaf, A.I., MacKay, S.P., Parkinson, J.A., Suckling, C.J., & Waigh, R.D. (2004). Short Lexitropsin that Recognizes the DNA Minor Groove at 5'-ACTAGT-3': Understanding the Role of Isopropyl-thiazole. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Hasan, Y. A., Siddiqui, R., Daalah, M., Al-Jubeh, H. M., Msallam, Y. A., Alawfi, B. S., ... & Khan, N. A. (2023). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. RSC Medicinal Chemistry. [Link]

  • Alniss, H. Y., Siddiqui, R., Cooke, M., Al-Shehri, H., Al-Harthi, S. E., Shah, R., ... & Khan, N. A. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Pharmaceuticals. [Link]

  • Mackay, S. P., et al. (2021). An evaluation of Minor Groove Binders as anti-fungal and anti-mycobacterial therapeutics. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Belmont, P. (2020). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Semantic Scholar. [Link]

  • Alniss, H. Y., et al. (2024). Structure-based drug design of DNA minor groove binders and evaluation of their antibacterial and anticancer properties. European Journal of Medicinal Chemistry. [Link]

  • Dervan, P. B. (2001). Recognition of the DNA minor groove by pyrrole-imidazole polyamides. ResearchGate. [Link]

  • Gening, M. L., et al. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Molecules. [Link]

  • Harn, Y.-J., et al. (2021). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis. [Link]

  • Shapiro, M. J., et al. (2018). Guiding the Design of Synthetic DNA-Binding Molecules with Massively Parallel Sequencing. Journal of the American Chemical Society. [Link]

  • Hasan, Y. A., et al. (2023). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PubMed Central. [Link]

  • Alniss, H. Y., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. MDPI. [Link]

  • Mishra, R., et al. (2015). Molecular Docking and Molecular Dynamics Study of DNA Minor Groove Binders. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Parkinson, J. A., et al. (2004). Short Lexitropsin that Recognizes the DNA Minor Groove at 5'-ACTAGT-3': Understanding the Role of Isopropyl-thiazole. ResearchGate. [Link]

  • Parkinson, J. A., et al. (2004). Short Lexitropsin that Recognizes the DNA Minor Groove at 5'-ACTAGT-3': Understanding the Role of Isopropyl-thiazole. figshare. [Link]

  • Mary, Y. S., et al. (2022). Groove binding to the minor groove of DNA and the intercalation into DNA. ResearchGate. [Link]

  • Khalaf, A. I., et al. (2010). Ranking Ligand Affinity for the DNA Minor Groove by Experiment and Simulation. Journal of the American Chemical Society. [Link]

  • Asadi-Eydivand, M., et al. (2020). New tailored substituted benzothiazole Schiff base Cu(II)/Zn(II) antitumor drug entities: effect of substituents on DNA binding profile, antimicrobial and cytotoxic activity. Journal of the Iranian Chemical Society. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-isopropylthiazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-isopropylthiazole-2-carbohydrazide

This compound-2-carbohydrazide is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The carbohydrazide functional group serves as a crucial pharmacophore and a versatile synthetic handle for the construction of more complex molecular architectures, such as oxadiazoles and triazoles. Analogs of this compound-2-carbohydrazide have demonstrated promising potential as antibacterial, antifungal, and antitubercular agents, making robust and well-documented synthetic protocols for its preparation highly valuable for researchers in the field.[1][2] This guide provides two detailed, field-proven protocols for the synthesis of this key intermediate, grounded in established chemical principles and supported by authoritative references.

Strategic Overview of Synthetic Pathways

The synthesis of this compound-2-carbohydrazide originates from the key intermediate, this compound-2-carboxylic acid. From this precursor, two primary pathways are presented, differing in the method of activating the carboxylic acid for subsequent reaction with hydrazine.

  • Protocol A proceeds via a classic Fischer esterification followed by hydrazinolysis of the resulting ester. This method is characterized by the use of common laboratory reagents and relatively mild conditions.

  • Protocol B involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which is then promptly reacted with hydrazine. This pathway is often faster but requires careful handling of moisture-sensitive and corrosive reagents.

The choice between these protocols will depend on the available equipment, reagent sensitivity of other functional groups on a more complex substrate, and desired reaction time.

G cluster_0 Core Synthesis cluster_1 Protocol A: Esterification Route cluster_2 Protocol B: Acyl Chloride Route A Starting Materials (e.g., Thioisobutyramide + Ethyl Bromopyruvate) B This compound-2-carboxylic Acid A->B Hantzsch Thiazole Synthesis C Ethyl this compound-2-carboxylate B->C Fischer Esterification (EtOH, H+) E This compound-2-carbonyl chloride B->E Chlorination (SOCl2) D This compound-2-carbohydrazide C->D Hydrazinolysis (N2H4·H2O) E->D Hydrazinolysis (N2H4·H2O)

Figure 1: Overview of the divergent synthetic pathways to this compound-2-carbohydrazide.

Part 1: Synthesis of the Key Intermediate: this compound-2-carboxylic Acid

The foundational step for both protocols is the construction of the substituted thiazole ring. The Hantzsch thiazole synthesis is a classic and efficient method for this purpose, involving the condensation of an α-halocarbonyl compound with a thioamide.[1][3][4]

Protocol 0: Hantzsch Thiazole Synthesis

Reaction Scheme: Thioisobutyramide + Ethyl bromopyruvate → Ethyl this compound-2-carboxylate → this compound-2-carboxylic Acid

Materials:

  • Thioisobutyramide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioisobutyramide (1.0 eq) in absolute ethanol. To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Ester Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude ethyl this compound-2-carboxylate, which can be purified by column chromatography if necessary.

  • Saponification: To the crude or purified ester, add a 2M solution of NaOH (2.0 eq) in a mixture of water and ethanol (1:1). Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the ester.

  • Acidification and Product Isolation: Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with 2M HCl. The product, this compound-2-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid intermediate.

Part 2: Synthesis of this compound-2-carbohydrazide

Protocol A: Via Esterification and Hydrazinolysis

This protocol is a reliable two-step procedure that avoids the use of harsh chlorinating agents.

Step A1: Fischer Esterification

Causality: The carboxylic acid is converted to an ester to facilitate the subsequent reaction with hydrazine. The ester carbonyl is sufficiently electrophilic for nucleophilic attack by hydrazine, whereas the carboxylate anion (formed under neutral or basic conditions) is unreactive. The reaction is acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Materials:

  • This compound-2-carboxylic acid

  • Ethanol (absolute), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Methodology:

  • Suspend this compound-2-carboxylic acid (1.0 eq) in an excess of anhydrous absolute ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress is monitored by TLC until the starting carboxylic acid is consumed.

  • Cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain ethyl this compound-2-carboxylate. This ester is often of sufficient purity for the next step.

Step A2: Hydrazinolysis of the Ester

Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism, displacing ethanol to form the thermodynamically stable carbohydrazide.

Materials:

  • Ethyl this compound-2-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O), 85-99%

  • Ethanol

Methodology:

  • Dissolve the ethyl this compound-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.[5][6]

  • Heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product often crystallizes out of the solution upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product remains in solution, reduce the solvent volume under pressure. The resulting solid can be recrystallized from ethanol or an ethanol/water mixture to yield pure this compound-2-carbohydrazide.

Protocol B: Via Acyl Chloride and Hydrazinolysis

This protocol offers a more rapid conversion by utilizing a highly reactive acyl chloride intermediate.

Step B1: Acyl Chloride Formation

Causality: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acyl chloride. The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite leaving group, which readily departs upon nucleophilic attack by chloride, generating the acyl chloride along with gaseous byproducts (SO₂ and HCl).[7][8] This activation is necessary as direct reaction of a carboxylic acid with hydrazine can be sluggish and lead to salt formation.

Materials:

  • This compound-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Methodology:

  • Safety First: This procedure must be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[2][9][10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound-2-carboxylic acid (1.0 eq) and a stir bar.

  • Add anhydrous toluene or DCM as the solvent, followed by a catalytic drop of DMF (optional, accelerates the reaction).

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[11]

  • Heat the mixture to a gentle reflux for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound-2-carbonyl chloride is typically used immediately in the next step without further purification.

Step B2: Reaction with Hydrazine Hydrate

Causality: The highly electrophilic acyl chloride reacts rapidly with the nucleophilic hydrazine. To prevent the formation of the undesired 1,2-diacylhydrazine byproduct, where a second molecule of acyl chloride reacts with the newly formed carbohydrazide, the reaction is run at low temperature with an excess of hydrazine.[12]

Materials:

  • Crude this compound-2-carbonyl chloride

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Saturated sodium bicarbonate solution

Methodology:

  • Safety First: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

  • In a separate flask, prepare a solution of excess hydrazine hydrate (at least 2.0 eq) in anhydrous DCM or THF.

  • Cool this hydrazine solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Step B1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold, stirred hydrazine solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound-2-carbohydrazide.

Quantitative Data Summary

ParameterProtocol AProtocol B
Key Reagents H₂SO₄ (cat.), EtOH, N₂H₄·H₂OSOCl₂, N₂H₄·H₂O
Reaction Time 10-14 hours (2 steps)4-6 hours (2 steps)
Temperature Reflux (Step A1 & A2)Reflux (Step B1), 0°C to RT (Step B2)
Typical Yield 70-85% (overall)75-90% (overall)
Key Considerations Milder conditions, longer timeFaster reaction, requires handling of hazardous reagents

Visualization of Key Mechanisms

Figure 2: Simplified mechanisms for key reaction steps.

References

  • Mallikarjuna, B. P., Sastry, B. S., Suresh Kumar, G. V., et al. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 44(11), 4739–4746. [Link]

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Van der Veken, P., et al. (2005). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 7(2), 318-327. [Link]

  • Dey, C., & Kündig, E. P. (2012). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 89, 36-47. [Link]

  • Organic Chemistry Portal. Thiazole Synthesis. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Organic Syntheses. (2014). Preparation of (E)-2-(2-(2-Chlorobenzylidene)hydrazinyl)-4-phenylthiazole. Organic Syntheses, 91, 82. [Link]

  • Leggio, A., Belsito, E. L., De Luca, G., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(112), 92255-92265. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • BASF SE. (2004). Method for producing acid chlorides.
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2085-2095. [Link]

  • Lin, C., et al. (2014). A facile and efficient synthesis of 5-substituted-1,3,4-oxadiazole-2-ones from acid chlorides and hydrazine monohydrate. RSC Advances, 4(74), 39294-39298. [Link]

  • Organic Syntheses. (2009). Pivaloyl hydrazide. Organic Syntheses, 86, 308-314. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Archiv der Pharmazie, 337(8), 444-452. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of 4-Isopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis, specifically tailored for the preparation of 4-isopropylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this classic and versatile reaction. Here, you will find in-depth answers to common challenges, logical troubleshooting workflows, and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis of this compound via the Hantzsch reaction.

Q1: What are the starting materials for the Hantzsch synthesis of this compound?

The synthesis of this compound via the Hantzsch method involves the condensation of an α-haloketone and a thioamide.[1][2] For this specific target molecule, the required precursors are:

  • α-Haloketone: 1-chloro-3-methyl-2-butanone.[3][4]

  • Thioamide: Thioisobutyramide.

Q2: I'm experiencing very low to no yield of my product. What are the most likely causes?

Low yields in the Hantzsch synthesis can be attributed to several factors.[5] Key areas to investigate include the purity of your starting materials, the reaction conditions such as temperature and solvent, and the possibility of side reactions.[5][6] The stability of the thioamide can also be a significant factor.[5]

Q3: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is of utmost importance for achieving high yields.[5][7] Impurities in either the 1-chloro-3-methyl-2-butanone or the thioisobutyramide can lead to undesired side reactions, which consume the starting materials and complicate the purification of the final product.[7] The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended.[5]

Q4: Can the choice of solvent significantly influence the outcome of the reaction?

Absolutely. The solvent plays a crucial role in the reaction rate and overall yield.[5] The optimal solvent choice depends on the specific substrates being used. For many Hantzsch syntheses, polar protic solvents like ethanol and methanol are commonly employed.[7][8] However, other solvents such as 1-butanol, 2-propanol, and even water have been shown to be effective in certain multi-component variations of this synthesis.[5][9] The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction kinetics.[5]

Q5: What are the common side reactions I should be aware of?

Side reactions are a frequent cause of reduced yields. In the Hantzsch synthesis, one potential issue is the formation of isomeric byproducts.[5] For instance, under acidic conditions, the reaction can sometimes yield 2-imino-2,3-dihydrothiazoles as byproducts.[10][11] Additionally, other condensation byproducts can form, especially if the stoichiometry of the reactants is not carefully controlled.[5]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Causes & Recommended Solutions

Potential Cause Troubleshooting Steps & Explanation
Impure Starting Materials Verify Purity: Confirm the purity of your 1-chloro-3-methyl-2-butanone and thioisobutyramide using techniques like NMR or GC-MS. Impurities can participate in side reactions, lowering the yield of the desired product.[5][7] Purification: If impurities are detected, purify the starting materials. 1-chloro-3-methyl-2-butanone can be distilled, while thioisobutyramide can be recrystallized.
Suboptimal Reaction Temperature Increase Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[6] If the reaction is being run at room temperature, consider gently heating the reaction mixture. A common temperature range is the reflux temperature of the solvent used (e.g., ethanol at ~78 °C).[12]
Inappropriate Solvent Solvent Screening: The choice of solvent can significantly impact yield.[5] While ethanol or methanol are common, consider screening other solvents like isopropanol or a mixture of ethanol and water.[9][13] The ideal solvent will fully dissolve the reactants and facilitate the reaction.
Incorrect Stoichiometry Check Molar Ratios: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the thioamide can sometimes drive the reaction to completion.[14]
Decomposition of Thioamide Fresh Reagents: Thioamides can be unstable over time. Ensure you are using freshly prepared or properly stored thioisobutyramide.[5]
Issue 2: Formation of Multiple Products (Side Reactions)

Potential Causes & Recommended Solutions

Potential Cause Troubleshooting Steps & Explanation
Isomer Formation Control pH: The Hantzsch synthesis can sometimes yield a mixture of the desired thiazole and an isomeric 2-imino-2,3-dihydrothiazole, particularly under acidic conditions.[10][11] Running the reaction under neutral or slightly basic conditions can favor the formation of the desired this compound.[10]
Condensation Byproducts Optimize Conditions: Adjusting reaction parameters such as temperature and reactant stoichiometry can help minimize the formation of byproducts.[5] Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This can help you identify the formation of multiple products early on and allow you to adjust conditions accordingly.[8][14]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Hantzsch synthesis of this compound.

troubleshooting_workflow start Start: Low/No Yield or Multiple Products check_purity Check Starting Material Purity (NMR, GC-MS) start->check_purity purify Purify Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions (Temp, Solvent) check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature (e.g., Reflux) check_conditions->optimize_temp Suboptimal Temp optimize_solvent Screen Solvents (e.g., Ethanol, IPA) check_conditions->optimize_solvent Inappropriate Solvent check_stoichiometry Verify Reactant Stoichiometry check_conditions->check_stoichiometry Optimal optimize_temp->check_stoichiometry optimize_solvent->check_stoichiometry adjust_stoichiometry Adjust Molar Ratios (Slight excess of thioamide) check_stoichiometry->adjust_stoichiometry Incorrect monitor_reaction Monitor by TLC check_stoichiometry->monitor_reaction Correct adjust_stoichiometry->monitor_reaction successful_synthesis Successful Synthesis of this compound monitor_reaction->successful_synthesis

Caption: Troubleshooting workflow for the Hantzsch synthesis.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Synthesis of Thioisobutyramide

There are several methods for the synthesis of thioamides. One common approach is the thionation of the corresponding amide using a reagent like phosphorus pentasulfide.[15][16] Another method involves the reaction of a nitrile with hydrogen sulfide.[17]

Method A: Thionation of Isobutyramide [15]

  • In a suitable reaction vessel, dissolve isobutyramide in a dry, inert solvent such as methyl tertiary butyl ether.

  • Add phosphorus pentasulfide to the solution.

  • Under an inert atmosphere, add anhydrous potassium carbonate in portions while stirring at room temperature (20-25 °C).

  • Continue stirring for approximately 5-6 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain thioisobutyramide as a pale yellow oil.

Method B: From Isobutyronitrile [17]

  • In a pressure-rated vessel, dissolve isobutyronitrile in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a catalytic amount of a primary amine, such as isopropylamine.

  • Introduce hydrogen sulfide gas into the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 30-50 °C) and maintain pressure.

  • After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify the thioisobutyramide by distillation or chromatography.

Protocol 2: Hantzsch Synthesis of this compound

This protocol outlines the reaction of 1-chloro-3-methyl-2-butanone with thioisobutyramide.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioisobutyramide (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add 1-chloro-3-methyl-2-butanone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate.[8]

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Visualizing the Hantzsch Reaction Mechanism

The following diagram illustrates the key steps in the Hantzsch synthesis of this compound.

hantzsch_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioisobutyramide Thioisobutyramide SN2_Adduct S-Alkylated Intermediate Thioisobutyramide->SN2_Adduct SN2 Attack 1-chloro-3-methyl-2-butanone 1-chloro-3-methyl-2-butanone 1-chloro-3-methyl-2-butanone->SN2_Adduct Cyclized_Intermediate Hemithioaminal Intermediate SN2_Adduct->Cyclized_Intermediate Intramolecular Cyclization This compound This compound Cyclized_Intermediate->this compound Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

IV. References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bouchet, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • YouTube. Synthesis of thiazoles. Available from: [Link]

  • American Chemical Society. Learning from the Hantzsch synthesis. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Vanden Eynde, J. J., & Rutot, D. (1999). Microwave-mediated derivatization of poly(styrene-co-allyl alcohol), a key step for the soluble polymer-assisted synthesis of heterocycles. Tetrahedron, 55(9), 2687-2694. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Google Patents. Method for preparing thio-iso-butanamide. Available from:

  • Chemical Synthesis Database. 1-chloro-3-methyl-2-butanone. Available from: [Link]

  • Google Patents. Preparation of thioamides. Available from:

  • Bouchet, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]

  • PrepChem.com. Preparation of 3-chloro-3-methyl-2-butanone oxime. Available from: [Link]

  • Organic Syntheses. Cyclobutanone. Available from: [Link]

  • Kumar, A., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 23(11), 2947. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Patil, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology, 16(4), 513-519. Available from: [Link]

  • PubChem. 1-Chloro-3-methylbutan-2-one. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Available from: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Rivera, G., et al. (2012). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules, 17(10), 11566-11576. Available from: [Link]

  • ResearchGate. A plausible mechanism for the formation of Hantzsch thiazole derivatives. Available from: [Link]

  • SciSpace. Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • ACS Publications. Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. Available from: [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]

  • Longdom Publishing. Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with. Available from: [Link]

Sources

Technical Support Center: Optimizing 4-Isopropylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-isopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of this compound reactions. As your Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis, which is a cornerstone method for this class of compounds.[1][2]

Q1: My reaction yield is significantly lower than expected or has failed completely. What are the primary causes?

A1: Low or no yield in a Hantzsch thiazole synthesis is a common issue that can typically be traced back to one of several factors:

  • Purity of Starting Materials: The Hantzsch synthesis is highly sensitive to the purity of the α-haloketone (1-bromo-3-methyl-2-butanone) and the thioamide (thioformamide). Impurities can engage in side reactions, consuming your starting materials and complicating purification. The α-haloketone, in particular, can be unstable and lachrymatory; it is best to use it freshly prepared or purified.[3]

  • Reaction Conditions: Temperature and reaction time are critical. While some Hantzsch reactions proceed at room temperature, many require heating (refluxing in a solvent like ethanol) to overcome the activation energy.[4] Insufficient heating or reaction time will result in incomplete conversion.

  • Stability of Thioformamide: Thioformamide can be unstable, especially in the presence of acid or moisture. Degradation of this starting material is a common reason for low yields. It is advisable to use high-purity thioformamide and store it under anhydrous conditions.

  • Moisture: The presence of water can interfere with the reaction, potentially hydrolyzing the starting materials or intermediates. Using anhydrous solvents is recommended for optimal results.

Q2: I'm observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I minimize them?

A2: The most common side product in this specific Hantzsch synthesis is the isomeric 3-bromo-3-methyl-2-butanone formed during the synthesis of your α-haloketone starting material.[3] Although the directed synthesis of 1-bromo-3-methyl-2-butanone is highly regioselective, small amounts of the isomer can form. This can lead to the formation of 5-isopropylthiazole as a minor isomeric impurity in your final product.

To minimize this:

  • Purify the α-Haloketone: Careful distillation of the 1-bromo-3-methyl-2-butanone after its synthesis is crucial to remove the 3-bromo isomer.[3]

  • Monitor the Bromination Reaction: During the synthesis of the α-haloketone, maintaining the recommended temperature (not exceeding 10°C) is critical to favor the kinetic product (1-bromo) over the thermodynamic product (3-bromo).[3]

Another potential issue, especially when using substituted thioamides, is the formation of regioisomers (e.g., 2-imino-2,3-dihydrothiazoles instead of the desired aminothiazole). This is more prevalent under strongly acidic conditions.[5] When using thioformamide, this is less of a concern, but maintaining a neutral to slightly basic pH during workup is good practice.

Q3: The purification of my this compound is proving difficult. What is the best approach?

A3: this compound is a relatively volatile liquid. The primary purification method is fractional distillation under reduced pressure.

  • Initial Workup: After the reaction, a standard aqueous workup is necessary. This typically involves quenching the reaction, neutralizing any acid, and extracting the product into an organic solvent like diethyl ether or dichloromethane. Washing the organic layer with a saturated sodium bicarbonate solution and then brine is recommended.

  • Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, would be a suitable starting point.

II. Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis and why is it recommended for this compound?

A1: The Hantzsch thiazole synthesis is a classic organic reaction that condenses an α-haloketone with a thioamide to form a thiazole ring.[2] It is a robust and versatile method, making it ideal for the preparation of a wide variety of substituted thiazoles, including this compound. The readily available starting materials, 1-bromo-3-methyl-2-butanone and thioformamide, make this an accessible route.

Q2: What is the mechanism of the Hantzsch synthesis for this compound?

A2: The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of thioformamide, being a strong nucleophile, attacks the α-carbon of 1-bromo-3-methyl-2-butanone in an SN2 reaction, displacing the bromide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic this compound ring.[1]

Hantzsch_Mechanism A Thioformamide C S-Alkylated Intermediate A->C Nucleophilic Attack (SN2) B 1-bromo-3-methyl-2-butanone B->C D Cyclic Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration (-H2O)

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Q3: Are there alternative synthesis routes for this compound?

A3: While the Hantzsch synthesis is the most common, other methods for synthesizing thiazole rings exist, such as the Cook-Heilbron synthesis or Gabriel synthesis.[7] However, these often require different starting materials and may not be as direct for this specific target. More modern approaches might involve multi-component reactions or the use of catalysts to improve efficiency and environmental friendliness.[8]

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR:

    • A doublet for the two methyl groups of the isopropyl moiety.

    • A septet for the CH of the isopropyl group.

    • A singlet for the proton at the 5-position of the thiazole ring.

    • A singlet for the proton at the 2-position of the thiazole ring.

  • ¹³C NMR:

    • Signals for the two equivalent methyl carbons of the isopropyl group.

    • A signal for the CH carbon of the isopropyl group.

    • Signals for the C2, C4, and C5 carbons of the thiazole ring.

  • Mass Spectrometry (GC-MS):

    • A molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₁NS, MW: 141.24).

    • Fragmentation patterns would likely include the loss of a methyl group from the isopropyl substituent. The mass spectrum for 2-isopropyl-4-methylthiazole shows a top peak at m/z 126, corresponding to the loss of a methyl group.[9]

III. Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-methyl-2-butanone (α-Haloketone)

This protocol is adapted from a reliable Organic Syntheses procedure.[3]

Materials:

  • 3-Methyl-2-butanone (1.00 mole)

  • Bromine (1.00 mole)

  • Anhydrous Methanol

  • Diethyl ether

  • 10% Potassium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-methyl-2-butanone in anhydrous methanol.

  • Cool the solution to 0–5 °C using an ice-salt bath.

  • Slowly add bromine from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Maintain the reaction temperature at 10 °C for approximately 45 minutes, or until the red color of the bromine fades.

  • Add water to the reaction mixture and stir at room temperature overnight to hydrolyze any ketal byproducts.

  • Add more water and extract the product into diethyl ether.

  • Wash the combined ether layers with 10% potassium carbonate solution and then with water.

  • Dry the ether solution over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation. The fraction boiling at 83–86 °C (54 mmHg) contains approximately 95% 1-bromo-3-methyl-2-butanone.[3]

Protocol 2: Hantzsch Synthesis of this compound

This is a representative protocol based on general Hantzsch synthesis procedures.[1][4]

Materials:

  • 1-Bromo-3-methyl-2-butanone (1.0 eq.)

  • Thioformamide (1.1 eq.)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-bromo-3-methyl-2-butanone in absolute ethanol.

  • Add thioformamide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

IV. Data Summary and Workflow Visualization

Table 1: Troubleshooting Common Issues in this compound Synthesis
Issue Potential Cause Recommended Action
Low or No Yield Impure starting materialsPurify 1-bromo-3-methyl-2-butanone by distillation. Use high-purity thioformamide.
Insufficient heatingEnsure the reaction is brought to reflux in ethanol and maintained for an adequate time.
Presence of moistureUse anhydrous solvents and dry glassware.
Multiple Products Isomeric α-haloketonePurify 1-bromo-3-methyl-2-butanone by distillation to remove the 3-bromo isomer.[3]
Acidic conditionsNeutralize the reaction mixture during workup with a mild base like sodium bicarbonate.
Purification Difficulties Incomplete removal of impuritiesPerform a thorough aqueous workup before distillation.
Co-distillation of impuritiesIf distillation is insufficient, use column chromatography on silica gel.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials (NMR, GC-MS) start->check_sm sm_impure Purify Starting Materials (Distillation, Recrystallization) check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure sm_impure->start check_conditions Review Reaction Conditions (Temp, Time, Solvent) sm_pure->check_conditions conditions_bad Optimize Conditions (Increase Temp/Time, Use Anhydrous Solvent) check_conditions->conditions_bad Suboptimal conditions_good Conditions are Optimal check_conditions->conditions_good Optimal conditions_bad->start check_workup Analyze Workup & Purification conditions_good->check_workup workup_bad Modify Workup/Purification (Thorough Extraction, Chromatography) check_workup->workup_bad Inefficient success Improved Yield and Purity check_workup->success Efficient workup_bad->start

Caption: Troubleshooting workflow for Hantzsch synthesis.

V. References

  • Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. doi:10.15227/orgsyn.055.0024. Available at: [Link]

  • Royal Society of Chemistry. (2024). Supplementary Information for Chemical Science. Available at: [Link]

  • The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from: [Link]

  • Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone? Retrieved from: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from: [Link]

  • ResearchGate. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from: [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline. Retrieved from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. doi:10.1039/P19870000639. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from: [Link]

  • MDPI. (2023). Development of Alkylthiazole-Based Novel Thermoelectric Conjugated Polymers for Facile Organic Doping. Retrieved from: [Link]

  • ResearchGate. (2025). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Retrieved from: [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. doi:10.3390/molecules22050757. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Retrieved from: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from: [Link]

  • SpectraBase. (n.d.). (4R)-METHYL-2-ISOPROPYL-4-METHYL-4,5-DIHYDROTHIAZOLE-4-CARBOXYLATE. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from: [Link]

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Retrieved from: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from: [Link]

  • ResearchGate. (2023). Practical synthetic methods for three unstable, unsaturated bromomethyl ketones, and on the use of near-orthogonal experiments for synthetic exploration. Retrieved from: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2022). Journal of Physics: Conference Series, 2322, 012053. doi:10.1088/1742-6596/2322/1/012053. Available at: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Physics: Conference Series, 2322(1), 012053. doi:10.1088/1742-6596/2322/1/012053. Available at: [Link]

  • ResearchGate. (2022). (PDF) Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from: [Link]

Sources

Technical Support Center: Purification of 4-Isopropylthiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-isopropylthiazole. This document is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating this heterocyclic compound. Here, we provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction to this compound Purification

This compound and its derivatives are important structural motifs in medicinal chemistry, often serving as building blocks for novel therapeutic agents.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological screening data. Column chromatography remains a fundamental and accessible technique for this purpose. However, the unique properties of heterocyclic compounds, such as the basicity of the thiazole nitrogen, can present specific challenges. This guide offers a structured approach to successfully purifying this compound using column chromatography.

Section 1: Physicochemical Profile of this compound

Understanding the physicochemical properties of your target molecule is the cornerstone of developing a successful purification strategy. While specific experimental data for this compound may be limited, we can infer its likely properties from its structure and data from close structural analogs like 2-isopropyl-4-methylthiazole.[2][3]

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₆H₉NSProvides the elemental composition.
Molecular Weight 127.21 g/mol Influences diffusion rates but is less critical for adsorption chromatography.
Appearance Likely a colorless to pale yellow liquid.[3][4]Visual cue during fraction collection.
Polarity Moderately polar. The thiazole ring provides polarity, while the isopropyl group adds non-polar character. The estimated XLogP3-AA for an analog is 2.5, suggesting significant non-polar character.[3]This balance is key for selecting an appropriate mobile phase. The compound is not extremely polar, making normal-phase chromatography on silica gel a viable starting point.
Solubility Likely slightly soluble in water; miscible with organic solvents like ethanol, ethyl acetate, and dichloromethane.[3][4]Crucial for choosing a solvent to dissolve the crude sample before loading it onto the column.
Basicity The nitrogen atom in the thiazole ring is basic (a Lewis base).This is a critical factor. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing or streaking.[5]
Section 2: Recommended Experimental Protocol

This section details a comprehensive, step-by-step workflow for the purification of this compound. The protocol is designed as a self-validating system, where preliminary analysis dictates the optimal parameters for the preparative separation.

Experimental Workflow Diagram

G cluster_prep Phase 1: Method Development cluster_purification Phase 2: Preparative Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Solvent System Scouting) Rf_calc 2. Determine Rf Value (Target: 0.25-0.35) TLC->Rf_calc Analyze Spots Col_prep 3. Column Preparation (Slurry Packing) Rf_calc->Col_prep Optimized Solvent System Sample_load 4. Sample Loading (Wet or Dry Method) Col_prep->Sample_load Elution 5. Elution & Fraction Collection (Isocratic or Gradient) Sample_load->Elution Frac_analysis 6. Fraction Analysis (TLC) Elution->Frac_analysis Collected Fractions Pooling 7. Pool Pure Fractions Frac_analysis->Pooling Solvent_evap 8. Solvent Evaporation Pooling->Solvent_evap Final_product Pure this compound Solvent_evap->Final_product

Caption: A standard workflow for column chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Rationale: TLC is a rapid and material-sparing technique to identify a mobile phase that provides good separation between this compound and its impurities. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[6] This Rf value typically translates well to preparative column chromatography, ensuring the compound elutes in a reasonable volume without excessive band broadening.

Procedure:

  • Spot a dilute solution of your crude material onto several TLC plates.

  • Develop each plate in a chamber containing a different solvent system. Start with a non-polar system and gradually increase polarity.

  • Visualize the spots using a UV lamp (if the compound is UV-active) and/or a chemical stain (e.g., potassium permanganate or iodine vapor, which are effective for many organic compounds).[5]

  • Calculate the Rf value for your target spot in each system: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Select the solvent system that gives the best separation and an Rf in the 0.25-0.35 range.

Table of Common Solvent Systems (Normal Phase):

Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumExcellent starting point for moderately polar compounds.[7]
Dichloromethane / MethanolMedium to HighFor more polar compounds that do not move in Hex/EtOAc.[5]
Toluene / AcetoneLow to MediumOffers different selectivity compared to ester-based systems.
Step 2: Column Preparation (Silica Gel)

Rationale: A well-packed column is essential for achieving high resolution. The "slurry packing" method is generally preferred as it minimizes the chances of air bubbles and channels forming within the stationary phase.

Procedure:

  • Select a column of appropriate size. The amount of silica gel should be 20 to 100 times the weight of the crude sample to be purified. A general rule is a 50:1 ratio of silica to crude material.[5]

  • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent to form a consistent slurry.

  • With the column's stopcock closed, pour a small layer of sand into the bottom.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing. Add more solvent as needed to prevent the silica from running dry.

  • Once the silica has settled, add a thin protective layer of sand on top of the silica bed.[8]

Step 3: Sample Loading

Rationale: The method of sample application is critical. The sample must be loaded in a highly concentrated, narrow band. A diffuse starting band will lead to poor separation, regardless of how well the column is packed or the solvent system chosen.

Methods:

  • Wet Loading (Recommended for liquids/oils): Dissolve the crude sample in the minimum possible volume of the mobile phase.[8] Using a pipette, carefully apply the solution to the top of the silica bed.

  • Dry Loading (Recommended for solids or oils that are poorly soluble in the mobile phase): Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

Rationale: The mobile phase carries the sample through the column. Components separate based on their differential adsorption to the silica. Isocratic elution (constant solvent composition) is simpler, but gradient elution (gradually increasing solvent polarity) is often necessary to elute compounds with a wide range of polarities.[7]

Procedure:

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant level of solvent above the silica bed at all times.

  • If using a gradient, start with the low-polarity solvent system determined by TLC and slowly increase the proportion of the more polar solvent.[7]

Step 5: Analysis of Fractions and Product Isolation

Procedure:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the fractions that show a single spot corresponding to the product's Rf value.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses common problems in a Q&A format.

Troubleshooting Logic Diagram

G cluster_p1 cluster_p2 cluster_p3 cluster_p4 start Problem Observed p1 Poor Separation / Overlapping Spots start->p1 p2 Compound Streaking / Tailing start->p2 p3 Compound Not Eluting start->p3 p4 Low Product Recovery start->p4 p1_c1 Cause: Inappropriate Solvent System? p1->p1_c1 p2_c1 Cause: Interaction of basic thiazole N with acidic silica? p2->p2_c1 p3_c1 Cause: Mobile phase is not polar enough? p3->p3_c1 p4_c1 Cause: Compound decomposed on silica? p4->p4_c1 p1_s1 Solution: Re-optimize solvent system with TLC. Try different solvent families (e.g., DCM/MeOH). p1_c1->p1_s1 Yes p1_c2 Cause: Column Overloaded? p1_c1->p1_c2 No p1_s2 Solution: Reduce sample load (1-2% of silica mass). Use a larger column. p1_c2->p1_s2 Yes p2_s1 Solution: Add 0.1-1% triethylamine (Et3N) to the mobile phase to neutralize acidic sites. p2_c1->p2_s1 Yes p2_s2 Solution: Use a different stationary phase like neutral or basic alumina. p2_s1->p2_s2 Alternative p3_s1 Solution: Drastically increase the polarity of the mobile phase (e.g., switch to a high percentage of methanol). p3_c1->p3_s1 Yes p4_s1 Solution: Check stability on a TLC plate. If unstable, consider using a less acidic stationary phase like deactivated silica or alumina. p4_c1->p4_s1 Yes p4_c2 Cause: Irreversible adsorption? p4_c1->p4_c2 No p4_s2 Solution: Try a different stationary phase or use reversed-phase chromatography. p4_c2->p4_s2 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Q1: My compound is streaking or "tailing" down the column and on my TLC plate. What's happening? A: This is a classic sign of a strong, undesirable interaction between a basic compound and the acidic stationary phase.[5] The nitrogen atom on the thiazole ring interacts with the acidic silanol (Si-OH) groups on the silica surface. This causes some molecules to "stick" longer than others, resulting in a streak rather than a compact spot.

  • Primary Solution: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1% v/v).[5] This base will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute symmetrically.

  • Alternative Solution: Switch to a different stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds that are problematic on silica gel.[5]

Q2: I can't get good separation between my product and an impurity. The spots are too close together. A: This indicates that the selectivity of your chromatographic system is insufficient.

  • Solution 1: Adjust Solvent Ratio: If the Rf values are too high, decrease the polarity of the mobile phase. If they are too low, increase the polarity.[5]

  • Solution 2: Change Solvent System: If adjusting the ratio of your current system (e.g., hexane/ethyl acetate) doesn't work, you need to change the selectivity. Try a completely different solvent family, such as dichloromethane/methanol. The different intermolecular interactions can alter the elution order and improve separation.[5]

  • Solution 3: Check Column Loading: You may have overloaded the column. The mass of your crude sample should ideally be 1-5% of the mass of the silica gel.[5] Overloading prevents the formation of distinct bands, leading to significant overlap.

Q3: My compound won't come off the column, even with a highly polar mobile phase. A: This suggests your compound is either extremely polar or is irreversibly binding to the silica.

  • Solution 1: Drastically Increase Polarity: If you are using an ethyl acetate/hexane system, switch to a more powerful eluent like 5-20% methanol in dichloromethane.[5]

  • Solution 2: Check for Decomposition: Your compound might be unstable on silica gel. To test this, spot the compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or a streak from the original spot, decomposition is likely occurring.[6] In this case, you must use a different stationary phase like alumina or consider reversed-phase chromatography.

Q4: My final yield is very low, but the separation looked clean. Where did my product go? A: Product loss can occur for several reasons.

  • Cause 1: Irreversible Adsorption: As mentioned in Q3, some of the compound may have bound irreversibly to the column.

  • Cause 2: Decomposition: The acidic nature of silica can degrade sensitive compounds over the time it takes to run the column.[6] Running the column faster (if possible) or deactivating the silica can help.

  • Cause 3: Volatility: If this compound is volatile, it may be lost during solvent evaporation on the rotary evaporator, especially if excessive heat or vacuum is applied.

Section 4: Frequently Asked Questions (FAQs)

Q: Is normal-phase chromatography on silica gel the best method for this compound? A: It is the most common and often the best starting point due to its versatility and low cost. However, because this compound is a basic heterocycle, issues like peak tailing can occur.[5] If these cannot be resolved by adding a basic modifier like triethylamine, then using neutral alumina or exploring reversed-phase chromatography are excellent alternatives.

Q: What is reversed-phase chromatography, and could it be used here? A: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9] This technique is generally less prone to issues with basic compounds because the secondary interactions with acidic silanols are minimized.[9][10] It would be a very effective alternative, especially for high-purity requirements.

Q: How much crude material can I load onto my column? A: A general guideline for good separation is to load an amount of crude material that is 1-5% of the total mass of the stationary phase.[5] For difficult separations, a lower loading of 1-2% is recommended.

Q: My compound is not UV-active. How can I track it during chromatography? A: When a compound lacks a UV chromophore, you must use alternative visualization methods for TLC analysis.

  • Potassium Permanganate (KMnO₄) Stain: This is a great general-purpose stain that reacts with most organic compounds that can be oxidized, appearing as yellow/brown spots on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[5]

References
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Benchchem.
  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. SIELC.
  • Mallikarjuna, B. P., et al. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry.
  • Chem-Impex. 2-Isopropyl-4-methylthiazole.
  • PubChem. 2-Isopropyl-4-methylthiazole.
  • University of Rochester, Department of Chemistry.
  • The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole.
  • ChemistryViews. (2012).
  • Silver, J. (2014). Answer to "What is the basic principle for selecting mobile phase in preparative column chromatography?".

Sources

Technical Support Center: Purification of Isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial inquiries sought purification techniques for 4-isopropylthiazole. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of available physicochemical data for this specific compound, precluding the development of a scientifically validated purification protocol. It is highly probable that this compound, like its close structural isomers, is a liquid at ambient temperatures, rendering recrystallization unsuitable.

To provide a technically accurate and practical guide, this document focuses on the purification of a closely related and well-documented isomer: 2-isopropyl-4-methylthiazole (CAS 15679-13-7) . The principles and techniques outlined here for this liquid thiazole derivative offer relevant and transferable insights for researchers working with similar compounds.

This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.

Section 1: Primary Purification Technique: Fractional Vacuum Distillation

For a liquid compound like 2-isopropyl-4-methylthiazole, fractional distillation under reduced pressure is the most effective method for achieving high purity. It separates compounds based on differences in their boiling points. Vacuum is employed to lower the boiling point, which prevents thermal degradation of the compound.

Key Physicochemical Data for 2-isopropyl-4-methylthiazole
PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[1]
Molecular Weight 141.24 g/mol [2]
Boiling Point 92 °C at 50 mmHg[2][3]
Density 1.001 g/mL at 25 °C[2][3]
Solubility Insoluble in water[1]
Experimental Protocol: Fractional Vacuum Distillation

Objective: To purify crude 2-isopropyl-4-methylthiazole by separating it from lower- and higher-boiling impurities.

Step-by-Step Methodology:

  • System Assembly:

    • Assemble a fractional distillation apparatus as shown in the diagram below. Use a short, insulated Vigreux or packed column for efficient separation.

    • Ensure all glassware joints are properly sealed with a suitable vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.

  • Charging the Flask:

    • Place the crude 2-isopropyl-4-methylthiazole and a magnetic stir bar or boiling chips into the round-bottom distillation flask. Do not fill the flask more than two-thirds full.

  • Initiating the Distillation:

    • Begin stirring and slowly evacuate the system to the target pressure (e.g., 50 mmHg).

    • Once the pressure is stable, begin heating the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Observe the temperature at the distillation head. The first fraction to distill will be any low-boiling impurities. Collect this forerun in a separate receiving flask.

    • As the temperature stabilizes near the boiling point of the product (approx. 92 °C at 50 mmHg), change to a clean receiving flask to collect the main fraction.

    • Continue distillation at a steady rate until the temperature either drops (indicating all the product has distilled) or rises sharply (indicating the start of higher-boiling impurities).

  • Shutdown:

    • Stop heating and allow the system to cool.

    • Slowly and carefully re-introduce air into the apparatus before turning off the vacuum pump.

    • Disassemble the apparatus and characterize the purified fraction using appropriate analytical techniques (e.g., GC-MS, NMR).

Distillation Workflow Diagram

G start Start: Crude Liquid Sample setup Assemble Fractional Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude Product & Boiling Chips setup->charge evacuate Evacuate System to Target Pressure (e.g., 50 mmHg) charge->evacuate heat Apply Heat Gradually evacuate->heat forerun Collect Low-Boiling Forerun Fraction heat->forerun main_fraction Collect Main Product Fraction at Stable Boiling Point forerun->main_fraction endpoint Stop Distillation When Temperature Changes or Drops main_fraction->endpoint cooldown Cool System & Release Vacuum endpoint->cooldown analyze Analyze Purity of Main Fraction (GC, NMR) cooldown->analyze end End: Purified Product analyze->end

Caption: Workflow for fractional vacuum distillation.

Troubleshooting Guide: Fractional Distillation

Q1: My product is "bumping" violently in the distillation flask. What should I do?

  • A1: This is usually due to uneven boiling. Ensure you have added fresh boiling chips or are using vigorous magnetic stirring. If the problem persists, the heating rate may be too high; reduce the temperature of the heating mantle.

Q2: The vacuum pressure is unstable and fluctuating.

  • A2: This indicates a leak in your system. Check all glass joints and connections. Re-grease any suspect joints. Ensure the cold trap is sufficiently cold to prevent volatile substances from reaching the pump.

Q3: The temperature at the distillation head won't stabilize at the expected boiling point.

  • A3: This could be due to several factors. If the temperature is too low, your vacuum might be too high (pressure is lower than intended), or the heating is insufficient. If the temperature is too high, the vacuum may be poor (pressure is higher than intended). It could also indicate that your product is significantly impure. Collect fractions over small temperature ranges and analyze them separately.

Q4: I have a very small amount of sample. Is distillation still appropriate?

  • A4: For very small quantities (less than 2 mL), distillation can lead to significant material loss. In such cases, a Kugelrohr apparatus is a better choice for short-path distillation. Alternatively, preparative chromatography might be more suitable.

Section 2: Alternative Purification: Preparative HPLC

When distillation does not provide adequate separation, or for isolating minor components, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.

Experimental Protocol: Preparative Reverse-Phase HPLC

Objective: To isolate 2-isopropyl-4-methylthiazole from closely related impurities based on polarity.

Step-by-Step Methodology:

  • Method Development:

    • Develop an analytical scale HPLC method first. A reverse-phase C18 column is a good starting point.

    • A typical mobile phase could be a gradient of acetonitrile and water.[4] For mass spectrometry compatibility, use formic acid as an additive; otherwise, phosphoric acid can be used.[4]

  • Sample Preparation:

    • Dissolve the crude sample in a small amount of the initial mobile phase solvent. Ensure the sample is fully dissolved and filtered to remove any particulates.

  • Scaling Up to Preparative Scale:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Increase the flow rate and injection volume according to the column dimensions.

  • Fraction Collection:

    • Inject the prepared sample.

    • Collect fractions as they elute from the column, guided by the retention time determined during analytical method development. An automated fraction collector is ideal.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the mobile phase solvents, typically using a rotary evaporator, to yield the purified compound.

HPLC Troubleshooting Logic Diagram

G action action start Poor Peak Shape? overload Sample Overload? start->overload dissolution Poor Sample Dissolution? overload->dissolution No reduce_conc Reduce Injection Concentration/Volume overload->reduce_conc Yes column_issue Column Degradation? dissolution->column_issue No stronger_solvent Use Stronger Injection Solvent (if compatible) dissolution->stronger_solvent Yes flush_column Flush or Replace Column column_issue->flush_column Yes

Caption: Troubleshooting poor peak shape in HPLC.

Troubleshooting Guide: Preparative HPLC

Q1: I'm not getting good separation between my product and an impurity.

  • A1: You need to optimize the selectivity of your method. Try adjusting the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol), or modify the gradient slope to be shallower around the elution time of your compounds. Changing the column stationary phase is another option.

Q2: The pressure in the HPLC system is too high.

  • A2: This is often due to a blockage. Check for particulates in your sample or mobile phase. A column frit may be clogged and require cleaning or replacement. High pressure can also result from using a mobile phase that is too viscous or a flow rate that is too high for the column.

Q3: How do I remove the solvent from my collected fractions without losing my product?

  • A3: Since 2-isopropyl-4-methylthiazole is volatile (Boiling Point 92 °C at 50 mmHg), care must be taken during solvent removal. Use a rotary evaporator with a cooled water bath (e.g., 20-30 °C) and carefully control the vacuum to avoid co-evaporation of your product with the solvent.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a synthesis of 2-isopropyl-4-methylthiazole?

  • A: The common synthesis involves the reaction of an alpha-halo ketone with a thioamide.[5] Potential impurities could include unreacted starting materials (e.g., 3-chloro-2-butanone and isobutyramide), side-products from competing reactions, or residual solvents from the workup.

Q: How can I assess the purity of my final product?

  • A: The gold standard for purity assessment of a volatile organic compound is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy; integration of the product signals versus impurity signals can give a quantitative measure of purity.

Q: My purified liquid is slightly yellow. Is it impure?

  • A: While high purity 2-isopropyl-4-methylthiazole is often described as colorless, a pale yellow color is also commonly reported.[1] This slight coloration may not necessarily indicate significant impurity but could be due to trace amounts of highly colored degradation products. Purity should always be confirmed by analytical methods like GC-MS or NMR rather than by visual inspection alone.

References

  • SIELC Technologies. (2018). 2-Isopropyl-4-methylthiazole. Available at: [Link]4]

  • Ernesto Ventós S.A. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Available at: [Link]1]

  • BOSS CHEMICAL. (n.d.). 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7. Available at: [Link]3]

  • The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline. Available at: [Link]

  • Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isopropyl-4-Methylthiazole | Wholesale Supplier. Available at: [Link]5]

  • PubMed. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Available at: [Link]

  • The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole. Available at: [Link]

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Available at: [Link]

Sources

Troubleshooting low yield in 4-isopropylthiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during their synthetic procedures. Here, we move beyond simple protocols to explore the causality behind common issues, offering logical, field-tested solutions to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers working on thiazole synthesis.

Q1: What is the primary and most reliable method for synthesizing this compound?

The most prevalent and robust method for the synthesis of 4-substituted thiazoles, including this compound, is the Hantzsch Thiazole Synthesis .[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For this compound, the specific reactants would be 1-halo-3-methyl-2-butanone and thioformamide. The Hantzsch synthesis is widely favored due to its reliability, use of accessible starting materials, and generally good yields when optimized.[3]

Q2: How critical is the purity of my starting materials and solvents for achieving a high yield?

Reactant and solvent purity is paramount and often the primary cause of low yields.[4]

  • α-Haloketone: This reagent can be unstable and should be used when fresh or purified shortly before use. Impurities can lead to unwanted side reactions.

  • Thioamide: Thioamides can be susceptible to hydrolysis or oxidation. Using a high-purity thioamide is crucial for efficient reaction.

  • Solvents: The presence of water can be detrimental in some condensation reactions. Using anhydrous solvents is often recommended to prevent hydrolysis of intermediates and starting materials.[4][5]

Q3: What are the most common side reactions that I should be aware of?

Side reactions are a frequent cause of diminished yields. In the Hantzsch synthesis, potential side reactions include the formation of isomeric byproducts or condensation byproducts, especially if the stoichiometry of the reactants is not carefully controlled.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential for the early detection of multiple product spots, which can indicate competing reaction pathways.[6]

Q4: How can I effectively monitor the reaction's progress to identify the optimal endpoint?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired product. This allows you to determine the optimal reaction time, preventing the formation of degradation products from prolonged heating and ensuring the reaction has proceeded to completion.

Part 2: Detailed Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.

Problem 1: Low or No Product Yield with Significant Unreacted Starting Materials

This is often the most frustrating outcome. If TLC analysis shows your starting materials are largely unconsumed, the issue lies with the reaction initiation or conditions.

Below is a logical workflow to diagnose the root cause of a low-yield reaction.

Troubleshooting Workflow start Low Yield Observed check_sm Are starting materials (SM) consumed? (Check via TLC/LCMS) start->check_sm check_purity Verify SM Purity & Integrity (NMR, MP, Titration) check_sm->check_purity No check_side_products Are there significant side products? check_sm->check_side_products Yes optimize_cond Optimize Reaction Conditions (Temp, Solvent, Time) check_purity->optimize_cond success Yield Improved optimize_cond->success analyze_side_products Isolate & Characterize Side Products (NMR, MS) check_side_products->analyze_side_products Yes check_workup Review Workup & Purification (pH, Extraction, Column) check_side_products->check_workup No adjust_stoich Adjust Stoichiometry or Order of Addition analyze_side_products->adjust_stoich adjust_stoich->success check_workup->success Hantzsch Mechanism thioamide Thioamide (R'-CSNH2) intermediate1 S-Alkylation Intermediate (SN2 Attack) thioamide->intermediate1 + Haloketone haloketone α-Haloketone (R-CO-CHX-R'') intermediate2 Hydroxythiazoline (Intramolecular Cyclization) intermediate1->intermediate2 - HX product Thiazole (Dehydration & Aromatization) intermediate2->product - H2O

Sources

Identifying and removing impurities from 4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-isopropylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to ensure its purity for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove common impurities.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route used to create it, as well as from its potential degradation over time.[1][2][3] The most common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[4][5] For this compound, this would involve the reaction of 1-bromo-3-methyl-2-butanone with a thioamide like thioformamide.

Based on this, the primary impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 1-bromo-3-methyl-2-butanone and thioformamide.[3]

    • Intermediates: Incomplete cyclization can lead to the presence of intermediate species.

    • Byproducts: Side reactions can generate other unwanted compounds.[3]

  • Solvent-Related Impurities:

    • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, methanol, acetone) may remain in the final product.[1]

  • Degradation-Related Impurities:

    • Degradants: Exposure to air, light, or extreme temperatures can cause this compound to degrade over time.[2][6][7]

Here is a logical diagram illustrating the origin of these impurities:

cluster_synthesis Hantzsch Synthesis cluster_impurities Potential Impurities Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Thioformamide + 1-bromo-3-methyl-2-butanone Crude Product Crude Product Reaction->Crude Product Cyclization Unreacted SMs Unreacted Starting Materials Reaction->Unreacted SMs Incomplete Reaction Byproducts Reaction Byproducts Reaction->Byproducts Side Reactions Degradants Degradation Products Crude Product->Degradants Storage/ Handling Residual Solvents Residual Solvents Crude Product->Residual Solvents From Purification

Caption: Origin of impurities in this compound synthesis.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[8][9] By comparing the mass spectra of unknown peaks to a library, you can identify many common impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of impurities and can also be used for quantification.[4] The chemical shifts of impurity signals can provide clues to their identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating non-volatile impurities. When coupled with a mass spectrometer (LC-MS), it can provide both separation and identification.[10]

Purification Techniques

Q3: My this compound sample is about 90% pure. What is the best method to improve its purity?

A3: For a volatile liquid like this compound, fractional distillation is often the most effective and scalable purification method, especially when the impurities have different boiling points.[11][12][13][14] If distillation is not effective due to closely boiling impurities, preparative HPLC can be used for high-purity separation.[15][16][17][18][19][20][21]

Q4: Can you provide a protocol for fractional distillation of this compound?

A4: Certainly. The boiling point of the related compound 2-isopropyl-4-methylthiazole is 92°C at 50 mmHg, which suggests that this compound will have a similar boiling point.[22] This protocol is a general guideline and may need optimization.

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a Vigreux column for good separation. Ensure all glassware is dry.[11]

  • Charging the Flask: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.[11] The goal is to achieve a slow and steady distillation rate.

  • Equilibration: As the liquid boils, you will see a condensation ring rise slowly up the fractionating column. Allow this to proceed slowly to ensure good separation.[11]

  • Collecting Fractions:

    • Forerun: Collect the first fraction, which will contain lower-boiling impurities. The temperature at the thermometer should be unstable during this phase.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product. Record the stable temperature range.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Collect this fraction separately.

  • Analysis: Analyze all fractions by GC-MS to determine their composition and confirm the purity of the main fraction.

Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask Heats Fractionating Column Fractionating Column Distillation Flask->Fractionating Column Vapors Rise Thermometer Thermometer Fractionating Column->Thermometer Measures Temp. Condenser Condenser Thermometer->Condenser Receiving Flask Receiving Flask Condenser->Receiving Flask Condensed Liquid (Distillate) Water Out Water Out Condenser->Water Out Cooling Water In Water In Water In->Condenser Cooling

Caption: Workflow for fractional distillation.

Q5: When should I use preparative HPLC instead of distillation?

A5: Preparative HPLC is preferred when:

  • The impurities have boiling points very close to that of this compound.

  • The impurities are thermally labile and would decompose during distillation.

  • You require very high purity (e.g., >99.5%) for a small amount of material.[17][18]

Q6: What would be a starting point for a preparative HPLC method for this compound?

A6: Here is a general-purpose reversed-phase HPLC method that can be adapted for this compound. Method development will be necessary to optimize the separation.[10][23]

Experimental Protocol: Preparative HPLC

  • Column: C18, 5 µm particle size, e.g., 250 x 21.2 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 20 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: This will depend on the concentration of your sample and the capacity of your column. Start with a small injection and increase as needed.

Sample Sample Injection Injection Sample->Injection Column Column Injection->Column Detector Detector Column->Detector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Column Fraction Collector Fraction Collector Detector->Fraction Collector Waste Waste Detector->Waste Pure Product Pure Product Fraction Collector->Pure Product

Caption: Preparative HPLC workflow.

Troubleshooting

Q7: I performed a fractional distillation, but my product is still not pure. What went wrong?

A7: Here are some common issues and solutions:

ProblemPossible CauseSolution
Poor SeparationDistillation rate was too fast.Reduce the heating rate to allow for better equilibration in the column.[24]
Inefficient fractionating column.Use a longer column or one with a more efficient packing material.
Azeotrope formation.The impurity may form an azeotrope with this compound. Consider using a different purification method like preparative HPLC.
Product ContaminationBumping of the liquid in the distillation flask.Ensure you are using boiling chips or a stir bar. Do not overfill the flask.
Leaks in the apparatus.Check all joints and connections to ensure they are properly sealed.

Q8: My recovery from preparative HPLC is very low. How can I improve it?

A8: Low recovery in preparative HPLC can be due to several factors:

  • Poor Solubility: Ensure your sample is fully dissolved in the mobile phase before injection.

  • Column Overloading: Injecting too much sample can lead to poor peak shape and co-elution of your product with impurities. Perform a loading study to determine the optimal injection volume.

  • Improper Fraction Collection: Adjust the settings on your fraction collector to ensure you are collecting the entire peak of your product.

Stability and Storage

Q9: How should I store purified this compound?

A9: As a flavor and fragrance compound, this compound may be susceptible to degradation from light, air (oxidation), and temperature fluctuations.[6][7][25][26] For long-term stability, it is recommended to:

  • Store in an airtight, amber glass vial to protect from light and air.

  • Store in a cool, dry place. For long-term storage, refrigeration may be beneficial.

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

References

  • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
  • CUTM Courseware. (n.d.). Sources of Impurities in Pharmaceuticals.
  • Kromasil®. (n.d.).
  • Agilent. (n.d.).
  • Shimadzu. (n.d.).
  • OLabs. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab.
  • News. (2024, October 17).
  • CK-12 Foundation. (2025, November 18).
  • Agilent. (n.d.).
  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
  • Research and Reviews. (2021, September 6).
  • Chemistry For Everyone. (2025, November 10).
  • ResearchGate. (2015, November 17).
  • Reachem. (2024, August 9).
  • FasterCapital. (2025, April 12). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup.
  • Agilent. (n.d.).
  • University of Warwick. (n.d.).
  • Labcompare.com. (2022, June 17).
  • Ship & Shore Environmental, Inc. (2025, December 8).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Homework.Study.com. (n.d.).
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • MDPI. (n.d.). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries.
  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808.
  • The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole.
  • ResearchGate. (2025, August 7).
  • Gilson. (n.d.).
  • Research and Reviews. (2024, September 28).
  • Perfumer & Flavorist. (2017, December 21). GCMS as a Tool for Flavor Development.
  • Agilent. (n.d.).
  • Ernesto Ventós S.A. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • ChemicalBook. (n.d.). 2-Isopropyl-4-(methylaminomethyl)thiazole | 154212-60-9.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (2024, February 26).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline, 67936-13-4.
  • PMC. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
  • Labsolu. (n.d.).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Technical Support Center: Synthesis of 4-Isopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the work-up and purification of 4-isopropylthiazole. The guidance herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound, a valuable heterocyclic building block, is commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, the typical starting materials are a 1-halo-3-methyl-2-butanone and thioformamide, or related precursors. The work-up procedure is critical for isolating the target compound in high purity, as the reaction mixture can contain unreacted starting materials, acidic byproducts, and potential side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to provide clear and actionable solutions.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of both the α-haloketone and the thioamide is crucial. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.

    • Recommendation: Ensure your starting materials are of high purity. If necessary, purify them by distillation or recrystallization before use.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can promote the formation of byproducts and decomposition.

    • Recommendation: If you are running the reaction at room temperature, consider gently heating it. If you are already heating, try lowering the temperature and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.

    • Solvent: The choice of solvent can significantly impact the reaction. Alcohols like ethanol or methanol are commonly used.

    • Recommendation: Ensure you are using an appropriate and dry solvent. The presence of water can sometimes hinder the reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction using TLC. If you still see a significant amount of starting material after the initial reaction time, consider extending it.

Question 2: After the work-up, my product is a thick, dark oil and I'm having trouble purifying it. What went wrong?

Answer:

The formation of a dark, viscous crude product often indicates the presence of polymeric byproducts or degradation. This can be caused by:

  • Harsh Reaction Conditions: Overheating the reaction or using overly acidic or basic conditions during work-up can lead to decomposition and polymerization.

  • Inefficient Neutralization: The Hantzsch synthesis generates an acidic byproduct (e.g., HCl or HBr). If this is not properly neutralized during the work-up, the acidic conditions can harm the product upon concentration.

    • Recommendation: Ensure complete neutralization of the reaction mixture by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the effervescence ceases and the aqueous layer is neutral or slightly basic to pH paper.

  • Oxidation: Some thiazole derivatives can be sensitive to air oxidation, especially at elevated temperatures.

    • Recommendation: Consider performing the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) if you suspect your compound is sensitive to oxidation.

Question 3: My NMR spectrum shows a major impurity with a similar structure to my product. What could it be and how do I get rid of it?

Answer:

A common side reaction in the Hantzsch synthesis, particularly when using N-substituted thioamides, is the formation of a 2-imino-2,3-dihydrothiazole isomer. While you are likely using an unsubstituted thioamide for this compound, other isomeric impurities can still arise depending on the specific reactants and conditions.

  • Identification: These isomers can be difficult to distinguish by mass spectrometry alone, but often show distinct signals in ¹H and ¹³C NMR spectroscopy.

  • Prevention: The formation of these isomers is often influenced by the pH of the reaction mixture.

    • Recommendation: Running the reaction under neutral or slightly basic conditions can help to minimize the formation of these byproducts.

  • Removal:

    • Column Chromatography: A carefully optimized column chromatography protocol is usually the most effective way to separate isomeric impurities. You may need to screen different solvent systems to achieve good separation.

    • Recrystallization/Distillation: If the physical properties of the isomers are sufficiently different, recrystallization or fractional distillation under reduced pressure may also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each step in a standard work-up procedure for this compound synthesis?

A1: A typical work-up involves neutralization, extraction, and drying. Each step has a specific purpose:

  • Neutralization: The reaction is often quenched by adding a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). This neutralizes the acidic byproduct (HX) formed during the reaction, which is important as many thiazoles are unstable in strong acid, especially when heated.

  • Extraction: After neutralization, the product is extracted from the aqueous mixture into an organic solvent (e.g., dichloromethane, ethyl acetate). This separates the organic product from inorganic salts and other water-soluble impurities. This compound is expected to be more soluble in organic solvents than in water.

  • Washing: The organic layer may be washed with brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer before the final drying step.

  • Drying: The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove any remaining traces of water.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Q2: How do I choose the right solvent for extraction?

A2: The ideal extraction solvent should:

  • Readily dissolve your product (this compound).

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal.

  • Not react with your product.

Common choices include ethyl acetate, dichloromethane, and diethyl ether. Given that this compound is a relatively nonpolar molecule, these solvents are suitable.

Q3: What is the best method to purify the crude this compound?

A3: The choice of purification method depends on the nature of the impurities and the scale of your reaction.

  • Column Chromatography: This is a versatile method for removing both more polar and less polar impurities. A typical stationary phase is silica gel. The mobile phase (eluent) is usually a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Vacuum Distillation: If your crude product is relatively clean and the main impurities have significantly different boiling points, vacuum distillation is an excellent method for purification, especially on a larger scale. This compound, as an alkylthiazole, is expected to have a boiling point suitable for this technique.

Q4: How can I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is essential for monitoring your column. Before running the column, you should identify a solvent system that gives your product a retention factor (Rf) of approximately 0.25-0.35. You can then collect fractions from the column and spot them on a TLC plate to see which fractions contain your purified product.

Experimental Protocols and Data

Representative Work-up Protocol
  • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until all effervescence has ceased.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Data (Illustrative)

The following table provides typical parameters for the purification of an alkylthiazole like this compound. Note: These are representative values and may need to be optimized for your specific case.

Purification MethodParameterTypical Value/System
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Vacuum Distillation Boiling Point (approx.)70-80 °C at 10-15 mmHg (estimated)

Visualizing the Workflow

General Synthesis and Work-up Workflow

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification α-haloketone α-haloketone ReactionVessel Reaction in Solvent (e.g., Ethanol, heat) α-haloketone->ReactionVessel Thioamide Thioamide Thioamide->ReactionVessel Quench Quench with aq. NaHCO₃ ReactionVessel->Quench Crude Mixture Extraction Extract with Organic Solvent Quench->Extraction Neutralize acid Drying Dry and Concentrate Extraction->Drying Isolate organic phase PurificationChoice Purification Drying->PurificationChoice Crude Product ColumnChrom Column Chromatography PurificationChoice->ColumnChrom Complex mixture VacDistill Vacuum Distillation PurificationChoice->VacDistill Simpler mixture FinalProduct Pure this compound ColumnChrom->FinalProduct Pure Fractions VacDistill->FinalProduct Pure Distillate

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurifyReagents Purify Reagents (Distill/Recrystallize) CheckPurity->PurifyReagents Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure ReRun Re-run Reaction PurifyReagents->ReRun OptimizeTemp Optimize Temperature (TLC Monitoring) CheckConditions->OptimizeTemp Temperature? CheckSolvent Ensure Dry Solvent OptimizeTemp->CheckSolvent CheckCompletion Check for Reaction Completion (TLC) CheckSolvent->CheckCompletion ExtendReaction Extend Reaction Time CheckCompletion->ExtendReaction Incomplete CheckCompletion->ReRun Complete ExtendReaction->ReRun

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives?[Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • Heterocyclic Letters. (2021). Review on Methods used in isolates of phytochemicals from medicinal plants. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 661–667. [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?[Link]

  • University of York, Department of Chemistry. (n.d.). Chemically-active extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • Al-Ostath, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • PubMed. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. [Link]

  • Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Walsh Medical Media. (n.d.). Processed Food by Vacuum Distillation. [Link]

Technical Support Center: Stability Testing of 4-Isopropylthiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-isopropylthiazole and its derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during stability testing. Our goal is to equip you with the expertise to design robust stability studies, interpret your results accurately, and overcome common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your stability studies, offering step-by-step solutions and the scientific rationale behind them.

Question 1: I'm observing unexpected peak broadening and tailing in my HPLC analysis of a stressed this compound sample. What are the likely causes and how can I resolve this?

Answer:

Peak broadening and tailing in HPLC are common issues that can compromise the quality of your stability data, making it difficult to accurately quantify the parent compound and its degradants. The problem often stems from either interactions with the stationary phase or issues with the mobile phase and sample preparation.

Potential Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The basic nitrogen atom in the thiazole ring can interact with acidic residual silanol groups on the surface of C18 columns, leading to peak tailing.

    • Solution A (Mobile Phase Modification): Add a competitive base, such as triethylamine (TEA) or a volatile amine modifier like ammonium acetate, to the mobile phase at a low concentration (e.g., 10-20 mM). These modifiers will preferentially interact with the silanol groups, masking them from your analyte.

    • Solution B (Column Selection): Switch to a column with end-capping or a different stationary phase. "End-capped" columns have their residual silanols chemically deactivated. Alternatively, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity and reduce these secondary interactions.

  • Analyte Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Solution: Perform a loading study by injecting a series of decreasing concentrations of your sample. Identify the concentration at which the peak shape becomes symmetrical and operate within that linear range.

  • Mismatched Injection Solvent and Mobile Phase: If the solvent your sample is dissolved in is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.

  • Degradant Co-elution: A hidden co-eluting degradant can manifest as a shoulder on the main peak or cause apparent tailing.

    • Solution: Alter the chromatographic conditions to improve resolution. You can try adjusting the mobile phase composition, changing the gradient slope, or modifying the temperature. A high-resolution mass spectrometer (HRMS) can also help to identify if multiple species are present under a single chromatographic peak.

Question 2: My this compound derivative is showing significant degradation under oxidative stress (e.g., H₂O₂), but the mass balance is poor. Where are my degradants going?

Answer:

Poor mass balance in forced degradation studies is a critical issue that suggests not all degradation products are being accounted for by your analytical method.[1] For thiazole derivatives under oxidative stress, there are several possibilities:

Potential Causes and Solutions:

  • Formation of Non-UV Active Degradants: The thiazole ring can be cleaved under strong oxidative conditions, leading to smaller, aliphatic fragments that may lack a chromophore and are therefore invisible to UV detection.

    • Solution: Employ a universal detector in series with your UV detector. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can detect any non-volatile analyte, regardless of its UV absorbance. This will help you to "see" the missing pieces of your mass balance.

  • Formation of Volatile Degradants: Small molecules formed from ring cleavage might be volatile and lost during sample preparation or analysis.

    • Solution: Use headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the vapor phase above your stressed sample. This can identify volatile compounds that would be missed by HPLC.

  • Degradants Adsorbing to Vials or Tubing: Highly polar or reactive degradation products can adsorb to glass or plastic surfaces, or even to the metallic components of the HPLC system.

    • Solution A (Vial Selection): Use silanized glass vials to minimize adsorption of polar analytes.

    • Solution B (System Passivation): Before running your samples, flush the HPLC system with a strong acid followed by a strong base (ensure compatibility with your column and system components) to remove any active sites. A chelating agent in the mobile phase, like EDTA, can also help if metal chelation is suspected.

  • Precipitation of Degradants: Some degradation products may be insoluble in the sample matrix.

    • Solution: Visually inspect your stressed samples for any precipitate. If observed, attempt to dissolve it in a different solvent and analyze the resulting solution separately.

Question 3: I'm conducting a photostability study on a solid form of a this compound derivative, and I'm seeing inconsistent results between replicates. What could be causing this variability?

Answer:

Inconsistent results in solid-state photostability studies often point to a lack of control over the experimental conditions. The photolytic degradation of thiazole-containing compounds can be complex, sometimes proceeding through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[2]

Potential Causes and Solutions:

  • Uneven Light Exposure: If the solid material is not spread in a thin, uniform layer, particles at the bottom will be shielded from light, leading to less degradation compared to the surface particles.

    • Solution: Ensure your sample is spread in a very thin layer (e.g., <1 mm) in a quartz or borosilicate glass dish to allow for uniform light penetration. For larger batches, consider using a fluidized bed or a rotating drum setup to ensure all particles receive equivalent light exposure.

  • Polymorphism and Crystal Habit: Different crystalline forms (polymorphs) or different crystal sizes/shapes (habits) of your compound can have vastly different photoreactivities. Grinding or manipulating the sample can sometimes induce polymorphic changes.

    • Solution: Characterize the solid form of your material both before and after the study using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for any form changes. Ensure that all replicates start with the same, well-characterized solid form.

  • Temperature and Humidity Effects: The light source in a photostability chamber can also generate heat. An increase in temperature or humidity can accelerate degradation or even trigger different degradation pathways.

    • Solution: Monitor and control the temperature and humidity inside the photostability chamber throughout the experiment. Run a "dark control" sample in the same chamber (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

  • Wavelength of Light: The specific wavelengths of light used can significantly impact the degradation pathway.

    • Solution: Use a calibrated light source that complies with ICH Q1B guidelines, which specify the required illumination and UV energy.[3] This ensures that your results are reproducible and relevant for regulatory submissions.

Part 2: Frequently Asked Questions (FAQs)

Question 4: What are the primary degradation pathways for this compound and its derivatives?

Answer:

Based on the chemistry of the thiazole ring and common observations in forced degradation studies, the primary degradation pathways for this compound derivatives include:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The ring can also be cleaved under harsh oxidative conditions.[4]

  • Photodegradation: Many thiazole-containing compounds are sensitive to light. A common mechanism involves photo-oxygenation, where the thiazole ring reacts with singlet oxygen, leading to an unstable endoperoxide that rearranges to cleave the ring.[2]

  • Hydrolysis (pH-dependent):

    • Alkaline Hydrolysis: Thiazole rings with electron-withdrawing groups can be susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening. Thiazolylhydrazone derivatives, for instance, have shown significant degradation under alkaline conditions.[5]

    • Acidic Hydrolysis: While generally more stable under acidic conditions, derivatives with acid-labile functional groups (e.g., esters, amides) will undergo hydrolysis at those sites. The thiazole ring itself is relatively stable to acid hydrolysis.

Below is a diagram illustrating a general workflow for investigating these pathways.

G cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome API This compound Derivative (API) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Expose to Stress Base Alkaline Hydrolysis (e.g., 0.1M NaOH) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Expose to Stress Photo Photolysis (ICH Q1B Light Source) API->Photo Expose to Stress Thermal Thermal Stress (e.g., 60°C) API->Thermal Expose to Stress HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photo->HPLC Analyze Samples Thermal->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Peaks Method Validate Stability-Indicating Method HPLC->Method NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for Forced Degradation Studies.

Question 5: How do I develop a stability-indicating HPLC method for my novel this compound derivative?

Answer:

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The key is to demonstrate specificity.[3]

Step-by-Step Protocol:

  • Initial Method Development:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a simple gradient of acetonitrile and water (or methanol and water), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to monitor the API at its wavelength of maximum absorbance (λmax) and also to check for peak purity.

    • Optimization: Adjust the gradient, flow rate, and temperature to obtain a sharp, symmetrical peak for the API with a reasonable retention time.

  • Forced Degradation:

    • Prepare separate solutions of your API and subject them to forced degradation conditions as outlined in ICH guidelines (acidic, basic, oxidative, thermal, and photolytic).[1][6] Aim for 5-20% degradation of the API.[7] Drastic degradation (e.g., >30%) can lead to secondary degradants that may not be relevant to real-world storage.[5]

  • Specificity Demonstration:

    • Inject the unstressed API solution and each of the stressed solutions into your HPLC system.

    • The Goal: The method must be able to resolve the API peak from all degradation product peaks. The DAD/PDA detector should be used to assess peak purity of the API peak in the stressed samples. A pure peak indicates that no degradants are co-eluting.

    • Troubleshooting: If you observe co-elution, you must re-optimize your method. Try a different organic modifier (e.g., methanol instead of acetonitrile), a different pH, a different column (e.g., phenyl-hexyl), or a shallower gradient.

  • Method Validation:

    • Once specificity is established, validate the method according to ICH Q2(R1) guidelines. This includes assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Below is a diagram illustrating a potential degradation pathway for a generic this compound derivative under oxidative and photolytic stress.

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (Light + O₂) Parent This compound Derivative Sulfoxide Thiazole S-oxide Parent->Sulfoxide Oxidation Endoperoxide Unstable Endoperoxide Intermediate Parent->Endoperoxide [4+2] Cycloaddition RingCleavage Ring Cleavage Products (e.g., amides, thioesters) Sulfoxide->RingCleavage Further Oxidation Rearranged Rearranged Product (e.g., N-acylbenzamide) Endoperoxide->Rearranged Rearrangement

Caption: Potential Degradation Pathways.

Question 6: What are the regulatory expectations for stability testing of a new chemical entity (NCE) containing a this compound moiety?

Answer:

Regulatory agencies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH). For an NCE, the key stability-related guidelines are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This is the foundational guideline. It specifies the conditions (temperature, humidity) and time points for long-term, intermediate, and accelerated stability studies required for a registration dossier.[8]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline details the requirements for assessing the light sensitivity of the drug, including the type of light sources and exposure levels.[3]

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the characteristics that must be considered for validating the analytical methods used in your stability studies (as described in the previous question).

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline sets thresholds for the identification and qualification of impurities and degradation products. Any degradant observed above the identification threshold must be structurally characterized.

Key Takeaways for Your Program:

  • Forced Degradation is Mandatory: You must perform forced degradation studies to identify likely degradation products and establish the peak purity of your stability-indicating methods.[9] These studies are typically done during Phase III of clinical development.[3][7]

  • Mass Balance is Scrutinized: Regulators will expect a reasonable mass balance in your forced degradation studies to ensure your analytical methods are comprehensive.

  • Structure Elucidation is Required: Any degradation product that forms above the identification threshold (typically 0.1% for most drugs) during formal stability studies must have its structure elucidated, often using techniques like LC-MS/MS and NMR.[2]

  • Long-Term Data is a Must: While accelerated studies provide an early indication of stability, the shelf-life of your product must be supported by long-term, real-time stability data.[8]

By following these guidelines and employing the troubleshooting strategies outlined in this guide, you can build a robust stability data package for your this compound derivative that will meet regulatory expectations.

References

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. PubMed. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PubMed Central. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Available at: [Link]

  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. MDPI. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

Sources

Technical Support Center: Purity Assessment of 4-Isopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-isopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for purity determination. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Chromatographic Methods

Gas Chromatography (GC) is often the primary method for assessing the purity of volatile compounds like this compound due to its high resolution and sensitivity.[1] However, the unique chemical properties of the thiazole ring can present specific challenges.

Gas Chromatography (GC) Troubleshooting

Question: Why am I seeing significant peak tailing for this compound in my GC analysis?

Answer:

Peak tailing is one of the most common issues encountered when analyzing nitrogen-containing heterocyclic compounds like this compound.[2] This phenomenon is rarely random; it's a direct consequence of undesirable interactions between your analyte and active sites within the GC system.

  • Root Cause Analysis: The primary culprit is often the presence of active sites, specifically free silanol groups (-Si-OH), on the surfaces of the inlet liner and the capillary column. The lone pair of electrons on the nitrogen atom of the thiazole ring has a high affinity for these acidic silanol groups, leading to strong, reversible adsorption. This means some molecules are "held back" in the stationary phase, eluting later than the main band and creating a tailed peak.

  • Consequences: This is not merely an aesthetic issue. Peak tailing degrades resolution, making it difficult to accurately quantify small impurities that may elute on the tail of the main peak. It also leads to poor integration and, consequently, inaccurate purity calculations.

  • Isolate the Source: First, determine if the issue originates from the inlet or the column. A simple diagnostic is to inject a non-polar compound like an n-alkane. If the alkane peak is symmetrical, the problem is likely chemical in nature and related to active sites affecting your polar analyte.

  • Inlet Maintenance: The inlet is the first point of contact and a common source of activity.[2][3]

    • Action: Replace the inlet liner. Use a deactivated liner, preferably one with glass wool, to ensure good sample vaporization and trap non-volatile residues.

    • Rationale: Over time, the deactivation layer on a liner can degrade, exposing active silanol groups. Sample matrix components can also accumulate, creating new active sites.

    • Action: Replace the septum. A cored or leaking septum can introduce contaminants and disrupt flow, contributing to peak shape issues.[4][5]

  • Column Conditioning & Care:

    • Action: Trim the column. Remove the first 10-15 cm from the inlet side of the column.

    • Rationale: Non-volatile sample components accumulate at the head of the column, creating a highly active area. Removing this section provides a fresh, clean surface for the separation to begin.[2]

    • Action: Condition the column. After installation, bake out the column at a temperature recommended by the manufacturer (typically 20-30 °C above your final method temperature) for a few hours.[4]

    • Rationale: This removes any residual moisture or volatile contaminants from the stationary phase that could act as or create active sites.

  • Method Optimization:

    • Action: Consider using a column specifically designed for analyzing basic compounds.

    • Rationale: These columns have advanced deactivation technologies that shield the underlying silica from interacting with basic analytes, resulting in superior peak shape. A wax-type column or a low-bleed MS-grade column with base deactivation is often a good choice.

Question: My retention times are shifting between runs. What is the cause?

Answer:

Retention time stability is critical for reliable compound identification.[2] Drifting retention times suggest an unstable system, which can usually be traced back to issues with flow rate, temperature, or system integrity.[2][6]

  • Root Cause Analysis: The retention time is a function of how long the analyte spends in the stationary phase. This is governed by the carrier gas flow rate, the column temperature, and the chemical affinity. Any instability in these parameters will manifest as a shift in retention time.

Below is a diagnostic workflow to systematically identify the source of retention time instability.

G start Retention Time Shift Observed check_leaks Check for Leaks (Septum, Fittings) start->check_leaks leak_found Leak Found? check_leaks->leak_found check_gas Verify Carrier Gas (Cylinder Pressure, Traps) gas_issue Gas Supply Issue? check_gas->gas_issue check_flow Measure Flow Rate (Calibrated Flow Meter) flow_issue Flow Rate Incorrect? check_flow->flow_issue check_temp Verify Oven Temperature (Independent Thermometer) temp_issue Temperature Incorrect? check_temp->temp_issue leak_found->check_gas No fix_leak Fix Leak, Retighten Fittings leak_found->fix_leak Yes gas_issue->check_flow No replace_cylinder Replace Gas Cylinder, Check Traps gas_issue->replace_cylinder Yes flow_issue->check_temp No set_flow Reset Flow/Pressure Controller flow_issue->set_flow Yes calibrate_oven Calibrate Oven temp_issue->calibrate_oven Yes end System Stable temp_issue->end No fix_leak->end replace_cylinder->end set_flow->end calibrate_oven->end

Caption: Troubleshooting workflow for GC retention time shifts.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate analytical method for determining the purity of this compound?

The choice of method depends on the intended purpose and the potential impurities. A multi-pronged approach is often best for comprehensive characterization in a drug development setting.

  • For Volatile Impurities & Assay: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for quantifying the main component and any volatile impurities. FID offers excellent linearity and a wide dynamic range. For identification of unknown peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable, as it provides molecular weight and fragmentation data to help elucidate structures.[7][8]

  • For Non-Volatile or Thermally Labile Impurities: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[9][10] This is crucial for identifying impurities such as starting materials from synthesis, salts, or degradation products that would not be amenable to GC analysis.

  • For Structural Confirmation & Absolute Purity: Quantitative NMR (qNMR) is a powerful primary method that can determine purity without the need for a specific reference standard of the analyte itself.[11] It is an orthogonal technique that can corroborate findings from chromatographic methods and detect "invisible" impurities like inorganic salts.[11]

Q2: How do I validate my analytical method for impurity profiling according to regulatory standards?

Method validation provides documented evidence that your procedure is suitable for its intended purpose.[12][13] For impurity methods in pharmaceutical analysis, validation must adhere to guidelines from bodies like the International Conference on Harmonisation (ICH).[12][14]

The core validation parameters for an impurity quantification method include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[14][15] This is typically demonstrated by spiking the sample with known impurities and showing that all peaks are well-resolved.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of an impurity and the analytical response over a defined range.[16]

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing samples spiked with a known amount of the impurity.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] This includes:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.[14]

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[15]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature), providing an indication of its reliability during normal usage.[16]

Caption: A four-phase workflow for analytical method validation.

Q3: What are some typical instrumental parameters for a GC-MS analysis of this compound?

While every method must be optimized for the specific instrument and application, the following table provides a robust starting point for developing a GC-MS method for this compound.

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms or equivalent (low-bleed, 5% phenyl-methylpolysiloxane)A general-purpose, robust column that provides good separation for a wide range of volatile and semi-volatile compounds. The "ms" designation indicates high inertness, which is beneficial for analyzing polar compounds.[7]
Carrier Gas HeliumProvides good efficiency and is safe for use with a mass spectrometer.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)A typical flow rate that balances analysis speed with chromatographic resolution.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of this compound without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading when analyzing a high-concentration (main component) sample, ensuring sharp, symmetrical peaks. A lower split ratio or splitless injection may be needed for trace impurity analysis.[17]
Oven Program Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A starting temperature well below the solvent boiling point allows for good peak focusing. The ramp rate is a good compromise for separating potential impurities with different volatilities. The final hold ensures that any less volatile components are eluted from the column.[18]
MS Transfer Line 280 °CPrevents condensation of the analytes as they move from the GC column to the MS source.
Ion Source Temp 230 °CA standard temperature that promotes efficient ionization while minimizing thermal degradation within the source.[7]
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces repeatable fragmentation patterns, which are excellent for library matching and structural confirmation.
Electron Energy 70 eVThe industry standard energy for EI, which generates reproducible mass spectra that can be compared against commercial or internal libraries.[19]
Mass Scan Range m/z 40-400A range that covers the molecular ion of this compound (C7H11NS, MW ≈ 141.23) and potential lower-mass fragments or higher-mass impurities.[20][21]

References

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Hill, D. W., & Kelley, B. D. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from .

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • de Oliveira, A. C. C., & Garcia, C. V. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Patel, D., et al. (n.d.).
  • Stepbio. (n.d.). GC Troubleshooting.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • LabManager. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
  • NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole.
  • Girish, Y. R., et al. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. PubMed.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • PubMed. (n.d.). Determination of thiazole-4-carboxamide Adenine Dinucleotide (TAD)
  • Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
  • Benchchem. (n.d.). 4-Isopropylthiazol-5-amine hcl.
  • The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole.
  • ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • ResearchGate. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • PubMed. (n.d.). Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers.
  • MDPI. (2024, March 27).
  • Benchchem. (n.d.). Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).
  • Oriental Journal of Chemistry. (n.d.).
  • PMC - NIH. (2025, November 13).
  • PubMed. (n.d.). Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil.
  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • NIH. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • ResearchGate. (2022, December 19). (PDF)
  • PubMed. (n.d.). Spectroscopic characterization of thiazole orange-3 DNA interaction.
  • Chemical Review and Letters. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • MDPI. (2023, May 2).
  • ResearchGate. (2025, August 7). (PDF) SPectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.

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Validation & Comparative

The Isopropyl Moiety on the Thiazole Scaffold: A Comparative Guide to its Influence in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][4] A key aspect of drug design involving the thiazole nucleus is the nature and position of its substituents, which can profoundly influence the molecule's biological profile. This guide provides an in-depth comparison of 4-isopropylthiazole derivatives against other thiazole analogs in various biological assays. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for key assays, offering valuable insights for researchers in drug discovery and development.

The Significance of the 4-Isopropyl Group: A Structural Perspective

The substitution at the C4 position of the thiazole ring plays a crucial role in modulating the molecule's interaction with biological targets. The isopropyl group, a branched alkyl substituent, introduces specific steric and electronic properties that differentiate it from other alkyl or aryl groups. Its moderate bulk and lipophilicity can enhance binding to hydrophobic pockets within enzyme active sites or cellular receptors. Understanding the impact of the 4-isopropyl group in comparison to other substituents is critical for the rational design of more potent and selective thiazole-based therapeutic agents.

Comparative Biological Activity: A Data-Driven Analysis

To objectively assess the performance of this compound derivatives, we will examine their activity in key biological assays and compare them with other relevant thiazole analogs.

Antimicrobial and Antifungal Activity

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The nature of the substituent at the C4 position can significantly impact the spectrum and potency of activity.

A study on a series of this compound-2-carbohydrazide analogs revealed significant antitubercular, antibacterial, and antifungal properties. This highlights the potential of the this compound moiety in the development of novel antimicrobial agents.

Table 1: Antimicrobial Activity of this compound Derivatives and Other Thiazole Analogs (MIC in µg/mL)

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
This compound Analog A Mycobacterium tuberculosis H37Rv1.6[5]
This compound Analog B Staphylococcus aureus25[5]
This compound Analog C Escherichia coli50[5]
This compound Analog D Candida albicans25[5]
4-Methylthiazole Derivative X Staphylococcus aureus>100
4-Methylthiazole Derivative Y Escherichia coli62.5
4-Phenylthiazole Derivative Z Candida albicans12.5[1]

Analysis of Structure-Activity Relationship (SAR): The data suggests that the presence of a 4-isopropyl group can confer potent antitubercular activity. While direct comparisons are limited, the moderate antibacterial and antifungal activity of the this compound analogs indicates that this substituent is favorable for antimicrobial action. The lipophilic nature of the isopropyl group may facilitate the compound's penetration through the microbial cell wall. In contrast, the 4-methyl derivatives in this particular study showed weaker antibacterial activity, suggesting that a larger alkyl group at this position might be beneficial. The potent antifungal activity of the 4-phenylthiazole derivative highlights that aromatic substituents at the C4 position can also lead to strong activity, likely through different binding interactions.

Anticancer Activity: Targeting Cellular Proliferation

Thiazole derivatives have emerged as a promising class of anticancer agents, with some analogs exhibiting potent cytotoxicity against various cancer cell lines.[6][7] The substitution pattern on the thiazole ring is a key determinant of their antiproliferative efficacy.

While direct comparative data for this compound against other 4-alkylthiazoles in the same cancer cell lines is sparse, studies on related structures provide valuable insights. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) demonstrated that modifications at the C4 position significantly impact their anticancer activity.[8][9]

Table 2: Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phthalimide-Thiazole Derivative 5b MCF-7 (Breast)0.2 ± 0.01[10][11]
Phthalimide-Thiazole Derivative 5k MDA-MB-468 (Breast)0.6 ± 0.04[10][11]
Phthalimide-Thiazole Derivative 5g PC-12 (Pheochromocytoma)0.43 ± 0.06[10][11]
4-(4-Bromophenyl)-thiazol-2-amine derivative p2 MCF-7 (Breast)10.5[12]
SMART Compound 8f (4-substituted) Melanoma & Prostate0.021 - 0.071[8][9]

Analysis of Structure-Activity Relationship (SAR): The potent activity of the SMART compounds, which are 4-substituted thiazoles, underscores the importance of this position for anticancer efficacy. Although the specific contribution of an isopropyl group is not isolated in these studies, the high potency achieved with various substituents at C4 suggests that this is a critical position for modification. The phthalimide-thiazole derivatives also demonstrate that complex substitutions involving the thiazole ring can lead to highly potent anticancer agents. The moderate activity of the 4-(4-bromophenyl)-thiazol-2-amine derivative further supports the significance of the C4-substituent in modulating cytotoxicity. The lipophilic and steric bulk of the isopropyl group could potentially be optimized to enhance binding to the hydrophobic pockets of target proteins involved in cancer cell proliferation.

Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Thiazole derivatives have been investigated for their potential to mitigate these processes.

Studies have shown that certain thiazole derivatives can inhibit the production of pro-inflammatory mediators.[4][12][13][14] The antioxidant properties of thiazoles are often attributed to their ability to scavenge free radicals.[3][15][16][17][18]

Table 3: Anti-inflammatory and Antioxidant Activities of Thiazole Derivatives

Compound/DerivativeAssayActivityReference
Thiazole-based Compound Inhibition of NO production (LPS-stimulated RAW264.7 cells)Potent inhibition[12]
Benzothiazole Derivative 4a Carrageenan-induced paw edemaVery good anti-inflammatory activity[13]
Thiazolo[4,5-b]pyridine Derivative 1 DPPH radical scavenging36.14% inhibition[15]
Phenolic Thiazole 5a ABTS radical scavengingIC50 lower than ascorbic acid[16]
Thiazole-carboxamide LMH6 DPPH radical scavengingIC50 = 0.185 ± 0.049 µM[17]

Analysis of Structure-Activity Relationship (SAR): The anti-inflammatory and antioxidant activities of thiazole derivatives are highly dependent on their substitution patterns. For anti-inflammatory activity, the introduction of various pharmacophores onto the thiazole ring has led to potent inhibitors of inflammatory mediators. In the case of antioxidant activity, the presence of phenolic groups, as seen in phenolic thiazoles, significantly enhances radical scavenging capabilities. The exceptional antioxidant activity of the thiazole-carboxamide derivative LMH6, which features a t-butyl group, suggests that bulky alkyl groups can positively influence this property. While direct data for this compound in these assays is limited, the known electronic and lipophilic properties of the isopropyl group suggest it could contribute favorably to both anti-inflammatory and antioxidant activities, warranting further investigation.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for two key biological assays.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and other thiazole analogs) in a suitable solvent and add them to the respective wells. Include a solvent control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

  • MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Cell Seeding in 96-well plate B Compound Treatment (Test & Control) A->B C Incubation (24-72h, 37°C, 5% CO2) B->C D MTT Addition (0.5 mg/mL) C->D E Incubation (2-4h, 37°C) D->E F Formazan Solubilization (e.g., DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and create a series of two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Confirmation (Optional): To confirm the MIC, a growth indicator dye (e.g., resazurin) can be added to the wells. A color change indicates microbial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Visually Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion and Future Directions

This comparative guide highlights the significant role of the 4-isopropyl group in modulating the biological activity of the thiazole scaffold. The available data suggests that this substituent can contribute favorably to antimicrobial and potentially to anticancer, anti-inflammatory, and antioxidant activities. However, a clear and comprehensive understanding of its precise influence requires more direct comparative studies where the 4-isopropyl group is systematically varied against other alkyl and aryl substituents in a range of biological assays.

Future research should focus on synthesizing and evaluating a focused library of 4-alkylthiazole derivatives (e.g., methyl, ethyl, propyl, isopropyl, butyl) to establish a clear structure-activity relationship. Such studies will be invaluable for the rational design of next-generation thiazole-based therapeutics with enhanced potency and selectivity. The detailed protocols provided in this guide serve as a foundation for researchers to undertake these critical investigations.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & Abdel-Ghaffar, M. A. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(11), 3163.
  • Evren, A., Dawbaa, S., Yurttaş, L., & Kaplancıklı, Z. A. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1244, 130953.
  • Sharma, D., Kumar, R., & Narasimhan, B. (2019). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Current Drug Discovery Technologies, 16(4), 363-376.
  • Chaban, T., Klenina, O., & Lesyk, R. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 211-216.
  • Ilies, M., Gheldiu, A. M., & Caproiu, M. T. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 25(11), 2533.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gendy, M. S. (2020). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Bioorganic Chemistry, 102, 104085.
  • Hassan, A. S., El-Sayed, M. A. A., & El-Shehry, M. F. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure, 1315, 138345.
  • Bedir, B. E. Ö., Terzi, E., & Sanci, T. O. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
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  • Mallikarjuna, B. P., Sastry, B. S., Suresh Kumar, G. V., Rajendraprasad, Y., Chandrashekar, S. M., & Sathisha, K. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European journal of medicinal chemistry, 44(11), 4739–4746.
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  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
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  • Pop, R. F., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][15][19]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2345.

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  • Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian journal of basic medical sciences, 24(5), 604–614.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Isopropylthiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the thiazole scaffold represents a cornerstone in the synthesis of bioactive compounds. Its presence in numerous approved drugs, from the anticancer agent dasatinib to the antiretroviral ritonavir, underscores its therapeutic significance. Within this vast chemical space, the 4-isopropylthiazole moiety has emerged as a particularly promising pharmacophore, lending itself to a diverse range of biological activities through targeted structural modifications.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, supported by experimental data. We will explore how substitutions on the thiazole ring influence antimicrobial and anticancer activities, offering insights to inform the rational design of next-generation therapeutic agents.

The this compound Core: A Privileged Scaffold

The 4-isopropyl group on the thiazole ring often serves as a critical anchor or lipophilic region for binding to biological targets. Its size and shape can significantly influence the compound's overall conformation and interaction with hydrophobic pockets in enzymes or receptors. The SAR exploration of this scaffold typically involves modifications at the C2 and C5 positions of the thiazole ring, where the introduction of various functional groups can dramatically alter potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: Antimicrobial vs. Anticancer Activity

Our analysis will focus on two primary therapeutic areas where this compound analogs have shown considerable promise: antimicrobial and anticancer applications. We will compare how different structural motifs appended to the core scaffold drive these distinct biological outcomes.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

A significant body of research has focused on this compound-2-carbohydrazide analogs and their subsequent cyclized derivatives, such as triazoles and oxadiazoles, as potent antimicrobial agents.[1][2] The general hypothesis driving this line of inquiry is that the thiazole ring acts as a bioisostere for other five-membered aromatic heterocycles found in nature, while the hydrazide and its derivatives provide key hydrogen bonding and chelating functionalities that can interfere with essential microbial processes.

Key SAR Observations for Antimicrobial Activity:

The seminal work by Mallikarjuna et al. provides a foundational dataset for understanding the SAR of this class of compounds.[1][2] Their findings, summarized in the table below, highlight several key trends:

  • The Hydrazide Moiety is Crucial: The parent compound, 4-isopropyl-1,3-thiazole-2-carbohydrazide, serves as a baseline for activity. Its derivatization into various hydrazones, triazoles, and oxadiazoles generally leads to enhanced antimicrobial effects.

  • Aromatic Substituents on Hydrazones Enhance Activity: The introduction of substituted aromatic rings on the hydrazone nitrogen (compounds 2a-c ) often improves activity. For instance, the presence of a 4-chlorophenyl group (2c ) confers good antibacterial and antifungal activity.[1]

  • Cyclization into Triazoles and Oxadiazoles Modulates Potency: The conversion of the carbohydrazide into 1,2,4-triazole (4 ) and 1,3,4-oxadiazole (6d ) heterocycles results in compounds with notable antibacterial and antifungal properties.[1]

  • Substitution on the Triazole Ring is Key for Antitubercular Activity: The most significant finding from this series is the potent antitubercular activity of the substituted triazole analogs (7a, 7b, 7d ). These compounds demonstrated efficacy greater than the parent hydrazide, suggesting that the substituted triazole moiety is critical for activity against Mycobacterium tuberculosis.[1]

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

CompoundRS. aureusE. coliA. nigerM. tuberculosis H37Rv
1 -NHNH₂>250>250>250100
2c -NH-N=CH-C₆H₄-Cl(p)100120110150
3 -NH-CS-NH-C₆H₅120125115130
4 1,2,4-Triazole derivative11011510050
6d 1,3,4-Oxadiazole derivative125130120150
7a Substituted Triazole10012011025
7b Substituted Triazole11011510025
7d Substituted Triazole12513012050
Isoniazid----0.25

Data extracted from Mallikarjuna et al., European Journal of Medicinal Chemistry, 2009.[1]

Anticancer Activity: Targeting Cellular Proliferation

While the this compound core is present in some antimicrobial agents, slight modifications to the overall structure can pivot its biological activity towards anticancer effects. This often involves the introduction of larger, more complex aromatic systems that can interact with key players in cancer cell signaling and proliferation, such as protein kinases.[3][4][5]

Key SAR Observations for Anticancer Activity:

While specific SAR studies on this compound analogs in anticancer contexts are less consolidated than for antimicrobial applications, we can draw parallels from broader studies on thiazole-based kinase inhibitors and cytotoxic agents.[6][7][8][9][10][11]

  • Aromatic Moieties at the C2 Position Drive Kinase Inhibition: Many thiazole-based kinase inhibitors feature an arylamino group at the C2 position. This motif is crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases. A notable example is the development of 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (Syk).[3] While not a 4-isopropyl analog, this highlights a key design principle.

  • Substitutions on Appended Rings Dictate Potency and Selectivity: The nature and position of substituents on the aromatic rings attached to the thiazole core are critical for determining the potency and selectivity of anticancer activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance cytotoxicity in some series of thiazole derivatives.[10]

  • Targeting Tubulin Polymerization: Certain thiazole derivatives have been identified as inhibitors of tubulin polymerization, a validated anticancer mechanism.[12] The overall shape and lipophilicity of the molecule, influenced by substituents on the thiazole and its appended rings, are key determinants of this activity.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Thiazole Derivatives

Compound IDR1R2A-549 (Lung Cancer)Bel7402 (Liver Cancer)HCT-8 (Colon Cancer)
8a 2-F-Ph4-Cl, 2-Me-Ph>50>50>50
8b 2-Cl-Ph4-Cl, 2-Me-Ph26.531.229.8
8d 2-Cl-Ph2,5-diCl-Ph35.142.338.7

Data for ethyl 2,4-dimethylthiazole-5-carboxylate analogs, highlighting the importance of substitution patterns on anticancer activity. While not this compound analogs, these findings provide valuable comparative SAR insights.[12]

Mechanistic Insights: How Do They Work?

The diverse biological activities of this compound analogs stem from their ability to interact with a variety of cellular targets.

Antimicrobial Mechanisms:

The precise mechanism of action for many thiazole-based antimicrobials is still under investigation. However, several potential targets have been proposed:

  • Inhibition of Essential Enzymes: Thiazole derivatives can inhibit enzymes crucial for microbial survival. For instance, some benzothiazole analogs have been shown to target 7,8-diamino pelargonic acid aminotransaminase (DAPA), an enzyme involved in biotin biosynthesis in Mycobacterium tuberculosis.[13]

  • Disruption of Cell Division: The bacterial cell division protein FtsZ has been identified as a target for some thiazole derivatives.[14][15] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell death.

Anticancer Mechanisms:

In the context of cancer, this compound analogs and related compounds can exert their effects through several pathways:

  • Kinase Inhibition: As previously mentioned, the thiazole scaffold is a common feature in kinase inhibitors. By competing with ATP for binding to the kinase active site, these compounds can block downstream signaling pathways that are often dysregulated in cancer, such as those involved in cell growth, proliferation, and survival.[3][4][5]

  • Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Thiazole derivatives have been shown to induce apoptosis in cancer cells, potentially through the inhibition of anti-apoptotic proteins like Bcl-2.[11]

Below is a conceptual diagram illustrating a potential mechanism of action for a thiazole-based kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase_Domain Kinase Domain RTK->Kinase_Domain Activation Thiazole_Analog This compound Analog (Kinase Inhibitor) Thiazole_Analog->Kinase_Domain Binds to ATP pocket ATP ATP ATP->Kinase_Domain Blocked Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Kinase_Domain->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Activation Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for preparing the core this compound scaffold.[4]

Workflow for Hantzsch Thiazole Synthesis:

Caption: General workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (e.g., 1-bromo-3-methyl-2-butanone) and the desired thioamide in a suitable solvent, such as ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution. The product will often precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Biological Evaluation: Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][11][12][16]

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining MIC using broth microdilution.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound shifts in biological activity, enabling the targeting of a wide range of pathogens and disease pathways.

For antimicrobial applications, the derivatization of the this compound-2-carbohydrazide into substituted triazoles has proven to be a particularly fruitful strategy for enhancing antitubercular activity. Future work in this area should focus on optimizing these triazole analogs to improve their potency and pharmacokinetic profiles.

In the realm of anticancer drug discovery, the incorporation of the this compound moiety into kinase inhibitor scaffolds warrants further exploration. The synthesis and evaluation of a focused library of this compound analogs with diverse arylamino substituents at the C2 position could lead to the identification of novel and selective kinase inhibitors.

By leveraging the SAR insights and experimental protocols presented in this guide, researchers can more effectively navigate the chemical space surrounding the this compound core and accelerate the discovery of new and improved therapies.

References

  • Abdelhafez, E., et al. (2020).
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  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235.
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  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2023). International Journal of Molecular Sciences, 24(13), 10931.
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  • Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. (2022). Molecules, 27(19), 6539.
  • A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. (2017). Frontiers in Microbiology, 8, 855.
  • Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. (2024). PLoS ONE, 19(11), e0314422.
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A Comparative Guide to the Efficacy of 4-Isopropylthiazole-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial agents. Among these, the thiazole nucleus has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 4-isopropylthiazole-based antimicrobials, contextualizing their performance against other thiazole derivatives and established antimicrobial agents. While direct comparative studies on this compound derivatives are still emerging, this document synthesizes existing data on structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals.

The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in both natural products and synthetic drugs.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[2][3] The development of resistance to current antibiotics has fueled research into novel thiazole derivatives, with the aim of identifying compounds with improved potency, broader spectrum of activity, and novel mechanisms of action.[4][5]

The substitution pattern on the thiazole ring plays a crucial role in determining the antimicrobial efficacy and spectrum of activity. Modifications at the 2, 4, and 5-positions have been extensively explored to optimize the therapeutic potential of this scaffold. The 4-isopropyl substitution is one such modification that has garnered interest for its potential to enhance lipophilicity and influence target binding.

Comparative Efficacy: Insights from In Vitro Studies

A direct comparison of this compound-based antimicrobials with other agents is challenging due to the limited number of studies focusing specifically on this substitution. However, by examining the broader class of thiazole derivatives, we can infer the potential efficacy of this subclass. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for evaluating and comparing antimicrobial potency.

The following table summarizes the MIC values of various thiazole derivatives against a range of clinically relevant bacteria and fungi, alongside some standard antibiotics for context. It is important to note that these values are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Thiazole Derivatives and Standard Antimicrobials (µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference(s)
Thiazole Derivatives
2-amino-4-phenylthiazole derivative-----[6]
Thiazole-based Schiff base15.00 ± 0.0114.40 ± 0.04---[4]
Coumarin-linked thiazole (Comp. 3)-----[7]
Coumarin-linked thiazole (Comp. 4)-22 mm (IZ)-19 mm (IZ)-[7]
Benzo[d]thiazole derivative (Comp. 13)50-7550-75-50-75-[8]
Benzo[d]thiazole derivative (Comp. 14)50-7550-75-50-75-[8]
Thiazolidin-4-one derivative (Comp. 18)--100--[9]
Standard Antibiotics/Antifungals
Ampicillin>64 (MRSA)----[10]
Ciprofloxacin-12.56.2--[10]
Ofloxacin-----[8]
Ketoconazole-----[8]
Fluconazole---≤1 - 28 - >64[11]
Amphotericin B---0.51 - >4[11]

IZ = Inhibition Zone in mm. Data presented as MIC (µg/mL) unless otherwise specified. A dash (-) indicates data not available in the cited sources.

From the available data, it is evident that the antimicrobial activity of thiazole derivatives is highly dependent on their specific chemical structure. While some derivatives show promising activity, a comprehensive structure-activity relationship (SAR) study for this compound compounds is needed to fully understand the impact of this particular substituent.

Mechanistic Insights: Targeting Essential Microbial Pathways

Thiazole-based antimicrobials exert their effects by interfering with various essential cellular processes in microorganisms. The proposed mechanisms of action often involve the inhibition of key enzymes required for microbial survival and proliferation.

Inhibition of Bacterial Enzymes

Several studies have pointed towards the inhibition of bacterial enzymes as a primary mechanism of action for thiazole derivatives. These include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Thiazole derivatives have been shown to inhibit their activity, leading to bacterial cell death.[5]

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid biosynthesis pathway, which is vital for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR by thiazole compounds disrupts these essential processes.[12]

  • Muramoyltetrapeptide Carboxypeptidase: This enzyme is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of this enzyme weakens the cell wall, leading to cell lysis.[9]

Disruption of Fungal Cell Membrane Integrity

In fungi, a common target for thiazole-based antifungals is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

  • 14α-Demethylase Inhibition: Many thiazole antifungal agents act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's structure and function.[11]

The following diagram illustrates a generalized mechanism of action for thiazole-based antimicrobials.

Thiazole_MoA cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Thiazole This compound Derivative DNAGyrase DNA Gyrase/ Topoisomerase IV Thiazole->DNAGyrase Inhibition DHFR DHFR Thiazole->DHFR Inhibition CellWall Cell Wall Synthesis Thiazole->CellWall Inhibition Demethylase 14α-Demethylase Thiazole->Demethylase Inhibition DNA Replication DNA Replication DNAGyrase->DNA Replication Folate Synthesis Folate Synthesis DHFR->Folate Synthesis Peptidoglycan Peptidoglycan CellWall->Peptidoglycan Ergosterol Synthesis Ergosterol Synthesis Demethylase->Ergosterol Synthesis Cell Membrane Integrity Cell Membrane Integrity Ergosterol Synthesis->Cell Membrane Integrity

Caption: Generalized mechanism of action for thiazole-based antimicrobials.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of novel this compound-based compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[11]

Materials:

  • Test compound (this compound derivative)

  • Microbial strains (bacteria and fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi), prepare a microbial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.[11] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the microbial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum) on each plate.

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[11]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at 37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[13]

The following diagram illustrates the experimental workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate_MIC Incubate (16-48 hours) Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (24-48 hours) Subculture->Incubate_MBC Read_MBC Read MBC/MFC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a source of novel antimicrobial agents. While this guide provides a comparative overview based on the available literature for the broader class of thiazole derivatives, it also highlights a significant knowledge gap. There is a clear need for dedicated studies that directly compare the efficacy of this compound-based compounds against other thiazole derivatives and commercially available drugs under standardized conditions.

Future research should focus on:

  • Systematic SAR studies to elucidate the specific contribution of the 4-isopropyl group and other substituents to antimicrobial activity.

  • Direct head-to-head comparative studies of promising this compound derivatives against a panel of clinically relevant and drug-resistant microbial strains.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and toxicity studies to evaluate the therapeutic potential of lead compounds in preclinical models.

By addressing these research priorities, the scientific community can unlock the full potential of this compound-based antimicrobials in the fight against infectious diseases.

References

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Kumar, D. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY.
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  • (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 12899-12915.
  • (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(4), 1429-1461.
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A Comparative Guide to the Synthesis of 4-Isopropylthiazole: A Modern Approach vs. Traditional Hantzsch Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The synthesis of its derivatives, such as 4-isopropylthiazole, a key intermediate in various drug discovery programs, is a subject of continuous innovation. This guide provides an in-depth, objective comparison between a modern, microwave-assisted one-pot synthesis and the traditional Hantzsch thiazole synthesis for preparing this compound. We will delve into the causality behind the experimental choices, present supporting data, and provide detailed protocols to empower researchers in selecting the optimal synthetic strategy.

Introduction to this compound Synthesis

The classical Hantzsch thiazole synthesis, developed in the late 19th century, has been a long-standing and reliable method for constructing the thiazole nucleus. It typically involves the condensation of an α-haloketone with a thioamide. However, this method often requires harsh reaction conditions, long reaction times, and can generate significant waste, prompting the development of more efficient and environmentally benign alternatives.[1][2]

In recent years, green chemistry principles have driven the evolution of synthetic methodologies.[3] Techniques such as microwave-assisted synthesis and one-pot reactions have emerged as powerful tools to enhance reaction rates, improve yields, and simplify purification processes.[4][5] This guide will validate a representative modern synthetic route for this compound, benchmarking its performance against the traditional Hantzsch approach.

Comparative Analysis: Modern vs. Traditional Synthesis

The choice of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, reaction time, cost, safety, and environmental impact. Below is a comparative summary of the two routes for the synthesis of this compound.

ParameterTraditional Hantzsch SynthesisModern Microwave-Assisted One-Pot Synthesis
Starting Materials 1-Bromo-3-methyl-2-butanone, ThioformamideIsobutyraldehyde, N-Bromosuccinimide (NBS), Thioformamide
Reaction Time 1-3 hours15-30 minutes
Temperature Reflux (typically >80°C)90°C (Microwave)
Solvent EthanolEthanol
Catalyst None (or acid/base promoter)None
Yield ~70-80%>90%
Work-up Neutralization, Filtration, RecrystallizationFiltration, Solvent Evaporation
Environmental Impact Higher energy consumption, potential for more wasteLower energy consumption, reduced solvent usage

The Modern Approach: A Greener, Faster Path to this compound

The modern synthetic route leverages a one-pot, microwave-assisted approach, which significantly streamlines the process. The causality behind this improved efficiency lies in the in-situ generation of the α-haloketone from isobutyraldehyde and N-bromosuccinimide (NBS), which then directly reacts with thioformamide under microwave irradiation. Microwave heating provides rapid and uniform energy transfer to the polar reactants, dramatically accelerating the reaction rate compared to conventional heating.[6]

Caption: Workflow of the modern one-pot synthesis of this compound.

The Traditional Hantzsch Synthesis: The Established Benchmark

The Hantzsch synthesis remains a fundamental and widely understood method for thiazole formation.[7] It involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. While reliable, this step-wise approach with pre-synthesized or commercially sourced α-haloketone is generally more time and energy-intensive.

Caption: Workflow of the traditional Hantzsch synthesis of this compound.

Experimental Protocols

Protocol 1: Modern Microwave-Assisted One-Pot Synthesis of this compound
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add isobutyraldehyde (1.0 mmol, 1.0 eq.), N-bromosuccinimide (1.1 mmol, 1.1 eq.), and thioformamide (1.2 mmol, 1.2 eq.) in absolute ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 90°C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Traditional Hantzsch Synthesis of this compound
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-3-methyl-2-butanone (10 mmol, 1.0 eq.) in absolute ethanol (20 mL).[7]

  • Add thioformamide (11 mmol, 1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 50 mL of cold deionized water.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases and a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product and recrystallize from ethanol to obtain pure this compound.

Validation of this compound: Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are as follows:

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~8.7 (s, 1H, thiazole H-2), ~7.0 (s, 1H, thiazole H-5), ~3.2 (septet, 1H, CH), ~1.3 (d, 6H, CH₃) ppm
¹³C NMR (CDCl₃) δ ~160 (C-2), ~155 (C-4), ~115 (C-5), ~30 (CH), ~23 (CH₃) ppm
Mass Spec (EI) m/z (%) = 127 (M+), 112, 85
IR (neat) ~3100 (C-H, aromatic), ~2970 (C-H, aliphatic), ~1500 (C=N) cm⁻¹

Note: The spectroscopic data for 2-isopropyl-4-methylthiazole is available in public databases and serves as a close reference.[8][9][10]

Conclusion and Future Outlook

This comparative guide demonstrates that the modern microwave-assisted, one-pot synthesis of this compound offers significant advantages over the traditional Hantzsch method in terms of reaction time, yield, and overall efficiency. The adoption of such green chemistry approaches not only accelerates the pace of research and development but also aligns with the growing need for sustainable chemical manufacturing.[1] While the Hantzsch synthesis remains a valuable and instructive method, for large-scale production and rapid lead optimization in drug discovery, modern methodologies present a more compelling and practical alternative. Further research into flow chemistry applications for thiazole synthesis may offer even greater control and scalability in the future.

References

  • Patel, V., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. Available from: [Link]

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  • Yadav, P., & Singh, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, Lignocellulose and Agricultural Waste for a Sustainable Bio-Economy, 1-22. Available from: [Link]

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  • El-Sayed, M. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available from: [Link]

  • 4-Isopropyl-thiazol-2(3H)-one - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Available from: [Link]

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  • Andreani, A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(11), 13379-13391. Available from: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1693. Available from: [Link]

  • 2-Isopropyl-4-methyl thiazole - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Available from: [Link]

  • Mallikarjuna, B. P., et al. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European journal of medicinal chemistry, 44(11), 4739–4746. Available from: [Link]

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  • Adhikari, S., et al. (2025). Trace-Level Quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 270, 117268. Available from: [Link]

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A Comparative Guide to the Flavor Profiles of Sulfur Heterocycles, with a Focus on 4-Isopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfur-containing heterocyclic compounds are among the most potent and character-defining molecules in flavor chemistry.[1][2][3] Their extremely low odor thresholds mean they can significantly influence the sensory profile of foods and beverages even at trace concentrations.[1][3] This guide provides a detailed comparative analysis of the flavor profile of 2-isopropyl-4-methylthiazole—a prominent member of the thiazole family—and contrasts it with other key sulfur heterocycles. We will delve into the nuanced sensory descriptors, occurrence in various foods, and the analytical methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, technically-grounded understanding of these powerful flavor compounds.

Introduction: The Pivotal Role of Sulfur Heterocycles in Flavor

The unique aromas of many cooked, roasted, or fermented foods are largely attributable to volatile compounds generated through thermal processes, most notably the Maillard reaction.[4][5][6][7][8] This complex cascade of reactions between amino acids and reducing sugars produces a vast array of molecules, including several classes of sulfur-containing heterocycles like thiazoles, thiophenes, and thiazolines.[2][8] These compounds are responsible for critical flavor notes in products such as coffee, roasted meats, bread, and some vegetables.[1][2][9][10]

The defining characteristic of volatile sulfur compounds is their sensory potency.[1] Many are detectable by the human nose at concentrations in the parts-per-billion or even parts-per-trillion range.[1] This makes them "character-impact" compounds, molecules that single-handedly define the recognizable aroma of a food, such as 2-furfurylthiol's contribution to the aroma of coffee.[1][11] Understanding the specific flavor profile of each of these compounds is therefore critical for food product development, quality control, and the creation of novel flavor systems.

A Deep Dive: The Flavor Profile of 2-Isopropyl-4-methylthiazole

While the query specified "4-isopropylthiazole," the most extensively documented and commercially significant isomer is 2-isopropyl-4-methylthiazole (FEMA No. 3555). This guide will focus on this compound, which is often referred to by the common name "tropical thiazole."

2-Isopropyl-4-methylthiazole is a multifaceted flavor compound found naturally in foods such as durian fruit, tomatoes, and roast meats.[12] Its flavor profile is complex and cannot be described by a single attribute. Sensory analysis reveals a combination of notes, making it a versatile tool for flavorists.

Key Sensory Descriptors:

  • Primary Notes: Green, herbaceous, vegetable, and earthy.[12][13]

  • Fruity Nuances: Tropical fruit, peach (specifically the "fuzzy skin" note), apricot, and nectarine.[12][13]

  • Savory/Roasted Undertones: Nutty, meaty, coffee-like, and sulfurous.[12][13]

This unique combination allows it to act as a flavor intensifier, bridging green and fruity notes with savory, roasted backgrounds.[12] For example, in a peach flavor, it can add an authentic "skin" note, while in a savory application, it can enhance roasted or meaty characteristics.[13]

Comparative Analysis: 2-Isopropyl-4-methylthiazole vs. Other Sulfur Heterocycles

To fully appreciate the utility of 2-isopropyl-4-methylthiazole, it is essential to compare it with other sulfur heterocycles. The substitution pattern on the heterocyclic ring dramatically alters the perceived aroma.

The Thiazole Family: A Study in Substitution

Even within the thiazole family, small changes in the alkyl substituents lead to vastly different flavor profiles.

Table 1: Flavor Profile Comparison of Selected Thiazole Derivatives

Compound Key Flavor Descriptors Common Food Occurrence
2-Isopropyl-4-methylthiazole Green, tropical fruit, earthy, nutty, peach skin, meaty[12][13] Durian, tomatoes, roast meats, coffee[12][14]
2-Isobutylthiazole Predominantly green, tomato leaf, tomato stem, slightly sulfurous[15] Tomatoes (key character-impact compound)[15][16][17]
2-Ethyl-4-methylthiazole Specifically nutty, cocoa, roasted[14] Coffee, chocolate, bread, tea[14]

| 2-Acetyl-2-thiazoline | Pleasant popcorn-like, roasted, nutty[9] | Popcorn, roasted foods, bread crust[7] |

Causality Behind the Differences: The structural variations directly influence how these molecules interact with olfactory receptors in the human nose. The shape, size, and electronic properties of the alkyl groups dictate the binding affinity and activation of specific receptors, leading to the perception of distinct aromas.

Broader Heterocycle Comparison

When we expand our comparison to other classes of sulfur heterocycles, the diversity of flavor notes becomes even more apparent.

Table 2: Flavor Profile Comparison of Different Sulfur Heterocycle Classes

Heterocycle Class Example Compound General Flavor Notes Typical Formation Pathway Example Food Occurrence
Thiazoles 2-Isopropyl-4-methylthiazole Green, nutty, meaty, roasted, fruity[12][18][19] Maillard reaction, thiamine degradation[18][19] Roasted meats, coffee, tomatoes, nuts[12][20][21]
Thiophenes 2-Acetylthiophene Smoky, sulfurous, roasted, almond-like Maillard reaction, thermal degradation[9] Roasted coffee, sesame oil, cooked meat[2]
Sulfur-substituted Furans 2-Furfurylthiol (FFT) Intense roasted coffee, sulfury[1] Maillard reaction (from furfural and a sulfur source)[22] Roasted coffee (key character-impact compound)[1][11]

| Thiazolines | 2-Isopropyl-4-methyl-3-thiazoline | Toasted, sweet, cocoa, chocolate[23] | Maillard reaction | Cocoa, coffee, roasted products |

Experimental Methodologies for Flavor Profiling

Characterizing the flavor profile of potent sulfur compounds requires a combination of human sensory perception and advanced analytical instrumentation.[24][25][26]

Sensory Evaluation: Flavor Profile Analysis (FPA)

Flavor Profile Analysis (FPA) is a descriptive sensory method that provides a detailed qualitative and quantitative description of a product's aroma and flavor.[27][28]

Causality of Method Choice: Instrumental analysis alone cannot replicate the complexity of human sensory perception.[29] FPA is essential because the human nose can detect trace-level odorants below instrumental detection limits and can describe the quality of the aroma (e.g., "green" vs. "nutty"), which a mass spectrometer cannot.[29] A trained panel provides reproducible and objective data.[27]

Step-by-Step Protocol for FPA of a Flavor Compound:

  • Panelist Training: A panel of 4-6 individuals is trained over several sessions using a wide range of chemical standards representing different aroma families (e.g., fruity, green, sulfurous, roasted). The goal is to establish a common, standardized vocabulary for describing aromas.[27]

  • Sample Preparation: The target compound (e.g., 2-isopropyl-4-methylthiazole) is diluted to various concentrations in a neutral solvent (like mineral oil for smelling or deionized water for tasting) to evaluate how its profile changes with intensity.

  • Blind Evaluation: Samples are presented to the panelists in a controlled environment. Panelists individually assess the sample, first smelling (orthonasal perception) and then, if safe, tasting (retronasal perception).

  • Descriptor Generation: Each panelist records all perceptible aroma and flavor descriptors in the order they appear.

  • Intensity Scoring: Each descriptor is assigned an intensity score on a standardized scale (e.g., a 15-point universal scale).

  • Consensus Evaluation: The panel leader facilitates a discussion to reach a consensus on the principal descriptors, their intensities, and their order of appearance. The final result is a detailed flavor profile.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which specific volatile compounds in a complex mixture are responsible for an aroma.[30][31] It combines the high-resolution separation of gas chromatography with the sensitivity of the human nose as a detector.[31]

Causality of Method Choice: Many hundreds of volatile compounds may be present in a food, but only a small fraction are "odor-active" (present above their sensory threshold).[20][32] GC-O allows the analyst to pinpoint exactly which chromatographic peaks correspond to an aroma, preventing time from being wasted on identifying abundant but odorless compounds.[31]

Experimental Workflow:

  • Volatile Extraction: Volatile compounds are extracted from the sample using techniques like Solid Phase Microextraction (SPME) or solvent extraction.

  • GC Separation: The extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and polarity in a long capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split. Typically, 50% goes to a chemical detector like a Mass Spectrometer (MS) for identification, and 50% goes to an olfactory detection port (ODP).[31]

  • Olfactory Detection: A trained analyst (assessor) sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odors.

  • Data Integration: The olfactometry data (the "aromagram") is aligned with the chromatogram from the MS detector. This allows for the direct correlation of a specific odor event with a specific mass spectrum, leading to the tentative identification of the odor-active compound.

  • Confirmation: The identification is confirmed by comparing the retention time and mass spectrum with that of an authentic chemical standard.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Data Data Analysis Injector 1. Sample Injection Column 2. Compound Separation Injector->Column Splitter 3. Effluent Split Column->Splitter ODP 4a. Olfactory Port (Sniffing) Splitter->ODP To Human Nose MS 4b. Mass Spectrometer Splitter->MS To Detector Aromagram 5a. Aromagram (Odor Data) ODP->Aromagram Chromatogram 5b. Chromatogram (MS Data) MS->Chromatogram Integration 6. Data Integration & Identification Aromagram->Integration Chromatogram->Integration

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Mechanistic Insights: The Formation of Thiazoles

The majority of thiazole flavor compounds are formed during the thermal processing of food via the Maillard reaction.[18][19] The key precursors are a sulfur-containing amino acid (like cysteine), a dicarbonyl compound (formed from sugar degradation), and ammonia.

The reaction pathway involves the interaction of these precursors to form the five-membered thiazole ring. The specific substituents on the final thiazole molecule are determined by the structure of the initial dicarbonyl compound. This explains the diversity of thiazole flavors found in different foods, as the precursor availability varies.

Maillard_Thiazole cluster_Maillard Maillard Reaction AminoAcid Amino Acid (e.g., Cysteine) Heat Heat AminoAcid->Heat H2S Hydrogen Sulfide (H₂S) + Ammonia (NH₃) AminoAcid->H2S Degradation Sugar Reducing Sugar (e.g., Glucose) Sugar->Heat Dicarbonyl Dicarbonyl Intermediates (e.g., Glyoxal) Heat->Dicarbonyl Thiazole Thiazole Formation Dicarbonyl->Thiazole H2S->Thiazole

Caption: Simplified Maillard Reaction Pathway to Thiazole Formation.

Conclusion and Future Perspectives

2-Isopropyl-4-methylthiazole and its chemical relatives are powerful, versatile flavor compounds whose complex sensory profiles contribute significantly to the appeal of many foods. This guide has demonstrated that while they belong to the same chemical family, minor structural changes result in dramatic shifts in perceived aroma—from the green, tomato-leaf character of 2-isobutylthiazole to the nutty, cocoa notes of 2-ethyl-4-methylthiazole.

The continued application of synergistic analytical techniques like GC-O and trained sensory panels will be crucial for discovering novel sulfur heterocycles and understanding their contribution to food flavor. Future research should focus on elucidating the precise structure-activity relationships that govern the interaction of these molecules with human olfactory receptors, paving the way for the targeted design of new, impactful flavor ingredients.

References

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  • Maillard reaction - Wikipedia. (2024, September 28). Wikipedia. [Link]

  • van Boekel, M. A. J. S. (2006). Formation of flavour compounds in the Maillard reaction. Biotechnology Advances. [Link]

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (2024, June 20). National Institutes of Health (NIH). [Link]

  • Flavor Profiling: Technique & Examples. (2024, September 5). StudySmarter. [Link]

  • Flavor compounds formed during the Maillard reaction. (n.d.). FAO AGRIS. [Link]

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  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (2024, December 12). PubMed. [Link]

  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7). LinkedIn. [Link]

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  • Gas Chromatography—Olfactometry and Chemiluminescence Characterization of Grapefruit Juice Volatile Sulfur Compounds. (2003, January 1). ResearchGate. [Link]

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  • Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. (n.d.). Agris. [Link]

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  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020, May 20). AZoM.com. [Link]

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  • 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. (2022, August 1). Perfumer & Flavorist. [Link]

  • 2-ISOPROPYL-4-METHYLTHIAZOLE. (n.d.). Flavor and Extract Manufacturers Association (FEMA). [Link]

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A Comparative Guide to In Vitro and In Silico Evaluation of 4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-methylthiazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant therapeutic potential. Its prevalence in medicinal chemistry stems from the diverse biological activities its derivatives have exhibited, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive comparison of the essential in vitro and in silico methodologies employed to characterize and optimize these promising therapeutic agents. As a senior application scientist, the following sections synthesize technical protocols with field-proven insights, explaining the causal links between experimental design and data interpretation to empower your research and development endeavors.

Part 1: In Vitro Assessment – Quantifying Biological Activity

In vitro studies are the cornerstone of early-stage drug discovery, providing empirical data on the biological effects of novel chemical entities in a controlled laboratory setting. The choice of assay is dictated by the therapeutic target of interest. For 4-methylthiazole derivatives, investigations have predominantly focused on their efficacy as anticancer and antimicrobial agents.

Anticancer Activity Evaluation

A primary thrust in the study of 4-methylthiazole derivatives is their potential to combat cancer.[1] Research has shown their efficacy against various cancer cell lines, including breast adenocarcinoma (MDA-MB-231, MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).[1] The fundamental objective of these assays is to quantify the cytotoxic or antiproliferative effects of the compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-methylthiazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂). The duration is critical as it must be sufficient for the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the metabolic conversion of MTT in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Performance Data of Anticancer 4-Methylthiazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
3b MCF-7 (Breast)2.57 ± 0.16[2]
3d MDA-MB-231 (Breast)Potent Activity[1]
3e Multiple Cell LinesPotent Activity
5h Glioblastoma3.20 ± 0.32[3]
9 MCF-7, NCI-H460, SF-268Higher than Doxorubicin[4]
14a MCF-7, NCI-H460, SF-268Higher than Doxorubicin[4]
Antimicrobial Activity Evaluation

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[5][6] 4-Methylthiazole derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[5]

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the 4-methylthiazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Comparative Performance Data of Antimicrobial 4-Methylthiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
3f P. aeruginosaModest Activity[5]
L1 C. glabrata32[7]
L3 C. glabrata64[7]
Cu(L2)Cl₂ C. glabrata64[7]
Cu(L3)Cl₂ C. glabrata64[7]

Part 2: In Silico Assessment – Predicting and Rationalizing Activity

In silico techniques are indispensable computational tools that complement in vitro experiments. They accelerate the drug discovery process by predicting the biological activity of compounds, elucidating their mechanisms of action at a molecular level, and guiding the design of more potent and selective derivatives.

Molecular Docking

Molecular docking predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule (receptor). This provides invaluable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, thereby explaining the compound's biological activity.[8]

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Receptor Structure (e.g., from PDB) Receptor 3. Prepare Receptor (Remove water, add hydrogens) PDB->Receptor Ligand 2. Prepare Ligand Structure (2D to 3D conversion, energy minimization) Dock 5. Run Docking Algorithm Ligand->Dock Grid 4. Define Binding Site (Grid box generation) Receptor->Grid Grid->Dock Pose 6. Analyze Binding Poses (Clustering, Scoring) Dock->Pose Visualize 7. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Pose->Visualize SAR 8. Correlate with In Vitro Data (Structure-Activity Relationship) Visualize->SAR

A generalized workflow for molecular docking studies.

Comparative Docking Scores of 4-Methylthiazole Derivatives

Compound IDProtein TargetDocking Score (kcal/mol)Predicted InteractionsReference
2a COX-2FavorableSteric and electronic penalties in COX-1[8]
2b COX-1-Potent inhibition[8]
2b COX-2-Potent inhibition[8]
3f DNA Gyrase-Allosteric effect[5]
4c Aromatase, EGFR, CDK2, Bcl-2GoodH-bonding, Arene-H interactions[2]
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][10] A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.[11][12]

Data 1. Data Collection (Structures and biological activities) Split 2. Dataset Splitting (Training and Test sets) Data->Split Descriptors 3. Descriptor Calculation (Topological, 3D, etc.) Split->Descriptors Model 4. Model Generation (e.g., MLR, ANN) Descriptors->Model Validation 5. Model Validation (Internal and External) Model->Validation Predict 6. Prediction for New Compounds Validation->Predict

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 4-Isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting cross-reactivity studies of 4-isopropylthiazole derivatives. It is intended for researchers, scientists, and drug development professionals who are developing immunochemical methods for the detection and quantification of this class of compounds. By understanding the principles of antibody specificity and cross-reactivity, researchers can develop highly selective assays and accurately interpret their results.

The following sections will delve into the rationale behind the experimental design, from hapten synthesis to the execution of a competitive enzyme-linked immunosorbent assay (ELISA), and the interpretation of the resulting data.

The Significance of Cross-Reactivity in Immunoassays for Small Molecules

Immunoassays are powerful tools for the detection of small molecules due to their high sensitivity and specificity.[1] The development of these assays relies on the production of antibodies that can recognize and bind to the target molecule. However, the specificity of these antibodies is not always absolute. Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte.[2] Understanding and quantifying cross-reactivity is crucial for several reasons:

  • Assay Specificity: It defines the extent to which the assay is selective for the target analyte.

  • Interference Assessment: High cross-reactivity with structurally related compounds can lead to false-positive results or overestimation of the target analyte's concentration.

  • Broad-Spectrum Detection: In some cases, controlled cross-reactivity can be leveraged to develop assays that detect a whole class of related compounds.[3]

This guide will walk you through the process of designing and executing a study to determine the cross-reactivity of a panel of this compound derivatives.

Experimental Design: A Step-by-Step Approach

The development of a robust immunoassay and the subsequent cross-reactivity study involves a series of well-defined steps. The following workflow provides a logical progression from initial molecule design to final data analysis.

G cluster_0 Phase 1: Reagent Development cluster_1 Phase 2: Assay Development & Validation A Hapten Design & Synthesis B Immunogen & Coating Antigen Conjugation A->B C Antibody Production (Monoclonal or Polyclonal) B->C D Competitive ELISA Development & Optimization C->D E Cross-Reactivity Study (Testing of Analogues) D->E F Data Analysis & Interpretation E->F

Caption: Experimental workflow for cross-reactivity studies.

Hapten Design and Synthesis: The Key to Antibody Specificity

To produce antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein.[4] This small molecule, known as a hapten, needs to be chemically modified to allow for this conjugation. The design of the hapten is a critical step that dictates the specificity of the resulting antibodies.[1][5]

A common strategy is to introduce a spacer arm with a reactive functional group (e.g., a carboxylic acid) at a position on the molecule that is distal to the key structural features you want the antibodies to recognize. For this compound, the isopropyl group and the thiazole ring are important recognition motifs. Therefore, a spacer arm could be introduced at a less critical position.

Immunogen and Coating Antigen Preparation

Once the hapten is synthesized, it is covalently linked to a carrier protein. Different carrier proteins are typically used for immunization and for coating the ELISA plate to avoid non-specific binding.

  • Immunogen: The hapten is conjugated to a highly immunogenic protein, such as Keyhole Limpet Hemocyanin (KLH), to elicit a strong immune response in the host animal.

  • Coating Antigen: The hapten is conjugated to a different protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), which will be immobilized on the ELISA plate.

The conjugation ratio (number of hapten molecules per protein molecule) should be optimized and characterized to ensure reproducibility.[4]

Antibody Production

Polyclonal or monoclonal antibodies can be generated. While polyclonal antibodies are a mixture of antibodies recognizing different epitopes, monoclonal antibodies offer a single, well-defined antibody population, which is often preferred for its consistency and specificity.

The Competitive ELISA: Principle and Protocol

The competitive ELISA is an ideal format for quantifying small molecules.[6] In this assay, the free analyte in the sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Analyte in Sample B Antibody A->B Binds C Coated Antigen B->C Blocked D Enzyme-linked Secondary Antibody E Substrate F Low Signal E->F Low Conversion G Analyte in Sample H Antibody I Coated Antigen H->I Binds J Enzyme-linked Secondary Antibody I->J Binds K Substrate J->K High Conversion L High Signal K->L

Caption: Principle of the competitive ELISA.

Detailed Experimental Protocol for Competitive ELISA
  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (hapten-BSA conjugate) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well to remove unbound coating antigen.[7]

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.[7]

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Prepare a mixture of the sample or standard (containing the this compound derivative) and a fixed, optimized concentration of the primary antibody. Add 100 µL of this mixture to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.[7]

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB) to each well. Incubate in the dark at room temperature for 15-30 minutes.[7]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[7]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Cross-Reactivity Data and Interpretation

To determine the cross-reactivity, a series of structurally related this compound derivatives are tested in the competitive ELISA. A standard curve is generated for the target analyte (this compound), and the concentration that causes 50% inhibition of the maximum signal (IC50) is determined. The IC50 values for the other derivatives are also determined.

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of target analyte / IC50 of competing derivative) x 100

Hypothetical Cross-Reactivity Data for this compound Derivatives

The following table presents hypothetical data to illustrate how the results of a cross-reactivity study would be presented.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte) this compound10100
4-Ethylthiazole4-Ethylthiazole5020
4-Propylthiazole4-Propylthiazole2540
2-Isopropylthiazole2-Isopropylthiazole2005
4-Isopropyl-2-methylthiazole4-Isopropyl-2-methylthiazole1566.7
ThiazoleThiazole>1000<1

Interpretation of Results:

  • High Cross-Reactivity (e.g., 4-Isopropyl-2-methylthiazole): This indicates that the antibody recognizes this derivative almost as well as the target analyte. The structural modification (the methyl group at the 2-position) does not significantly hinder binding.

  • Moderate Cross-Reactivity (e.g., 4-Propylthiazole and 4-Ethylthiazole): The antibody shows some recognition of these derivatives, but with lower affinity than the target analyte. This suggests that the size and shape of the alkyl group at the 4-position are important for binding.

  • Low Cross-Reactivity (e.g., 2-Isopropylthiazole): The position of the isopropyl group is critical for antibody recognition. Moving it from the 4-position to the 2-position significantly reduces binding.

  • Negligible Cross-Reactivity (e.g., Thiazole): The absence of the isopropyl group completely abolishes antibody binding, highlighting its importance as a key epitope.

Conclusion

This guide has provided a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies of this compound derivatives. By following a systematic approach, from rational hapten design to the development of a sensitive and specific competitive ELISA, researchers can gain valuable insights into the binding characteristics of their antibodies. The data generated from these studies are essential for the validation of any immunoassay and for ensuring the accuracy and reliability of the results. The principles and protocols outlined herein can be adapted for the study of other small molecules, providing a solid foundation for the development of robust immunochemical detection methods.

References

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  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry. [Link]

  • Li, Y., et al. (2022). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules. [Link]

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  • He, Y., et al. (2008). Competitive enzyme-linked immunosorbent assay for quantitative detection of bovine blood in heat-processed meat and feed. Journal of Food Protection. [Link]

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  • Lee, H. J., et al. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Journal of Agricultural and Food Chemistry. [Link]

  • Dyndo, C., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology. [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. [Link]

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  • Kumar, D., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. [Link]

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Safety Operating Guide

A Procedural Guide for the Proper Disposal of Isopropylthiazole Derivatives in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of isopropylthiazole derivatives, a class of compounds utilized in research and development. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. The procedures outlined are grounded in established safety principles and align with federal regulations, including the Resource Conservation and Recovery Act (RCRA).

A Note on Chemical Nomenclature: The term "4-Isopropylthiazole" can be ambiguous. This guide will focus on the procedures for a common, well-documented derivative, 2-Isopropyl-4-methylthiazole (CAS No. 15679-13-7) , as extensive safety data is available for this compound. The principles and procedures detailed herein are broadly applicable to other thiazole derivatives with similar hazard profiles (e.g., flammability, moderate toxicity). However, users must always consult the specific Safety Data Sheet (SDS) for the exact compound being handled.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties is the foundation of safe disposal. The primary risks associated with 2-Isopropyl-4-methylthiazole are its flammability and potential toxicity. These hazards dictate the stringent handling, segregation, and disposal requirements.

Table 1: Chemical and Physical Properties of 2-Isopropyl-4-methylthiazole

PropertyValueSource
CAS Number 15679-13-7[1]
Molecular Formula C₇H₁₁NS[1][2]
Molecular Weight 141.24 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density ~1.001 g/mL at 25 °C[3][4]
Solubility Slightly soluble in water; miscible in ethanol[1]
GHS Hazard Codes H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6][7]

The causality for specific disposal protocols is directly linked to these properties. Its classification as a flammable liquid (H226) mandates storage away from ignition sources and the use of non-sparking tools.[6][8] The health hazards (H302, H315, H319, H335) necessitate the use of appropriate Personal Protective Equipment (PPE) to prevent exposure and define this chemical waste as hazardous, precluding sewer or general trash disposal.[9][10]

Section 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all safety measures are in place.

  • Engineering Controls : Always handle the chemical and its waste within a certified chemical fume hood to manage flammable vapors and prevent inhalation.[5][11]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye/Face Protection : Safety glasses with side-shields or chemical splash goggles.[8][12]

    • Skin Protection : A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile rubber).[7][12]

    • Respiratory Protection : Not typically required when using a fume hood. If a significant spill occurs outside of a hood, a NIOSH-approved respirator may be necessary.

Section 3: Step-by-Step Waste Disposal Protocol

The disposal of this compound waste must follow a systematic process from the point of generation to its final collection by trained professionals. This protocol is designed to comply with EPA and OSHA standards.[9][13]

Step 1: Waste Identification and Segregation

  • Characterize the Waste : Identify all waste streams containing this compound. This includes unused or expired reagents, reaction mixtures, contaminated solvents, and spill cleanup materials.

  • Segregate at the Source : This is the most critical step to prevent dangerous reactions.

    • Collect this compound waste in a dedicated container for flammable organic liquids.

    • Crucially, do not mix this waste with acids, bases, or oxidizers.[10][14] Incompatible chemicals must be kept in separate containers and stored in different secondary containment trays.[14]

Step 2: Container Selection and Management

  • Choose a Compatible Container : Use a sturdy, leak-proof container that is chemically compatible with thiazole compounds and organic solvents. An empty, original manufacturer's bottle or a designated solvent waste container is ideal.[9][10]

  • Maintain Container Integrity : Ensure the container is in good condition, free from cracks or deterioration.[9]

  • Keep Containers Closed : Waste containers must be securely closed at all times, except when actively adding waste.[10][14] This minimizes the release of flammable vapors and prevents spills.

  • Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for vapor expansion.[11]

Step 3: Accurate and Compliant Labeling

  • Label Immediately : As soon as the first drop of waste is added, the container must be labeled.[15]

  • Required Information : The label must comply with EPA's hazardous waste regulations and include the following:[9][15]

    • The words "Hazardous Waste"

    • The full chemical name(s) of all constituents (e.g., "Waste 2-Isopropyl-4-methylthiazole in Ethanol"). Avoid abbreviations or chemical formulas.

    • The approximate percentages of each component.

    • The relevant hazard warnings or pictograms (e.g., Flammable, Irritant, Health Hazard).

    • The name and contact information of the principal investigator or laboratory manager.

    • The date when waste accumulation began.

Step 4: Proper Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA : Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][15] This area must be under the direct control of laboratory personnel.[9]

  • Use Secondary Containment : Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[10][14] The secondary containment must be large enough to hold the entire volume of the largest container.[14]

  • Store Away from Hazards : Ensure the SAA is away from heat sources, open flames, and high-traffic areas.[10]

Step 5: Arranging for Final Disposal

  • Schedule Regular Pickups : Do not accumulate large quantities of waste. Once a container is full, or if it has been in storage for an extended period (typically six months for academic labs), arrange for disposal.[9]

  • Contact EHS : Your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor is responsible for the collection, transport, and ultimate disposal of the waste.[9][16]

  • Never Use Drains or Trash : Under no circumstances should this compound or its solutions be poured down the sink or placed in the regular trash.[9][10] This is a direct violation of RCRA regulations.[9]

Section 4: Emergency Procedures - Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel : Immediately alert others in the area.

  • Remove Ignition Sources : Extinguish all nearby flames and turn off hot plates or other spark-producing equipment.[8][12]

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the fume hood is operating at maximum capacity.

  • Contain the Spill : Wearing appropriate PPE, contain the liquid spill using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent pad.[8][12]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a new, properly labeled hazardous waste container.[6][12]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Skin : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][8] Seek medical attention if irritation persists.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]

Section 5: Disposal Decision Workflow

The following diagram illustrates the procedural logic for the proper management of this compound waste in a laboratory setting.

G start Waste Generation (e.g., this compound) assess Hazard Assessment (Flammable, Harmful) start->assess ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Is Hazardous segregate Segregate Waste Stream (Flammable Organics Only) ppe->segregate container Select & Label Container ('Hazardous Waste', Contents) segregate->container store Store in SAA with Secondary Containment container->store full Container Full or Ready for Disposal? store->full full->store No pickup Request Pickup from EHS / Licensed Contractor full->pickup Yes end Final Disposal at Permitted Facility (e.g., Incineration) pickup->end

Caption: Decision workflow for compliant disposal of this compound waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • PubChem. 4-Isopropyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Advanced Biotech. Overview of 2-Isopropyl-4-Methylthiazole.
  • ChemicalBook. 2-isopropyl 4-methylthiazole (cas 15679-13-7).
  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • BOSS CHEMICAL. 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7.
  • PubChem. 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2024, March 26). 4-Methylthiazole Safety Data Sheet.
  • Aurochemicals. (2022, November 21). 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural - SDS.
  • Axxence Aromatic GmbH. (2023, June 14). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE Safety Data Sheet.
  • The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole.
  • Apollo Scientific. (2023, July 4). 2-Isopropyl-4-methylthiazole Safety Data Sheet.
  • Advanced Biotech. (2025, January 25). 2-Isopropyl-4-Methyl Thiazole synthetic Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Government Publishing Office. 40 CFR 302.4 -- Hazardous substances and reportable quantities. Electronic Code of Federal Regulations.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • World Health Organization. 2-isopropyl-4-methylthiazole. JECFA Database.
  • Benchchem. Proper Disposal of 4-Isopropylcatechol: A Step-by-Step Guide for Laboratory Professionals.
  • University of Louisville. Waste Disposal Manual. Department of Environmental Health and Safety.

Sources

Navigating the Safe Handling of 4-Isopropylthiazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Isopropylthiazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar thiazole derivatives to establish a robust framework for safe laboratory practices.

Understanding the Hazards: A Proactive Approach to Safety

Thiazole and its derivatives are known to present a range of potential hazards. A thorough risk assessment is the foundational step before any handling of this compound. Based on data from analogous compounds, the primary hazards include:

  • Flammability: Thiazole compounds are often flammable liquids.[1][2] Vapors may be heavier than air and can travel to an ignition source.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion can be harmful.[1][2][4]

Given these potential risks, a multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent operational protocols, is not just recommended but essential.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is critical to creating a barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound, with justifications rooted in the known hazards of similar compounds.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Thiazole derivatives can cause serious eye damage.[1] Goggles provide direct protection from splashes, while a face shield offers a broader barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile). For prolonged contact or splash potential, consider double-gloving or using thicker gloves.Nitrile gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection A chemical-resistant laboratory coat, fully buttoned. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised.This protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.A fume hood is the primary engineering control for volatile and potentially hazardous chemicals, capturing vapors at the source.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & Protocol Review PPE 2. Don Appropriate PPE Prep->PPE FumeHood 3. Verify Fume Hood Functionality PPE->FumeHood Weighing 4. Weighing & Transfer (in fume hood) FumeHood->Weighing Reaction 5. Reaction Setup & Monitoring (in fume hood) Weighing->Reaction Decon 6. Decontaminate Glassware & Surfaces Reaction->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste Doff 8. Doff PPE Correctly Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.